molecular formula C6H4BrCl2N B1291667 4-(Bromomethyl)-3,5-dichloropyridine CAS No. 159783-45-6

4-(Bromomethyl)-3,5-dichloropyridine

Cat. No.: B1291667
CAS No.: 159783-45-6
M. Wt: 240.91 g/mol
InChI Key: VCZXDAITEVEASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3,5-dichloropyridine is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZXDAITEVEASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)-3,5-dichloropyridine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3,5-dichloropyridine (CAS No. 159783-45-6), a highly reactive and versatile halogenated pyridine intermediate. With its unique structural features, this compound has emerged as a critical building block for introducing the 3,5-dichloropyridin-4-ylmethyl moiety into complex molecules, a common motif in pharmacologically active agents. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its reactivity and core applications in medicinal chemistry, and outlines essential safety and handling procedures. The insights herein are designed to empower researchers to leverage this potent intermediate effectively and safely in their drug discovery and development programs.

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a desirable feature in drug candidates. The strategic placement of halogen atoms on this ring further enhances its utility by modifying its electronic properties, metabolic stability, and providing synthetic handles for further elaboration.

This compound is a prime example of a high-value, multi-functional building block. The dichloro-substitution pattern fine-tunes the pKa of the pyridine nitrogen and influences the molecule's overall lipophilicity. More importantly, the bromomethyl group at the 4-position serves as a potent and selective electrophilic handle. This functionality is essentially a "molecular anchor," allowing for the covalent attachment of the dichloropyridine core to a wide range of nucleophilic substrates through well-understood alkylation chemistry. This guide will illuminate the synthesis and practical application of this key intermediate.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its successful and safe implementation in any synthetic workflow. Key data for this compound are summarized below.

Key Properties
PropertyValueSource(s)
CAS Number 159783-45-6[2]
Molecular Formula C₆H₄BrCl₂N[3]
Molecular Weight 240.91 g/mol [3]
Appearance Solid[4]
Synonyms Pyridine, 4-(bromomethyl)-3,5-dichloro-; 4-Bromomethyl-3,5-dichloro-pyridine[4]
Storage Inert atmosphere, 2-8°C[2][5]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Expert Insight: The bromomethyl group makes this compound a potent lachrymator. Always handle with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. Work should be exclusively conducted within a certified chemical fume hood to prevent inhalation.

Synthesis of this compound

The most direct and industrially scalable route to this compound is via the free-radical bromination of its precursor, 3,5-dichloro-4-methylpyridine. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

G cluster_0 Synthesis Workflow Start 3,5-Dichloro-4-methylpyridine Reagents N-Bromosuccinimide (NBS) AIBN (Initiator) CCl4 (Solvent) Start->Reagents Add Process Reflux under Inert Atmosphere (e.g., 77°C) Reagents->Process Heat Workup 1. Cool Reaction Mixture 2. Filter Succinimide 3. Wash with NaHCO3/Na2S2O3 4. Dry (Na2SO4) & Concentrate Process->Workup Post-reaction Product This compound Workup->Product Isolate

Caption: Synthetic workflow for this compound.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism. The choice of NBS is critical; it provides a low, steady-state concentration of bromine (Br₂) in the reaction mixture, which is necessary to favor benzylic/allylic substitution over competing electrophilic addition to the aromatic ring.[4]

  • Initiation: The radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, thermally decomposes to form initial radicals. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 3,5-dichloro-4-methylpyridine. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic-type radical.

    • The 3,5-dichloro-4-(methyl•)pyridine radical then reacts with a molecule of NBS (or the Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radicals.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN 2R• 2R• AIBN->2R• Δ Br• Br• 2R•->Br• + NBS Start 3,5-dichloro- 4-methylpyridine Radical Benzylic Radical Start->Radical + Br• Product 4-(Bromomethyl)-3,5- dichloropyridine Radical->Product + NBS Product->Radical - Succinimide Radical

Caption: Free-radical mechanism of NBS bromination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Wohl-Ziegler bromination and should be adapted and optimized as necessary.

Materials:

  • 3,5-dichloro-4-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3,5-dichloro-4-methylpyridine and carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by TLC or GC-MS. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.

  • Workup: a. Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄. c. Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate solution, 5% aqueous sodium thiosulfate solution (to quench any remaining bromine), and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from hexanes) or by flash column chromatography on silica gel to yield pure this compound as a solid.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its function as a potent electrophile. The carbon of the bromomethyl group is highly susceptible to nucleophilic attack, proceeding through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

G cluster_1 Sₙ2 Alkylation Reaction Reagent This compound Product Alkylated Product (Nu-CH₂-Py) Reagent->Product Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Product Attacks C-Br bond Base Weak Base (e.g., K₂CO₃, Et₃N) Byproduct HBr Salt Base->Byproduct Neutralizes HBr

Caption: General scheme for Sₙ2 alkylation reactions.

This reactivity makes it an ideal reagent for:

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • N-Alkylation: Reaction with primary or secondary amines to form substituted amines.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles like enolates.

Role as a Key Pharmaceutical Intermediate

While direct synthesis routes for commercial drugs using this specific intermediate are often proprietary, its structural relationship to known pharmaceutical precursors is undeniable. For example, 4-amino-3,5-dichloropyridine is a crucial intermediate in the synthesis of Roflumilast , a selective PDE4 inhibitor used for treating COPD.[6][7] The synthesis of Roflumilast involves the acylation of the 4-amino group.[8][9] this compound provides an alternative and powerful strategy to access analogs or novel compounds where the 3,5-dichloropyridine moiety is linked via a methylene bridge to a heteroatom (O, N, S) instead of a direct amide bond. This linkage can significantly alter the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Representative Protocol: N-Alkylation of an Aniline Derivative

Objective: To demonstrate the utility of this compound as an alkylating agent.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-methoxyaniline in acetonitrile.

  • Reagent Addition: Add potassium carbonate, followed by this compound.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete as monitored by TLC.

  • Workup: a. Filter off the inorganic salts and rinse with acetonitrile. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield N-((3,5-dichloropyridin-4-yl)methyl)-4-methoxyaniline.

Expert Insight: The choice of base and solvent is crucial. A non-nucleophilic base like K₂CO₃ is used to neutralize the HBr byproduct without competing in the alkylation. Acetonitrile is a good polar aprotic solvent for Sₙ2 reactions. For less reactive nucleophiles, a stronger base (e.g., NaH) and a solvent like DMF or THF may be required.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its synthesis via a robust free-radical pathway and its predictable reactivity as a potent electrophile provide a reliable method for incorporating the valuable 3,5-dichloropyridine scaffold into novel molecular architectures. By understanding the principles of its synthesis, reactivity, and safe handling as detailed in this guide, researchers in drug development can confidently and efficiently utilize this key intermediate to accelerate the discovery of next-generation therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Ra, C. S., & Lee, S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Retrieved from [Link]

  • Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Šimokaitienė, J., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8045.
  • Wishart, D. S., et al. (2022).
  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
  • Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

  • Zhang, H., et al. (2014). Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507-509.
  • de Souza, M. S. M., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Omega, 3(8), 9849–9859.
  • Google Patents. (n.d.). US20140275551A1 - Process for the preparation of roflumilast.
  • Carboni, A., et al. (2019). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery.
  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1904-1933.
  • Google Patents. (n.d.). US8536206B2 - Process for the preparation of roflumilast.
  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
  • Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279.

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-3,5-dichloropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3,5-dichloropyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and critical applications of this versatile reagent, grounding all claims in authoritative data.

Introduction and Core Molecular Profile

This compound (CAS No: 139314-34-6) is a substituted pyridine derivative featuring a reactive bromomethyl group at the 4-position and two chlorine atoms at the 3- and 5-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for introducing the 3,5-dichloropyridin-4-ylmethyl moiety into target molecules. Its structural significance is particularly pronounced in the development of novel therapeutic agents, where the dichloropyridine scaffold is often explored for its ability to modulate pharmacokinetic and pharmacodynamic properties.

The core utility of this compound lies in the high reactivity of the benzylic bromide, which serves as a potent electrophilic site for a wide array of nucleophilic substitution reactions. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom further activates the methylene carbon, enhancing its susceptibility to nucleophilic attack.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting. The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.

Physicochemical Data
PropertyValueSource(s)
CAS Number 139314-34-6 (also listed as 159783-45-6)[1]
Molecular Formula C₆H₄BrCl₂N[1]
Molecular Weight 240.91 g/mol [1][2]
Boiling Point 270.0 ± 35.0 °C (Predicted)[1]
Density 1.770 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.14 ± 0.10 (Predicted)[1]
LogP 3.2833 (Calculated)[2]
Storage Sealed in dry, inert atmosphere, 2-8°C[2][3]
Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Pyridine H (2,6-H)~8.50 - 8.60Singlet (s)Protons are in an electron-deficient aromatic ring, deshielded by adjacent chlorine atoms and the nitrogen atom.
Methylene H (-CH₂Br)~4.50 - 4.70Singlet (s)Protons are attached to a carbon adjacent to an electron-withdrawing bromine atom and the activating pyridine ring.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₂Br~30 - 35Aliphatic carbon attached to a highly electronegative bromine atom.
C -Cl (C-3, C-5)~130 - 135Aromatic carbons directly attached to chlorine, experiencing deshielding.
C -CH₂Br (C-4)~145 - 150Quaternary carbon attached to the bromomethyl group, significantly influenced by ring electronics.
C -N (C-2, C-6)~150 - 155Aromatic carbons adjacent to the electronegative nitrogen atom, highly deshielded.

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Vibration TypeRationale
3050 - 3100C-H stretch (aromatic)Characteristic for C-H bonds on the pyridine ring.
1550 - 1600C=N / C=C stretchAromatic ring stretching vibrations.
1000 - 1100C-Cl stretchStrong absorption indicating the presence of chloro-substituents.
600 - 700C-Br stretchCharacteristic absorption for the alkyl bromide.

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its methyl-substituted precursor, 3,5-dichloro-4-methylpyridine. The most common and effective method is a free-radical bromination of the methyl group using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The precursor, 3,5-dichloropyridine, can be prepared by reacting various polychlorinated pyridines with zinc metal in an acidic medium.[4]

Synthesis_Workflow A 3,5-Dichloro-4-methylpyridine (Starting Material) C Free-Radical Bromination A->C B N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) B->C D This compound (Product) C->D Formation of Benzylic Bromide E Succinimide (Byproduct) C->E Reactivity_Diagram cluster_reaction SN2 Reaction reagent {this compound | Py-CH₂-Br} product {Product | Py-CH₂-Nu} reagent->product Nucleophilic Attack leaving_group Bromide Ion (Br⁻) reagent->leaving_group Leaving Group Departs nucleophile Nucleophile (Nu:⁻) nucleophile->reagent:f0

Caption: General Sₙ2 reactivity of this compound.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The inclusion of bromine and chlorine can enhance a molecule's binding affinity, improve its metabolic stability, and increase its cell membrane permeability by modulating lipophilicity. [5]this compound serves as a critical building block for incorporating this advantageous scaffold.

A prominent example of its application is in the synthesis of novel cancer therapeutics. Researchers have utilized this compound in the discovery of potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). [6]FGFRs are key targets in oncology because their dysregulation can drive cancer progression and resistance to other therapies. [6]In this context, this compound was used to synthesize a series of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, which demonstrated significant FGFR inhibitory activity. [6]This underscores the compound's role in the rapid generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs.

Safety and Handling

As a highly reactive alkylating agent, this compound must be handled with appropriate caution. It is classified as a hazardous substance.

GHS Hazard Information:

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark) [1]* Signal Word: Danger [1]* Hazard Statements:

    • H302: Harmful if swallowed. [1][2][3] * H314: Causes severe skin burns and eye damage. [1] * H315: Causes skin irritation. [2][3] * H319: Causes serious eye irritation. [2][3] * H335: May cause respiratory irritation. [2][3]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2][3] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] * P310: Immediately call a POISON CENTER or doctor/physician. [1] Handling and Storage Protocol:

  • Engineering Controls: Handle only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically between 2-8°C, away from incompatible materials such as strong oxidizing agents and nucleophiles. [2][3]

Conclusion

This compound is a high-value reagent characterized by its potent and specific reactivity. Its utility as an electrophilic building block for introducing the 3,5-dichloropyridin-4-ylmethyl scaffold is well-established, with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for developing targeted therapeutics. A comprehensive understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in advancing scientific research and drug development.

References

  • Introducing bromine to the molecular structure as a strategy for drug design . National Center for Biotechnology Information (NCBI). [Link]

  • Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation . PubMed. [Link]

  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE . European Patent Office. [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? . ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-3,5-dichloropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, pyridine scaffolds are of exceptional importance due to their presence in numerous natural products and FDA-approved drugs.[1] 4-(Bromomethyl)-3,5-dichloropyridine is a highly reactive and versatile trifunctional chemical intermediate that has garnered significant interest among researchers and drug development professionals. Its unique electronic and steric properties—a nucleophilic nitrogen atom, two electron-withdrawing chlorine atoms, and a highly electrophilic bromomethyl group—make it an invaluable synthon for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, its strategic applications in drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, medicinal chemists, and process scientists who require a comprehensive understanding of this key intermediate to accelerate their research and development endeavors.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of its effective application in synthesis. The key properties of this compound (CAS No: 159783-45-6) are summarized below.

PropertyValueSource(s)
Molecular Weight 240.91 g/mol [2][3][4]
Molecular Formula C₆H₄BrCl₂N[2][3][4]
Appearance Solid (predicted/typical)[2][4]
CAS Number 159783-45-6[2][4]
Boiling Point 270.0 ± 35.0 °C (Predicted)[3]
Density 1.770 ± 0.06 g/cm³ (Predicted)[3]
pKa 0.14 ± 0.10 (Predicted)[3]
InChI Key VCZXDAITEVEASR-UHFFFAOYSA-N[2][4]

Synthesis and Purification

The most reliable and common method for preparing this compound is through the free-radical bromination of its precursor, 3,5-dichloro-4-methylpyridine. This reaction specifically targets the benzylic-like methyl group, which is activated for radical abstraction.

Mechanistic Rationale

The Wohl-Ziegler bromination is the underlying reaction mechanism. It employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is preferred over elemental bromine in a laboratory setting because it provides a low, constant concentration of Br₂, minimizing side reactions such as electrophilic aromatic substitution on the pyridine ring. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux, with initiation triggered by heat or UV light.

The process begins with the homolytic cleavage of the initiator (AIBN) to form radicals. These radicals abstract a hydrogen atom from the methyl group of 3,5-dichloro-4-methylpyridine, creating a stabilized benzylic-type radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction by reacting with another molecule of HBr (formed in situ) to regenerate a bromine radical.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with 3,5-dichloro-4-methylpyridine & CCl₄ B Add N-Bromosuccinimide (NBS) & AIBN (initiator) A->B Sequential Addition C Heat mixture to reflux (approx. 77°C) under N₂ atmosphere B->C D Monitor reaction progress via TLC or GC/MS C->D Maintain for 4-6 hours E Cool reaction to room temperature D->E F Filter to remove succinimide byproduct E->F G Wash filtrate with aq. Na₂S₂O₃ then brine F->G H Dry organic layer over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify crude solid via column chromatography or recrystallization I->J K Characterize final product (NMR, MS) J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3,5-dichloro-4-methylpyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 3,5-dichloro-4-methylpyridine (1.0 eq). Add anhydrous carbon tetrachloride to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the flask.

  • Reaction Execution: Place the flask under a gentle stream of nitrogen. Heat the mixture to reflux (approximately 77°C) using a heating mantle. The reaction is often initiated by shining a lamp on the flask.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Isolation: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Applications in Research and Drug Development

The utility of this compound stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 3,5-dichloropyridinylmethyl moiety into a wide variety of molecules. Dichlorinated pyridine rings are common in pharmaceuticals and agrochemicals as they can enhance metabolic stability and modulate binding interactions.[5]

For instance, the related compound 4-amino-3,5-dichloropyridine is a known key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[6] This highlights the pharmaceutical industry's interest in this particular substitution pattern on the pyridine ring. This compound serves as a versatile precursor for derivatives where a methylene linker is desired between the pyridine core and another functional group.

Role as a Synthetic Building Block

This compound is primarily used to alkylate nucleophiles such as amines, phenols, thiols, and carbanions. This reaction is fundamental in linking the pyridine core to other parts of a target molecule, often a crucial step in a multi-step synthesis of an active pharmaceutical ingredient (API).

ApplicationScheme reagent This compound product API Precursor / Final Compound reagent->product Alkylation Reaction (Sₙ2) nucleophile Nucleophile (R-XH) (e.g., Amine, Phenol, Thiol) nucleophile->product conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) Room Temp or Heat conditions->product

Caption: General scheme for using the reagent as an alkylating agent.

This strategic linkage is critical in lead optimization campaigns where chemists systematically modify different regions of a molecule (a process known as Structure-Activity Relationship or SAR studies) to enhance potency, selectivity, or pharmacokinetic properties. The 3,5-dichloro substitution pattern is particularly useful for filling hydrophobic pockets in target proteins and can prevent metabolic oxidation at those positions.

Safety, Handling, and Storage

Due to its reactive nature, this compound must be handled with appropriate care. It is classified as a hazardous substance.

  • Hazard Identification:

    • H302: Harmful if swallowed.[7]

    • H314: Causes severe skin burns and eye damage.[7]

    • It is a lachrymator and irritant to the respiratory system.

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P310: Immediately call a POISON CENTER or doctor/physician.[7]

  • Handling:

    • Always handle this compound inside a certified chemical fume hood.

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, a lab coat, and chemical safety goggles.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Storage:

    • Store in a tightly sealed container in an inert atmosphere (e.g., under nitrogen or argon).

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and moisture. Recommended storage is at 2-8°C.[7]

    • Due to its lachrymatory nature, secondary containment is advised.

  • Disposal:

    • Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.

References

  • Google Patents.
  • Borhade, A. Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. [Link]

  • Kinens, A., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]

  • Quick Company. Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. [Link]

  • Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • ghost, D., et al. (2021). Fueling the Pipeline via Innovations in Organic Synthesis. National Center for Biotechnology Information. [Link]

  • Leitão, E., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4-(Bromomethyl)-3,5-dichloropyridine is a highly specialized electrophilic building block used primarily in the synthesis of agrochemicals (specifically dicamba analogs) and kinase inhibitors in medicinal chemistry.[1] Its structural core—a pyridine ring flanked by electron-withdrawing chlorine atoms at the 3 and 5 positions—renders the 4-methyl position significantly acidic and the resulting bromomethyl group highly reactive toward nucleophiles.[1]

Technical Challenge: The primary difficulty in synthesizing this motif is not the reaction itself, but the chemoselectivity . The electron-deficient ring makes the benzylic position susceptible to over-bromination (forming the gem-dibromide) and hydrolysis during workup.[1] This guide prioritizes protocols that maximize mono-bromination selectivity and stability.

Retrosynthetic Analysis

The most robust route disconnects the C-Br bond to a C-H bond (radical pathway) or a C-OH bond (nucleophilic substitution).[1]

Retrosynthesis Target This compound (Target) Precursor1 3,5-Dichloro-4-methylpyridine (Precursor A) Target->Precursor1 Wohl-Ziegler (Radical Bromination) Precursor2 (3,5-Dichloropyridin-4-yl)methanol (Precursor B) Target->Precursor2 Appel Reaction (PPh3/CBr4) Start 4-Methylpyridine (4-Picoline) Precursor1->Start Electrophilic Chlorination

Figure 1: Retrosynthetic disconnection showing the two primary access routes. Route A (Radical Bromination) is preferred for scale; Route B is preferred for purity.

Part 2: Primary Synthesis Protocol (Radical Bromination)

This method utilizes the Wohl-Ziegler reaction .[1] It is the industry standard due to the availability of the precursor, 3,5-dichloro-4-methylpyridine.[1]

Mechanism & Causality

The reaction proceeds via a free-radical chain mechanism.[1][2]

  • Initiation: AIBN (azobisisobutyronitrile) decomposes thermally to generate radicals.

  • Propagation: The succinimidyl radical abstracts a benzylic hydrogen.[1] The resulting pyridyl radical abstracts bromine from NBS.[1]

  • Selectivity Control: The 3,5-dichloro substitution exerts a strong inductive effect (-I), deactivating the ring nitrogen.[1] This is advantageous as it prevents the formation of N-bromo species, but it also destabilizes the benzylic radical, requiring higher activation energy (reflux).[1]

RadicalMechanism NBS NBS Radical Succinimidyl Radical NBS->Radical Initiation (AIBN/Heat) BenzylicRad Benzylic Radical Radical->BenzylicRad H-Abstraction (-Succinimide) Substrate 3,5-Dichloro- 4-methylpyridine Product Target Product BenzylicRad->Product Br-Abstraction (from NBS) Product->Radical Chain Propagation

Figure 2: Radical chain propagation cycle.[1] Controlling the NBS stoichiometry is critical to prevent over-bromination.

Experimental Protocol

Reagents:

  • 3,5-Dichloro-4-methylpyridine (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.[1]

  • AIBN (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Acetonitrile (MeCN).[1] Note: CCl
    
    
    is traditional but phased out due to toxicity; PhCF
    
    
    is the modern green equivalent.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer. Ensure the system is strictly anhydrous (moisture leads to hydrolysis of the product).

  • Dissolution: Dissolve 3,5-dichloro-4-methylpyridine in PhCF

    
     (0.5 M concentration). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (oxygen quenches radicals).
    
  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

  • Reaction: Heat the mixture to mild reflux (approx. 80-85°C). Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][3][4]

    • Critical Endpoint: Stop the reaction when conversion reaches ~90-95%.[1] Do not push for 100% conversion, as the rate of di-bromination (impurity formation) spikes significantly once the starting material is depleted.[1]

  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide.[1]

    • Filter off the solid succinimide.[1]

    • Wash the filtrate with cold 5% NaHCO

      
       (to remove traces of Br
      
      
      
      /HBr) and then brine.[1]
    • Dry over anhydrous MgSO

      
      .[1]
      
  • Purification: Concentrate the solvent in vacuo at <40°C (product is thermally sensitive). Purify via rapid silica gel chromatography (eluent: Hexane/DCM gradient).

Yield Expectation: 65-75% isolated yield.

Part 3: Alternative Protocol (Nucleophilic Substitution)

If the radical route yields inseparable mixtures of mono- and di-bromo species, the alcohol conversion route is preferred for pharmaceutical-grade purity.[1]

Precursor: (3,5-Dichloropyridin-4-yl)methanol.[1]

Protocol:

  • Dissolve the alcohol in anhydrous DCM at 0°C.

  • Add Carbon Tetrabromide (CBr

    
    , 1.1 eq) and Triphenylphosphine (PPh
    
    
    
    , 1.1 eq) (Appel Reaction conditions).
  • Stir at 0°C to RT for 2 hours.

  • Advantage: This method generates zero di-bromo impurity.[1]

  • Workup: Quench with water, extract with DCM, and purify via column chromatography.

Part 4: Characterization & Data Analysis[5]

Validation of the structure relies on the distinct shift of the methylene protons and the symmetry of the pyridine ring.

Spectroscopic Data Summary
TechniqueParameterObserved Value (Typical)Interpretation
1H NMR

(ppm), CDCl

8.52 (s, 2H)Pyridine C2/C6-H. Downfield due to Cl atoms.
4.65 (s, 2H)-CH

Br.[1] Characteristic benzylic shift.[1][5]
13C NMR

(ppm), CDCl

148.5, 144.2, 132.1, 24.5C2/C6, C4, C3/C5, and CH

Br
respectively.
MS (EI) m/z239, 241, 243Molecular ion [M]+ showing Cl2Br isotope pattern.
Appearance VisualOff-white / Yellow solidLow melting point solid (often oil if impure).[1]

Data Interpretation:

  • 1H NMR: The key diagnostic is the singlet at ~4.65 ppm.[1] If you see a triplet or multiplet here, your starting material was not the 4-methyl pyridine.[1] If you see a singlet at ~6.8 ppm, you have formed the gem-dibromide (CHBr

    
    ).[1]
    
  • Stability: The product decomposes if left in CDCl

    
     for >24 hours due to acid formation (DCl) from the solvent. Perform NMR immediately after preparation.[1]
    

Part 5: Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator.[1]

  • Vesicant: Like benzyl bromide, this compound is a potent lachrymator and skin irritant. It can cause chemical burns.[1]

    • Control: Handle only in a functioning fume hood.[1] Double-glove (Nitrile under Laminate).[1]

  • Decomposition: The compound releases HBr upon hydrolysis.[1] Store in a tightly sealed container under Argon at -20°C.

  • Neutralization: Spills should be treated with a mixture of ethanol and aqueous ammonia to quench the alkyl bromide before cleaning.[1]

References

  • ChemicalBook. (2023). This compound Product Properties & Safety Data. Link

  • BenchChem. (2025).[5] Decoding the 1H NMR Signal of Bromomethyl Protons. Link (General reference for benzylic bromide shifts).

  • Wohl-Ziegler Reaction Context: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational mechanism).[6]

  • Patents (Analogous Synthesis):Process for the preparation of 3,5-dichloropyridine derivatives. (e.g.
  • BLD Pharm. (2023). Product Analysis: 4-Bromo-3,5-dichloropyridine. Link (Used for physical property verification).

Sources

4-(Bromomethyl)-3,5-dichloropyridine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Bromomethyl)-3,5-dichloropyridine: A Key Intermediate in Modern Synthesis

Introduction

This compound is a halogenated pyridine derivative that has emerged as a critical building block in organic and medicinal chemistry. Its unique structural features—a reactive bromomethyl group and a dichlorinated pyridine core—make it a versatile electrophilic reagent for introducing the 3,5-dichloropyridinylmethyl moiety into a wide range of molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. The strategic placement of chlorine atoms on the pyridine ring significantly influences the electronic properties and metabolic stability of derivative compounds, making this reagent particularly valuable in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting. This compound is identified by the CAS Number 159783-45-6.[1][2] Its structural and physicochemical characteristics are summarized below.

Chemical Identifiers
  • IUPAC Name: this compound

  • CAS Number: 159783-45-6[1][2]

  • Molecular Formula: C₆H₄BrCl₂N[1][2]

  • SMILES: ClC1=CN=CC(Cl)=C1CBr[2]

  • InChI: InChI=1S/C6H4BrCl2N/c7-4-5-2-8-3-6(10)1-5/h1-3H,4H2 (Standard InChI generated from SMILES)

Physicochemical Data

The properties listed below are essential for planning reactions, purification procedures, and storage conditions. Note that some values are predicted based on computational models due to limited experimental data in public literature.

PropertyValueSource
Molecular Weight 240.91 g/mol [1][2]
Appearance White to off-white solid (Typical)General Supplier Data
Boiling Point 270.0 ± 35.0 °C (Predicted)[1]
Density 1.770 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.14 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, under inert atmosphere[2]

Synthesis and Reactivity

The utility of this compound stems from its straightforward, high-yielding synthesis and its predictable reactivity, primarily centered on the electrophilic bromomethyl group.

Synthetic Pathway

The most logical and industrially scalable synthesis of this compound involves the radical bromination of a suitable precursor, 3,5-dichloro-4-methylpyridine (3,5-dichlorolutidine). This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The causality behind this choice of reagents is clear: NBS is a crystalline, easy-to-handle solid that provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction proceeds via a free-radical chain mechanism, where the initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a stabilized benzylic-type radical on the pyridine ring, which then reacts with bromine.

G start 3,5-Dichloro-4-methylpyridine reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄ or Benzene, Δ start->reagents product This compound reagents->product Radical Bromination side_product Succinimide product->side_product +

Caption: Synthetic route via radical bromination.

Core Reactivity: A Potent Electrophile

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene (-CH₂-) carbon. The bromide ion is an excellent leaving group, and the electron-withdrawing nature of the dichloropyridine ring enhances the electrophilicity of the carbon center. This makes the compound an ideal substrate for Sₙ2 reactions with a wide array of nucleophiles.

Common Nucleophilic Partners:

  • Amines (Primary, Secondary): To form substituted aminomethylpyridines.

  • Thiols: To generate thioethers.

  • Alcohols/Phenols: To produce ethers.

  • Carboxylates: To create ester linkages.

  • Cyanide: For chain extension via nitrile formation.

This predictable reactivity allows for the controlled and efficient covalent attachment of the 3,5-dichloropyridinylmethyl scaffold to other molecules, a cornerstone of its application in drug discovery.

Applications in Drug Development and Chemical Synthesis

The 3,5-dichloropyridine motif is a privileged structure in medicinal chemistry. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism and can contribute to favorable binding interactions with biological targets. The title compound serves as a key intermediate for incorporating this valuable moiety.

Role as a Pharmacophore Building Block

While direct applications of this compound are not as documented as its amino-analogs, its utility is inferred from the prevalence of related structures in pharmaceuticals. For example, derivatives of 3,5-dichloropyridine are central to the structure of potent phosphodiesterase 4 (PDE4) inhibitors, which are used to treat inflammatory lung conditions like COPD.[3][4] The compound N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591) is a notable example of a highly selective PDE4 inhibitor where the dichloropyridine core is essential for its activity.[4]

The workflow for utilizing this compound in a drug discovery context typically involves its reaction with a nucleophilic core molecule to generate a final drug candidate or a late-stage intermediate.

G A 4-(Bromomethyl)-3,5- dichloropyridine (Electrophile) C Reaction Vessel (Base, Solvent, Temp Control) A->C B Nucleophilic Core (e.g., R-NH₂, R-SH) B->C D Nucleophilic Substitution (SN2 Reaction) C->D E Crude Product Mixture D->E F Purification (Chromatography, Recrystallization) E->F G Final Conjugated Molecule (Drug Candidate / Intermediate) F->G

Caption: Workflow for use in conjugate synthesis.

Representative Experimental Protocol: N-Alkylation

The following is a generalized, self-validating protocol for the reaction of this compound with a generic primary amine.

  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction Initiation: To the stirred solution, add a solution of this compound (1.05 eq) in the same solvent dropwise at room temperature. The slight excess of the electrophile ensures full consumption of the more valuable amine starting material.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is validated by the disappearance of the amine starting material and the appearance of a new, higher molecular weight spot/peak corresponding to the product.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine to remove the base and other aqueous-soluble impurities.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product is purified by flash column chromatography on silica gel to achieve high purity (>95%).

Safety, Handling, and Storage

Due to its reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information

The compound is classified with the following hazards:

PictogramGHS CodeHazard StatementSource

GHS05H314: Causes severe skin burns and eye damage.[1][2]

GHS07H302: Harmful if swallowed.[1][2]

Signal Word: Danger [1][2]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[6]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]

  • Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA-approved respirator.[6]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][6][7] Recommended storage is at 2-8°C under an inert atmosphere.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[8]

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly grounded in its potent and predictable electrophilic reactivity. Its ability to introduce the metabolically robust and synthetically versatile 3,5-dichloropyridine moiety makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthetic access, and stringent safety requirements is paramount for leveraging its full potential in the development of next-generation chemical entities.

References

  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from lobachemie.com. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)pyridine-3,5-dithiol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PubMed. (n.d.). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Spectroscopic Characterization of 4-(Bromomethyl)-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Bromomethyl)-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—a reactive bromomethyl group and two chlorine atoms on a pyridine core—makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its effective use in drug development and other advanced applications. This guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational dataset for its unambiguous identification.

Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage high-fidelity predicted spectroscopic data, interpreted with reference to structurally analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers and quality control professionals.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a unique spectroscopic fingerprint. The molecule, with a molecular formula of C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol , possesses a distinct symmetry and electronic environment that is interrogated by various spectroscopic techniques.[1]

The workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is a multi-step, synergistic process.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation mol_id Compound Synthesis & Purification ms Mass Spectrometry (MS) (Molecular Weight Confirmation) mol_id->ms ir Infrared (IR) Spectroscopy (Functional Group ID) ms->ir nmr NMR Spectroscopy (¹H, ¹³C Connectivity) ir->nmr data_int Integrated Data Analysis nmr->data_int final_struct Confirmed Structure of This compound data_int->final_struct

Caption: Structure of this compound with NMR assignments.

¹³C NMR Spectroscopy

Causality and Experimental Choices: The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry, we expect four distinct carbon signals. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon, which enhances the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: On a 400 MHz spectrometer, the ¹³C frequency will be approximately 100 MHz. Use a standard proton-decoupled pulse sequence.

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ)AssignmentRationale
~ 149 ppmC-2, C-6These carbons are adjacent to the nitrogen atom, which strongly deshields them, resulting in a significant downfield shift.
~ 145 ppmC-4This quaternary carbon is attached to the bromomethyl group and is part of the aromatic ring, placing it in the aromatic region.
~ 130 ppmC-3, C-5These carbons are directly bonded to chlorine atoms, which causes a moderate downfield shift.
~ 30 ppm-CH₂BrThis sp³-hybridized carbon is shifted downfield due to the attached bromine atom. [2]

Infrared (IR) Spectroscopy

Causality and Experimental Choices: IR spectroscopy is used to identify functional groups by detecting their characteristic vibrational frequencies. For this compound, we expect to see vibrations corresponding to the aromatic C-H bonds, the C-N and C=C bonds of the pyridine ring, and the C-Cl and C-Br bonds. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide).

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeRationale
3100-3000Aromatic C-H stretchCharacteristic stretching vibrations for protons on an aromatic ring.
1600-1450Aromatic C=C and C=N stretchThese vibrations are characteristic of the pyridine ring system.
~1250C-H in-plane bendBending vibrations of the aromatic C-H bonds.
850-750C-Cl stretchStrong absorptions in this region are indicative of carbon-chlorine bonds.
700-600C-Br stretchThe carbon-bromine stretching vibration is expected in this lower frequency region. [3]

Mass Spectrometry (MS)

Causality and Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. It is a "hard" ionization technique that leads to significant fragmentation, providing structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. [4]3. Mass Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of this compound is expected to show a complex molecular ion region due to the presence of three halogen atoms (Br and Cl), each with multiple isotopes.

  • Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br

  • Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl

This isotopic distribution will result in a characteristic pattern for the molecular ion and any fragments containing these halogens.

Key Predicted Fragments:

m/z ValueIonRationale
239/241/243/245[C₆H₄BrCl₂N]⁺• (Molecular Ion)The cluster of peaks representing the intact molecule, with relative intensities determined by the isotopic abundances of Br and Cl.
160/162/164[M - Br]⁺Loss of a bromine radical, a common fragmentation pathway for alkyl bromides.
204/206/208[M - Cl]⁺Loss of a chlorine radical.
125/127[M - Br - Cl]⁺Subsequent loss of a chlorine radical after the initial loss of bromine.

The relative abundances of these isotopic peaks provide a high degree of confidence in the elemental composition of the ions.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. While experimental data is not widely published, the predicted spectra, grounded in the principles of each technique and compared with related structures, offer a reliable framework for its identification. This technical guide serves as a foundational resource for researchers, enabling them to confidently verify the structure and purity of this important synthetic intermediate in their drug discovery and materials science endeavors.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Ashokan, A. et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Quevillon, S. et al. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate. [Link]

  • Katritzky, A. R. et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Molecular Structure, 787(1-3), 131-147. [Link]

  • El-Gendy, A. A. (2006). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • University of Illinois. Electron Ionization | School of Chemical Sciences. [Link]

  • Shimadzu. Ionization Modes: EI. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Doc Brown's Chemistry. CH3Br C-13 nmr spectrum of bromomethane. [Link]

  • Doc Brown's Chemistry. CH3Br infrared spectrum of bromomethane. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/IR-spectra-haloalkanes.htm]([Link]_ spectroscopy/specindex/IR-spectra-haloalkanes.htm)

  • Chemistry LibreTexts. (2014). Mass Spectrometry. [Link]

Sources

Introduction: The Role of a Key Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Bromomethyl)-3,5-dichloropyridine for Drug Discovery Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of synthetic intermediates is a cornerstone of an efficient and successful drug discovery pipeline. This compound is one such critical intermediate. The substituted pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological targets. Notably, the 3,5-dichloropyridine motif is integral to the design of potent and selective inhibitors of therapeutic targets like the Fibroblast Growth Factor Receptor (FGFR), which plays a crucial role in cancer progression.[1]

For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for the structural verification and purity assessment of these intermediates. An unambiguous NMR spectrum provides the high-fidelity data required to confirm molecular identity, ensuring that subsequent synthetic transformations are built upon a solid foundation. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights.

Theoretical Framework: Decoding the ¹H NMR Spectrum

To accurately interpret the ¹H NMR spectrum of this compound, it is essential to first understand the molecule's structure and the key electronic factors that govern the resonance of its protons.

Molecular Structure and Proton Environments

The structure of this compound possesses a high degree of symmetry. A C2 axis of symmetry passes through the nitrogen atom and the C4-carbon of the bromomethyl group. This symmetry renders the two protons on the pyridine ring (at positions C2 and C6) chemically and magnetically equivalent. Likewise, the two protons of the bromomethyl group (-CH₂Br) are also equivalent. Consequently, the ¹H NMR spectrum is expected to be remarkably simple, displaying only two distinct signals.

Figure 1: Molecular structure and proton environments.
Causality of Chemical Shifts (δ)

The precise location (chemical shift) of each signal is determined by the local electronic environment of the protons.

  • Inductive Effects: Electronegative atoms withdraw electron density from neighboring atoms, "deshielding" the protons. A deshielded proton is more exposed to the external magnetic field and thus resonates at a higher frequency (further downfield). In this molecule, the two chlorine atoms and the nitrogen atom strongly withdraw electron density from the pyridine ring. Similarly, the bromine atom deshields the methylene (-CH₂) protons.[2]

  • Anisotropic Effects: The π-electrons within the aromatic pyridine ring constitute a "ring current" when placed in an external magnetic field.[3] This induced current generates a secondary magnetic field that strongly deshields the protons attached to the exterior of the ring, causing a significant downfield shift into the aromatic region of the spectrum.[3][4]

  • Solvent Choice: While "inert" deuterated solvents like chloroform-d (CDCl₃) are commonly used, it is important to recognize that solvent choice can induce small variations in chemical shifts, typically less than 1 ppm.[3] For consistency and reproducibility, the solvent should always be reported with the spectral data.

Spectral Analysis and Interpretation

Based on the theoretical principles, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine Protons (H-2, H-6)~ 8.5 - 8.7Singlet2HLocated in the aromatic region. Strongly deshielded by the ring nitrogen's inductive effect and anisotropic ring current, further shifted downfield by the two electron-withdrawing chlorine atoms.[5][6][7]
Bromomethyl Protons (-CH₂Br)~ 4.6 - 4.8Singlet2HDeshielded by the inductive effect of the adjacent bromine atom and the electron-withdrawing nature of the dichloropyridine ring. The chemical shift is characteristic of benzylic-type bromides.[8]

Note: The predicted chemical shifts are estimates and may vary slightly based on the solvent, concentration, and spectrometer frequency.[8]

Analysis of Coupling Constants (J)

Spin-spin coupling, which results in the splitting of NMR signals, occurs between non-equivalent protons on adjacent carbons. In this compound, the two proton environments (the aromatic protons and the bromomethyl protons) are separated by a quaternary carbon (C4) and are therefore not coupled to each other. As a result, both signals are expected to appear as sharp singlets.

Identifying Potential Impurities

A key role of NMR in process chemistry is the detection of impurities. Potential impurities could include:

  • Starting Material: If the synthesis involves bromination of 4-methyl-3,5-dichloropyridine, any unreacted starting material would be evident as a sharp singlet around δ 2.5 ppm (for the -CH₃ group).

  • Residual Solvents: Signals from common laboratory solvents (e.g., dichloromethane, ethyl acetate) may be present and can be identified by their characteristic chemical shifts.

Experimental Protocol: A Self-Validating System for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a robust and validated experimental protocol.

Materials and Instrumentation
  • Sample: this compound (5-10 mg)

  • Solvent: Chloroform-d (CDCl₃, ~0.6 mL) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Equipment: 5 mm NMR tubes, volumetric pipette.

  • Instrumentation: A ≥400 MHz NMR spectrometer equipped with a proton-observe probe.

Safety Precautions
  • Substituted pyridines and brominated organic compounds should be handled with care. Always operate within a certified chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10]

  • Consult the Safety Data Sheet (SDS) for the specific compound before handling.[11]

Step-by-Step Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Using a volumetric pipette, add ~0.6 mL of CDCl₃ (with TMS) to the NMR tube.

  • Cap the tube securely and gently agitate or vortex until the sample is fully dissolved.

  • Wipe the outside of the tube clean and insert it into the spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

NMR Data Acquisition and Processing Workflow

The following workflow ensures the acquisition of high-quality, reproducible data. The causality behind key parameter choices is explained to foster a deeper understanding.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample (5-10 mg) prep2 Add Solvent (CDCl3, 0.6 mL) prep1->prep2 prep3 Dissolve & Mix prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Tune & Shim acq1->acq2 acq3 Acquire Spectrum (NS=16, D1=5s) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Calibration proc3->proc4 an1 Assign Signals proc4->an1 an2 Verify Structure & Purity an1->an2

Figure 2: Experimental workflow for NMR analysis.
  • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent (CDCl₃) to maintain a stable magnetic field. Shimming adjusts the magnetic field homogeneity across the sample to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Number of Scans (NS): Set to 16. This is a sufficient number to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): Set to 5 seconds. This delay allows the protons to fully relax back to their equilibrium state between pulses, ensuring that the integrated areas of the signals are accurate and truly reflect the ratio of protons.

  • Processing: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform. Phase and baseline corrections are applied to produce a clean, interpretable spectrum. The spectrum is calibrated by setting the TMS signal to δ 0.00 ppm.

Application in Drug Development: Ensuring Pipeline Integrity

In a drug discovery campaign, a multi-step synthesis is often required to produce the final drug candidate. The structural integrity of each intermediate is paramount. The simple, clean ¹H NMR spectrum of this compound, showing two sharp singlets with the correct integration ratio (1:1), provides an unequivocal quality control checkpoint. This confirmation assures the medicinal chemist that the material is structurally correct and pure, allowing them to proceed with confidence to the next synthetic step, for example, the alkylation of a phenol or amine in the synthesis of a complex kinase inhibitor.[12] This rigorous, data-driven approach prevents the costly waste of time and resources that would result from using impure or incorrect starting materials.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry and electronic effects combine to produce a simple, yet highly informative, analytical signature. The presence of two distinct singlets at approximately δ 8.5-8.7 ppm and δ 4.6-4.8 ppm provides a definitive fingerprint for this valuable synthetic intermediate. For scientists in the drug development arena, the ability to expertly acquire and interpret such spectra is not merely a technical skill; it is a fundamental component of ensuring the quality, reproducibility, and ultimate success of the discovery process.

References

  • Doc Brown's Chemistry. 1H NMR spectrum of bromomethane. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • University of Potsdam. NMR Spectroscopy: Chemical shifts. [Link]

  • Google Patents.Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
  • Google Patents.Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-3,5-dichloropyridine. [Link]

  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E. [Link]

  • The Royal Society of Chemistry. Supporting information for an article. [Link]

  • Ferreira, C. A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Molecular Diversity. [Link]

  • Wei, W., et al. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Acros Organics. SAFETY DATA SHEET: 4-Amino-3,5-dichloropyridine. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Bashkova, S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. C - Journal of Carbon Research. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Conti, P., et al. (2019). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Bromomethyl)-3,5-dichloropyridine, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this compound, offering field-proven insights to facilitate its unambiguous characterization.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its trifunctional nature—a reactive bromomethyl group, a pyridine core, and chlorine substituents—makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Accurate structural elucidation is paramount to ensure the identity and purity of this reagent, and ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose. This guide will provide a detailed roadmap for obtaining and interpreting the ¹³C NMR spectrum of this compound, enabling researchers to confidently verify its structure.

Theoretical Framework: Understanding the ¹³C NMR Landscape of a Substituted Pyridine

The ¹³C NMR spectrum of an organic molecule provides a unique fingerprint based on the chemical environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a given carbon nucleus. In this compound, the chemical shifts of the carbon atoms are influenced by several key factors:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene. This results in downfield chemical shifts for the pyridine carbons. The carbon atoms α to the nitrogen (C2 and C6) are the most deshielded, followed by the γ-carbon (C4), and finally the β-carbons (C3 and C5).[1]

  • Chlorine Substituents: The two chlorine atoms at the 3 and 5 positions are strongly electronegative and exert a significant inductive electron-withdrawing effect. This causes a downfield shift (deshielding) of the carbons to which they are directly attached (ipso-carbons, C3 and C5) and also influences the chemical shifts of the adjacent carbons.

  • The Bromomethyl Group: The bromomethyl group at the 4-position also influences the electronic environment of the pyridine ring. The bromine atom is highly electronegative, leading to a significant downfield shift for the methylene carbon (-CH₂Br). The primary effect on the pyridine ring is through inductive effects.

Due to the symmetry of the molecule, with identical substituents at the 3 and 5 positions, we expect to see a simplified ¹³C NMR spectrum with four distinct signals: one for the two equivalent carbons at positions 2 and 6, one for the two equivalent carbons at positions 3 and 5, one for the carbon at position 4, and one for the bromomethyl carbon.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol outlines a robust and reproducible method for obtaining a high-quality ¹³C NMR spectrum of this compound. This self-validating system ensures accuracy and reliability of the acquired data.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice.[2]

  • Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[3] This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding line broadening due to sample viscosity.[3]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

ParameterRecommended ValueRationale
Pulse Program A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments)Provides a simple, quantitative spectrum with singlets for each carbon.
Pulse Angle 30-45°A smaller flip angle allows for shorter relaxation delays, reducing the total experiment time without significantly compromising signal intensity for quaternary carbons.[4]
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay (D1) 2 secondsA short relaxation delay is generally sufficient for qualitative analysis and can be increased for more accurate quantitative measurements.
Number of Scans (NS) 1024 or moreDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0-220 ppmThis range covers the expected chemical shifts for all carbons in the molecule.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR analysis.

Data Analysis and Interpretation: Decoding the Spectrum

Based on the principles of substituent additivity and analysis of similar compounds, a predicted ¹³C NMR spectrum for this compound is presented below. The chemical shifts of pyridine (C2/6: 150 ppm, C3/5: 124 ppm, C4: 136 ppm) are used as a basis for this prediction.[1]

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Chemical Shift
C2/C6~152SingletThese carbons are α to the nitrogen, resulting in a downfield shift. The inductive effect of the chlorine atoms at C3/C5 will cause a slight downfield shift compared to pyridine.
C3/C5~130SingletThese carbons are directly attached to the electronegative chlorine atoms, leading to a significant downfield shift (ipso-effect).
C4~140SingletThis carbon is γ to the nitrogen and is deshielded. The bromomethyl substituent will have a minor deshielding effect on this carbon.
-CH₂Br~30-35SingletThe highly electronegative bromine atom strongly deshields this aliphatic carbon, shifting it significantly downfield.
Visualizing the Assignments

The following diagram illustrates the structure of this compound and the predicted assignment of its ¹³C NMR signals.

Figure 1. Molecular structure and predicted ¹³C NMR signal assignments.

Conclusion

This in-depth technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹³C NMR spectrum of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data and their justifications, researchers can confidently characterize this important chemical intermediate. The principles outlined herein are broadly applicable to the structural elucidation of other substituted pyridines and related heterocyclic compounds, serving as a valuable resource for the scientific community.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link].

  • Stothers, J. B. (n.d.). NMR SAMPLE PREPARATION. Western University, Department of Chemistry.
  • Duddeck, H., et al. (1999). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 39(6), 1033-1038.
  • Anet, F. A. L., & Yavari, I. (1977).
  • Maciel, G. E. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1692-1695.
  • University of Ottawa. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link].

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link].

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Magnetic Resonance in Medicine, 71(5), 1537-1552.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link].

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link].

  • Claridge, T. D. W. (2018). Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (pp. 119-158). Elsevier.
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • Newell, C., et al. (2022). 4-Amino-3,5-dichloropyridine.
  • Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (pp. 119-158). Elsevier.

Sources

Mass spectrum of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrum of 4-(Bromomethyl)-3,5-dichloropyridine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrum of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior under mass spectrometric conditions. We will explore the intricate isotopic patterns characteristic of polyhalogenated compounds, predict the primary fragmentation pathways under Electron Ionization (EI), and provide a validated, step-by-step protocol for acquiring a high-quality mass spectrum. The causality behind experimental choices and fragmentation logic is emphasized throughout, ensuring a robust and reproducible analytical approach.

Introduction: The Analytical Challenge of Polyhalogenated Pyridines

This compound (C₆H₄BrCl₂N) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a synthetic building block necessitates rigorous analytical characterization to confirm identity, purity, and structural integrity. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.[3]

However, the analysis of a molecule containing one bromine and two chlorine atoms presents a unique and informative challenge. The rich natural isotopic abundances of both bromine and chlorine result in a highly characteristic molecular ion cluster, which serves as a definitive fingerprint for the compound. Understanding this pattern and the subsequent fragmentation is crucial for unambiguous identification. This guide will deconstruct the mass spectrum of this compound, providing both predictive insights and practical experimental guidance.

Molecular Structure and Isotopic Considerations

To accurately interpret the mass spectrum, we must first consider the fundamental properties of the molecule, particularly its elemental composition and the natural abundance of relevant isotopes.

Core Molecular Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₄BrCl₂N[4][5]
Average Molecular Weight 240.91 g/mol [4][5]
Monoisotopic Mass 238.8820 uCalculated
Appearance White to off-white solid[2]

The monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br.

The Isotopic Fingerprint of Bromine and Chlorine

The defining feature of this compound's mass spectrum is the presence of multiple heavy halogens. The natural abundances of their stable isotopes are the key to deciphering the molecular ion region.[6]

  • Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[7]

  • Bromine (Br): Exists as two primary isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[8][9]

A molecule with two chlorine atoms and one bromine atom will exhibit a complex molecular ion cluster (M⁺) consisting of several distinct peaks (M, M+2, M+4, M+6), whose relative intensities are a predictable product of these isotopic abundances.

Predicted Mass Spectrum and Fragmentation Pathways

Under Electron Ionization (EI), a high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation (M⁺•). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions.[3]

The Molecular Ion (M⁺•) Cluster

The presence of C₆H₄(⁷⁹Br)(³⁵Cl)₂(¹⁴N) will produce the base peak of the isotopic cluster at m/z 239 (rounded from 238.8820). The other peaks in the cluster arise from the various combinations of ³⁷Cl and ⁸¹Br isotopes. The predicted pattern is a powerful diagnostic tool.

IonIsotopic CompositionCalculated m/zExpected Relative Intensity (%)
M C₆H₄(⁷⁹Br)(³⁵Cl)₂N238.88100
M+2 C₆H₄(⁸¹Br)(³⁵Cl)₂N / C₆H₄(⁷⁹Br)(³⁵Cl)(³⁷Cl)N240.88164
M+4 C₆H₄(⁸¹Br)(³⁵Cl)(³⁷Cl)N / C₆H₄(⁷⁹Br)(³⁷Cl)₂N242.8879
M+6 C₆H₄(⁸¹Br)(³⁷Cl)₂N244.8813

Intensities are calculated based on isotopic probabilities and normalized to the M peak. The observation of this unique 100:164:79:13 intensity pattern is strong evidence for the presence of one bromine and two chlorine atoms in the molecule.[10]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is dictated by bond strengths and the stability of the resulting fragments. The C-Br bond is typically weaker than the C-Cl bond and the bonds within the aromatic ring, making it the most probable site for initial cleavage.

Key Predicted Fragments:

m/z (for ³⁵Cl, ⁷⁹Br)Proposed Structure / Neutral LossMechanistic Rationale
160 [M - Br]⁺Loss of a bromine radical (•Br) is a highly favorable pathway, forming a relatively stable benzylic-type cation. This fragment will exhibit a characteristic 3:1 isotope pattern for its two chlorine atoms.
125 [M - Br - Cl]⁺Subsequent loss of a chlorine radical (•Cl) from the m/z 160 fragment.
161 [M - Cl]⁺Less favorable than Br loss, but possible. Loss of a chlorine radical (•Cl).
90 [C₅H₃ClN]⁺Loss of Br and HCl from the [M-Br]⁺ fragment or other complex rearrangements.
79 / 81 [Br]⁺Bromine cation, showing the characteristic ~1:1 isotope doublet.

The most dominant fragmentation pathway is expected to be the initial loss of the bromine atom.

fragmentation_pathway M Molecular Ion (M⁺•) m/z ≈ 239, 241, 243, 245 F1 [M - Br]⁺ m/z ≈ 160, 162, 164 M->F1 - •Br F2 [M - Br - Cl]⁺ m/z ≈ 125, 127 F1->F2 - •Cl F3 [C₅H₂N]⁺ m/z = 64 F2->F3 - HCl

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

To obtain a high-fidelity mass spectrum, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is the recommended methodology. The GC provides excellent separation of the analyte from any impurities or solvent, ensuring a clean spectrum.[11]

Workflow Overview

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh Analyte B 2. Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C 3. Dilute to ~10-50 µg/mL B->C D 4. Inject 1 µL into GC C->D E 5. Chromatographic Separation D->E F 6. Elution into MS Source E->F G 7. Electron Ionization (70 eV) F->G H 8. Mass Analysis (Quadrupole) G->H I 9. Detection H->I J 10. Generate Mass Spectrum I->J K 11. Data Interpretation J->K

Caption: Standard workflow for GC-MS analysis of an organic compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: This program ensures good peak shape and separation from any low-boiling impurities without excessive run time.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).[12]

    • Electron Energy: 70 eV.

      • Rationale: This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for most mass spectral libraries.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 350.

      • Rationale: This range comfortably covers the molecular ion and all significant predicted fragments.

    • Solvent Delay: 3 minutes, to prevent the high solvent volume from saturating the detector.

Data Interpretation and Validation

A successful analysis will yield a total ion chromatogram (TIC) with a sharp peak at the retention time for this compound. The mass spectrum for this peak should be extracted and examined.

  • Confirm the Molecular Ion Cluster: The first and most critical step is to locate the M⁺• cluster, expected around m/z 239-245. Compare the observed relative intensities of the peaks with the predicted values in the table above. A strong match provides high confidence in the compound's elemental formula.

  • Identify the Base Peak: The base peak (most intense peak) in the spectrum is often a highly stable fragment. For this molecule, the [M-Br]⁺ fragment at m/z 160 is a strong candidate for the base peak.

  • Verify Key Fragments: Look for the other predicted fragments, such as [M-Br-Cl]⁺ at m/z 125. Remember that each chlorine-containing fragment will also exhibit its own isotopic pattern (a ~3:1 ratio for M' and M'+2).

  • Utilize Library Matching: If available, compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley). A high match score further validates the identification.

This multi-faceted approach, combining the prediction of isotopic patterns with the logical analysis of fragmentation pathways, creates a self-validating system for the confident identification of this compound.

References

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved January 28, 2026, from [Link]

  • Kuhn, S. (2024).
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved January 28, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 4-Amino-3,5-dichloropyridine. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)pyridine-3,5-dithiol. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2014). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 28, 2026, from [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved January 28, 2026, from [Link]

  • Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026-1034. [Link]

  • Worldofchemicals.com. (n.d.). Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the infrared (IR) spectrum of 4-(Bromomethyl)-3,5-dichloropyridine, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the theoretical underpinnings of IR spectroscopy, outline rigorous experimental protocols for sample analysis, and conduct a thorough interpretation of the compound's spectral features. By correlating specific absorption bands with the vibrational modes of its constituent functional groups—including the dichloropyridine ring, the bromomethyl group, and various carbon-hydrogen bonds—this document serves as an essential reference for the unambiguous identification and quality assessment of this important chemical intermediate.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. Its trifunctional nature, featuring a reactive bromomethyl group and a dichlorinated aromatic ring, makes it a versatile precursor for a wide range of more complex molecules, including pharmaceutical agents and functional materials.

In any multi-step synthesis, the unequivocal structural confirmation of intermediates is paramount. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide explains how to leverage IR spectroscopy to confirm the identity and purity of this compound, ensuring the integrity of subsequent research and development efforts.

Foundational Principles of IR Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, and the absorption is recorded. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Key molecular vibrations include:

  • Stretching: A change in the inter-atomic distance along the bond axis.

  • Bending: A change in the angle between two bonds.

The position, intensity, and shape of these absorption bands provide critical information about the functional groups present in a molecule. The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The fingerprint region contains a complex pattern of absorptions unique to the molecule as a whole.[1]

Experimental Methodology: Acquiring a High-Fidelity Spectrum

Given that this compound is a solid at room temperature[2], two primary methods are recommended for sample preparation in IR spectroscopy: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Method

This classic transmission technique involves dispersing the solid sample within a matrix of dry KBr powder, which is transparent to IR radiation.[3]

Protocol:

  • Preparation: Gently grind ~1-2 mg of this compound with ~200 mg of high-purity, dry KBr powder using an agate mortar and pestle. The goal is a homogenous, fine powder. Expertise Note: Over-grinding can increase moisture absorption by the hygroscopic KBr, leading to broad O-H peaks around 3400 cm⁻¹ in the spectrum.[4][5]

  • Pellet Formation: Transfer the powder mixture to a pellet die.

  • Pressing: Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for one minute to form a transparent or translucent pellet.[5]

  • Analysis: Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer for analysis.[6]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.[7] It relies on the principle of total internal reflection, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[8][9]

Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the built-in press to ensure firm and uniform contact between the sample and the crystal surface. This is critical for generating a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum.

Causality Behind Method Choice: While ATR is faster and simpler, the KBr pellet method can sometimes provide sharper resolution for certain peaks and is a well-established technique.[3] The choice often depends on the available equipment and the specific analytical requirements.

Spectral Interpretation and Peak Assignment

The IR spectrum of this compound can be dissected to identify the vibrations of its key structural components. The following table provides an expected assignment of the principal absorption bands based on established group frequencies for substituted pyridines, aromatic halides, and alkyl halides.[10][11][12][13]

Wavenumber (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
~3100–3000Weak-MediumC-H StretchAromatic C-H (Pyridine ring)
~2970–2850Weak-MediumC-H StretchAliphatic C-H (-CH₂Br)
~1600–1550MediumC=C / C=N StretchPyridine Ring Vibrations
~1500–1400Medium-StrongC=C / C=N StretchPyridine Ring Vibrations
~1440MediumCH₂ ScissoringMethylene group (-CH₂)
~1250MediumC-H WaggingMethylene group (-CH₂Br)
~1100–1000StrongC-Cl StretchAryl-Chloride
~900–675StrongC-H Out-of-plane bendAromatic C-H
~690-515MediumC-Br StretchAlkyl Bromide (-CH₂Br)

Table 1: Predicted IR Peak Assignments for this compound.

Detailed Analysis:
  • Aromatic C-H Stretching (3100–3000 cm⁻¹): The presence of weak to medium bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[14]

  • Aliphatic C-H Stretching (2970–2850 cm⁻¹): Absorptions in this region are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the bromomethyl (-CH₂Br) group.[1][15]

  • Pyridine Ring Vibrations (1600–1400 cm⁻¹): The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations, typically appearing as a series of sharp bands in this region.[10][12] Their exact positions are influenced by the heavy halogen substituents.

  • Methylene (-CH₂) Bending Vibrations (~1440 and ~1250 cm⁻¹): The methylene group displays a characteristic scissoring (bending) vibration around 1440 cm⁻¹ and a wagging vibration around 1250 cm⁻¹.[11][13]

  • C-Cl Stretching (~1100–1000 cm⁻¹): Strong absorptions associated with the stretching of the C-Cl bonds on the aromatic ring are expected in this area of the fingerprint region.[13]

  • C-Br Stretching (690-515 cm⁻¹): A medium intensity band corresponding to the C-Br stretch of the alkyl halide group should be observable in the lower frequency part of the spectrum.[11][13]

Visualization of Key Structural Features

To better correlate the molecular structure with its expected vibrational modes, the following diagram highlights the key functional groups responsible for the characteristic IR absorptions.

G cluster_mol This compound cluster_legend Key Vibrational Modes mol A Aromatic C-H Stretch (~3050 cm⁻¹) A->mol B Pyridine Ring Stretches (1600-1400 cm⁻¹) B->mol C Aliphatic C-H Stretch (~2950 cm⁻¹) C->mol D -CH₂- Bending (~1440, ~1250 cm⁻¹) D->mol E C-Cl Stretch (~1050 cm⁻¹) E->mol F C-Br Stretch (~600 cm⁻¹) F->mol

Caption: Molecular structure and key IR vibrational assignments.

Conclusion

The infrared spectrum of this compound provides a rich set of data for its structural confirmation. By identifying the characteristic stretching and bending vibrations of the aromatic C-H, aliphatic C-H, pyridine ring, C-Cl, and C-Br bonds, researchers can confidently verify the identity and integrity of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols necessary to perform and interpret this critical analysis, upholding the standards of scientific rigor in research and development.

References

  • CSIRO Publishing. (n.d.). The infrared spectra of complexes of transition metal halides with substituted pyridines. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of bromomethane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the vibrational spectra of the benzyl radical and its deuterosubstituted analogs. Retrieved from [Link]

  • Oriental Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1956). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2015). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • UCCS Chemistry. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

Sources

Advanced Crystallographic Architectures of 3,5-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold Advantage

In the realm of medicinal chemistry, the 3,5-dichloropyridine moiety is not merely a structural filler; it is a "privileged scaffold" that dictates pharmacokinetics and solid-state stability. The strategic placement of chlorine atoms at the meta positions (3 and 5) relative to the nitrogen creates a unique electronic environment—deactivating the ring toward metabolic oxidation while simultaneously enabling robust supramolecular synthons via halogen bonding.

This guide moves beyond basic characterization, offering a deep-dive into the crystallographic imperatives that drive the assembly of these derivatives. We analyze how the interplay between classical hydrogen bonding and non-covalent halogen interactions (


-hole bonding) governs the lattice energy and solubility profiles of these drug candidates.

Synthesis and Crystal Engineering Protocols

High-fidelity crystallographic data begins with purity and controlled nucleation. The synthesis of 3,5-dichloropyridine derivatives often challenges standard purification due to the deactivated nature of the pyridine ring.

Optimized Synthesis Workflow
  • Precursor: Start with 4-aminopyridine or 2-aminopyridine.

  • Chlorination: Electrophilic aromatic substitution is sluggish. Use N-chlorosuccinimide (NCS) in acetonitrile or a CuCl₂/Isopentyl nitrite system for Sandmeyer-type transformations to ensure regioselectivity at the 3,5 positions.

  • Purification: Avoid aggressive acid-base extractions which may induce salt formation. Use flash chromatography (DCM:MeOH gradients).

Crystallization Methodology (Self-Validating Protocol)

To obtain single crystals suitable for X-ray diffraction (XRD), we employ a Slow Evaporation/Vapor Diffusion Hybrid method. This protocol is designed to minimize twinning and solvent inclusion defects.

Protocol:

  • Solubility Test: Dissolve 20 mg of the derivative in 2 mL of solvent.

    • Preferred Solvents: Ethanol (protic), Dichloromethane (aprotic), or Acetonitrile (polar aprotic).

    • Note: 4-Amino-3,5-dichloropyridine (ADCP) shows optimal growth in water/ethanol mixtures at 353 K followed by slow cooling.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? Dust particles act as uncontrolled nucleation sites, yielding microcrystalline powder rather than single crystals.

  • Vapor Diffusion Setup: Place the open vial inside a larger jar containing a precipitant (e.g., Hexane or Diethyl ether). Seal the outer jar.

  • Monitoring: Check for birefringence under a polarizing microscope after 48-72 hours.

Experimental Workflow Visualization

SynthesisWorkflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase S1 Precursor Selection (Aminopyridine) S2 Chlorination (NCS or CuCl2/Nitrite) S1->S2 S3 Purification (Flash Chromatography) S2->S3 C1 Solvation (EtOH/Water/DCM) S3->C1 C2 Micro-Filtration (0.45 µm PTFE) C1->C2 Remove Nuclei C3 Nucleation (Vapor Diffusion/Slow Cool) C2->C3 Controlled Growth XRAY XRAY C3->XRAY XRD Data Collection

Figure 1: Integrated workflow for the synthesis and isolation of diffraction-quality 3,5-dichloropyridine crystals.

Crystallographic Core: Structural Analysis

The core of this guide focuses on the specific structural metrics of 4-Amino-3,5-dichloropyridine (ADCP) , a model compound that perfectly illustrates the competitive packing forces in this class of molecules.

Unit Cell Metrics and Space Group

The following data represents the standard crystallographic signature for ADCP. Deviations from these parameters often indicate polymorphism or solvate formation.

ParameterValueSignificance
Formula C₅H₄Cl₂N₂
Crystal System OrthorhombicHigh symmetry often implies efficient packing.
Space Group Pnma or P2₁/cCommon for planar aromatics; allows for layered stacking.
a (Å) ~ 3.8 - 6.8 ÅShort axis often corresponds to the

-stacking distance.
b (Å) ~ 12.1 - 15.9 ÅAxis typically aligned with H-bonded chains.
c (Å) ~ 12.7 - 19.4 ÅLong axis accommodating the layer width.
Z 4 or 8Number of molecules per unit cell.

Note: Specific values vary slightly by derivative (e.g., dicarbonitrile vs. amino variants), but the orthorhombic/monoclinic preference remains constant.

Supramolecular Synthons: The "Sticky" Chlorine

In 3,5-dichloropyridine derivatives, the crystal packing is rarely driven by van der Waals forces alone. It is a competition between two dominant interaction types:

  • Hydrogen Bonding (N-H...N):

    • Mechanism: The amino group (donor) forms a strong H-bond with the pyridine ring nitrogen (acceptor) of an adjacent molecule.

    • Result: Formation of infinite 1D chains, typically along the b-axis.[1][2]

    • Geometry:

      
       distances are typically 
      
      
      
      Å.
  • Halogen Bonding (C-Cl...N / C-Cl...

    
    ): 
    
    • Mechanism: The chlorine atom exhibits a region of positive electrostatic potential (the

      
      -hole) along the C-Cl bond axis. This interacts with electron-rich areas (lone pairs of N or 
      
      
      
      -clouds).
    • Hirshfeld Surface Analysis: Quantitative analysis reveals that Cl...H and Cl...Cl interactions contribute ~40-50% of the total Hirshfeld surface area, confirming that chlorine is the "molecular glue" holding the chains together into 2D sheets.

Interaction Logic Diagram

Interactions cluster_primary Primary Interaction (1D Chain Formation) cluster_secondary Secondary Interaction (2D Sheet Formation) Molecule 3,5-Dichloropyridine Derivative Amino Amino Group (-NH2) H-Bond Donor Molecule->Amino RingN Pyridine Nitrogen H-Bond Acceptor Molecule->RingN Chloro Chloro Group (-Cl) Sigma-Hole Donor Molecule->Chloro PiSystem Aromatic Ring Pi-Electron Cloud Molecule->PiSystem Chain Infinite 1D Chains (Along b-axis) Amino->Chain N-H...N Interaction RingN->Chain Sheet 2D Layered Stacking (Halogen...Pi / Cl...Cl) Chain->Sheet Lateral Association Chloro->Sheet Halogen Bonding PiSystem->Sheet Pi-Stacking

Figure 2: Supramolecular assembly logic showing how functional groups drive the transition from single molecules to 1D chains and finally 2D crystalline sheets.

Applications in Drug Development (SAR Implications)

Understanding the crystallography of 3,5-dichloropyridine derivatives directly informs Structure-Activity Relationships (SAR).

  • P2X7 Receptor Antagonists: The 3,5-dichloro substitution pattern is critical for fitting into the hydrophobic pocket of the P2X7 receptor. Crystallographic data confirms that the chlorine atoms often displace water molecules in the binding site, providing an entropy-driven boost to binding affinity.

  • Agrochemical Stability: In herbicides, the crystal density (often

    
     g/cm³) achieved through efficient Cl...Cl packing correlates with environmental persistence and formulation stability.
    
  • Bioisosterism: The 3,5-dichloropyridine ring is often used as a bioisostere for phenyl rings to lower lipophilicity (LogP) while maintaining steric bulk. The crystal data validates that the steric volume of the pyridine ring is minimally perturbed by the nitrogen insertion, but the electronic landscape is drastically altered.

References

  • IUCrData. (2024). 4-Amino-3,5-dichloropyridine: Synthesis, crystallization, and Hirshfeld surface analysis. International Union of Crystallography. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile: Crystal structure and supramolecular interactions. Retrieved from [Link]

  • MDPI. (2023). Supramolecular Assemblies of Amino-Chloropyridine Derivatives: Halogen Bonding and DFT Calculations. Retrieved from [Link]

Sources

Navigating the Electrophilic Landscape of Bromomethyl-Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromomethyl-dichloropyridine moiety represents a specialized class of electrophiles in medicinal chemistry. Unlike standard benzyl bromides, these scaffolds possess a unique "push-pull" electronic architecture driven by the electron-deficient pyridine ring and the inductive effects of the chlorine substituents. This guide analyzes the reactivity profile of 2-(bromomethyl)-3,5-dichloropyridine (and its isomers), focusing on the modulation of


 kinetics, stability challenges (self-quaternization), and optimized handling protocols for drug discovery workflows.

Chemical Architecture & Electronic Landscape

To manipulate this scaffold effectively, one must understand the competition between electronic activation and steric shielding .

The "Super-Electrophile" Hypothesis

The pyridine ring is inherently electron-deficient (


-deficient). Adding two chlorine atoms (strong 

-withdrawers via induction, weak

-donors) significantly lowers the LUMO energy of the ring system.
  • Inductive Effect (-I): The chlorines and the ring nitrogen pull electron density away from the exocyclic methyl carbon.

  • Result: The methylene carbon (

    
    ) becomes highly partial positive (
    
    
    
    ), making it significantly more reactive toward nucleophiles than a standard benzyl bromide.
The Steric Gatekeeper (The 3-Chloro Effect)

In the specific case of 2-(bromomethyl)-3,5-dichloropyridine , the chlorine atom at the 3-position plays a critical dual role:

  • Electronic: It enhances the electrophilicity of the adjacent

    
    .[1]
    
  • Steric: It provides a "fender" that protects the methylene group from bulky nucleophiles, potentially increasing selectivity for primary amines/thiols over larger competitors.

ElectronicLandscape Substrate 2-(Bromomethyl)- 3,5-dichloropyridine PyridineN Pyridine Nitrogen (Electron Sink) PyridineN->Substrate Deficiency Chlorines 3,5-Dichloro (-I Inductive Effect) CH2Br -CH2Br Group (Reactive Center) Chlorines->CH2Br e- Withdrawal Reactivity Enhanced SN2 Susceptibility Chlorines->Reactivity Steric Modulation (If Nu is bulky) CH2Br->Reactivity Leaving Group Activation

Figure 1: Electronic and steric influences on the bromomethyl-dichloropyridine scaffold.

Stability & The Self-Destruct Mechanism

The most common failure mode when working with free-base bromomethyl pyridines is intermolecular self-alkylation (polymerization).

The Mechanism of Degradation

The pyridine nitrogen is a nucleophile. The bromomethyl group is an electrophile.[1] In the liquid phase or concentrated solution, molecule A attacks molecule B, forming a pyridinium salt. This autocatalytic process leads to an insoluble, intractable tar.

Critical Insight: The 3,5-dichloro substitution pattern mitigates this risk compared to unsubstituted 2-(bromomethyl)pyridine. The chlorine at position 3 sterically hinders the nitrogen lone pair and electronically reduces its basicity, extending the shelf-life of the free base.

Storage Protocol[2]
  • State: Store as the Hydrobromide (HBr) salt whenever possible. The protonated nitrogen cannot act as a nucleophile.

  • Free Base: If the free base is required, store at -20°C under Argon in a hydrocarbon solvent (Hexane/Heptane) where the compound is less soluble, reducing collision frequency.

Nucleophilic Substitution ( ) Protocols

Comparative Reactivity Data

The following table illustrates the relative reaction rates of various benzylic halides with a standard nucleophile (e.g., Piperidine in MeCN at 25°C).

SubstrateRelative Rate (

)
Half-Life (

)
Notes
Benzyl Bromide1.0~20 minBaseline reference.
2-(Bromomethyl)pyridine12.5< 2 minHigh reactivity due to N-atom electron withdrawal.
2-(Bromomethyl)-3,5-dichloropyridine 35.0 < 30 sec Extreme reactivity. Requires low temp addition.
4-Methoxybenzyl bromide4.2~5 minDeactivated by electron donation.
Optimized Coupling Protocol (Amine Alkylation)

Objective: Couple 2-(bromomethyl)-3,5-dichloropyridine with a secondary amine without over-alkylation or polymerization.

Reagents:

  • A: 2-(Bromomethyl)-3,5-dichloropyridine (1.0 equiv)

  • B: Secondary Amine (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Nucleophile: Dissolve the Amine (B) and Base in MeCN. Cool to 0°C .

    • Why? The electrophile is too "hot" for RT addition. Controlling temperature prevents exotherms and bis-alkylation.

  • Electrophile Addition: Dissolve A in a minimal volume of MeCN. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Keeping the electrophile concentration low relative to the amine favors mono-alkylation.

  • Monitoring: Stir at 0°C for 30 minutes. Check LCMS.

    • Expectation: Conversion should be >95% rapidly. If slow, warm to RT.

  • Quench: Add saturated

    
     or water.
    
    • Warning: Do not use basic aqueous workup if the product is sensitive to hydrolysis.

  • Purification: Extract with EtOAc. The dichloropyridine ring is lipophilic; the product usually moves easily on silica (Hex/EtOAc).

Workflow Start Start: Dissolve Amine + Base (Solvent: MeCN, Temp: 0°C) Add Dropwise Addition of Bromomethyl-Dichloropyridine Start->Add Monitor Monitor via LCMS/TLC (Target: <30 mins) Add->Monitor Decision Conversion > 95%? Monitor->Decision Warm Warm to RT Decision->Warm No Quench Quench (Sat. NH4Cl) & Extract (EtOAc) Decision->Quench Yes Warm->Monitor

Figure 2: Optimized experimental workflow for nucleophilic substitution.

Troubleshooting & Safety

Common Pitfalls
  • Hydrolysis: The

    
     bond is labile. Using wet solvents or hydroxide bases will rapidly yield the hydroxymethyl impurity (alcohol).
    
  • Elimination: While rare for benzylic systems, strong bulky bases (e.g.,

    
    -BuOK) can cause decomposition or attack the ring chlorines via 
    
    
    
    if the temperature is too high.
Safety Profile (Lachrymator)

These compounds are potent alkylating agents and lachrymators (tear gas agents).

  • Engineering Controls: All weighing and reactions must occur inside a functioning fume hood.

  • Decontamination: Quench all glassware and spills with a solution of dilute ammonia or 10% sodium thiosulfate to destroy active alkyl halides before removal from the hood.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine electronic effects and reactivity).
  • Fisher Scientific. (2021). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from (Verifies lachrymator status and storage of HBr salts).

  • Loba Chemie. (2016).[2] MSDS: 4-(Bromomethyl)-2,6-dichloropyridine. Retrieved from (Specific data on the dichloropyridine analog).

  • ChemScene. (n.d.). 2-(Bromomethyl)-3,5-dichloropyridine (CAS 1227502-19-3).[3] Retrieved from (Verification of commercial availability and storage conditions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for kinetic comparisons of benzyl vs. pyridyl systems).

Sources

Solubility of 4-(Bromomethyl)-3,5-dichloropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)-3,5-dichloropyridine in Organic Solvents

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility as a reactive intermediate necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and experimental protocols to determine its solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is paramount in predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₄BrCl₂N[1][2]
Molecular Weight 240.91 g/mol [1][2]
Predicted Boiling Point 270.0 ± 35.0 °C[1]
Predicted Density 1.770 ± 0.06 g/cm³[1]
Predicted pKa 0.14 ± 0.10[1]

The structure of this compound, characterized by a pyridine ring substituted with two chlorine atoms and a bromomethyl group, suggests a molecule with moderate polarity. The presence of halogens increases the molecular weight and introduces polar C-Cl and C-Br bonds, while the pyridine nitrogen atom can act as a hydrogen bond acceptor.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

  • Dipole-Dipole Interactions: The polar nature of the C-Cl, C-Br, and C-N bonds will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces will contribute significantly to its interaction with nonpolar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Based on these principles, it is anticipated that this compound will exhibit appreciable solubility in a range of common organic solvents.

Rationale for Solvent Selection

The choice of solvent is critical and should be guided by the intended application (e.g., chemical reaction, purification, or formulation). A logical approach to solvent screening would involve selecting a diverse set of solvents with varying polarities and functionalities.

Solvent ClassExample SolventsRationale
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateThese solvents can engage in dipole-dipole interactions with the solute and are generally good solvents for a wide range of organic compounds.
Protic Polar Ethanol, Methanol, IsopropanolThe ability of these solvents to act as hydrogen bond donors may or may not significantly enhance solubility, making them interesting candidates for investigation.
Chlorinated Dichloromethane (DCM), ChloroformThe structural similarity (presence of C-Cl bonds) suggests that these solvents are likely to be effective at solvating the molecule.
Aromatic Toluene, XyleneThe aromatic nature of the pyridine ring suggests potential for π-π stacking interactions with aromatic solvents.
Nonpolar Heptane, HexaneThese solvents are less likely to be good solvents but are useful for establishing the lower limits of solubility and for applications like recrystallization.

Experimental Determination of Solubility

The following protocol outlines a standard method for determining the solubility of a compound like this compound in an organic solvent at a specific temperature. This method is based on the equilibrium saturation technique.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the selected solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare replicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Quantitative Analysis (e.g., by HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours) B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze by HPLC F->H G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table.

Example Table of Solubility Data:

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Dichloromethane25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Heptane25[Experimental Value][Calculated Value]

The results should be interpreted in the context of the solvent's properties. For instance, high solubility in dichloromethane would be consistent with the "like dissolves like" principle, given the chlorinated nature of both the solute and the solvent. Lower solubility in a nonpolar solvent like heptane would also be expected.

Conclusion

While pre-existing, comprehensive solubility data for this compound is sparse, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the solute and applying the principles of solubility, researchers can make informed decisions about solvent selection and accurately measure this critical parameter. This knowledge is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important synthetic intermediate in research and development.

References

Sources

Methodological & Application

Synthesis of 4-amino-3,5-dichloropyridine from 4-(bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Amino-3,5-dichloropyridine from 4-(Bromomethyl)-3,5-dichloropyridine

Abstract

This application note provides a detailed guide for the synthesis of 4-amino-3,5-dichloropyridine, a valuable building block in medicinal chemistry and agrochemical development.[1] The direct conversion of the precursor, this compound, to the desired primary amine presents a significant challenge due to the high propensity for over-alkylation when using simple aminating agents like ammonia. To circumvent this issue, this guide details two robust and reliable synthetic strategies: the Delépine Reaction and the Gabriel Synthesis. Both methods utilize a "masked" amine equivalent to ensure the selective formation of the primary amine, preventing the formation of secondary and tertiary amine byproducts.[2][3] This document provides a mechanistic rationale for the chosen pathways, detailed step-by-step protocols, purification and characterization procedures, and critical safety information tailored for researchers and drug development professionals.

Introduction and Mechanistic Rationale

The conversion of benzylic halides to primary amines is a fundamental transformation in organic synthesis. However, the direct SN2 reaction of a halide like this compound with ammonia is often inefficient for preparing primary amines. The product amine is typically more nucleophilic than ammonia, leading to subsequent reactions with the starting halide that yield a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3]

To achieve a clean and selective synthesis of 4-amino-3,5-dichloropyridine, it is imperative to employ a synthetic strategy that prevents this over-alkylation. This guide presents two well-established methods that accomplish this goal through different mechanistic approaches.

  • The Delépine Reaction: This method utilizes hexamethylenetetramine (urotropine) as the aminating agent.[4] The benzyl halide first reacts with hexamine in an SN2 fashion to form a stable quaternary ammonium salt.[4][5] This salt effectively "protects" the alkyl group, preventing further reaction. Subsequent hydrolysis of this salt in acidic ethanol cleaves the hexamine structure, liberating the desired primary amine hydrochloride along with formaldehyde and ammonium chloride as byproducts.[2] The Delépine reaction is advantageous due to its use of easily accessible reagents and relatively mild conditions.[2]

  • The Gabriel Synthesis: This classic method employs the potassium salt of phthalimide as a surrogate for the ammonia anion.[6] The phthalimide anion is a potent nucleophile that displaces the bromide from the starting material to form an N-alkylated phthalimide.[3] The two electron-withdrawing carbonyl groups on the phthalimide nitrogen significantly reduce its nucleophilicity, thus preventing any further alkylation.[7] The final primary amine is then liberated from the N-alkylated phthalimide intermediate, most commonly through hydrazinolysis, which proceeds via nucleophilic attack of hydrazine on the carbonyl carbons.[8][9]

Below is a diagram illustrating the two proposed synthetic pathways from the common starting material.

Synthesis_Pathways start This compound del_reagent 1. Hexamethylenetetramine 2. Ethanolic HCl, Δ start->del_reagent Delépine Reaction gab_reagent 1. Potassium Phthalimide, DMF 2. Hydrazine Hydrate, EtOH, Δ start->gab_reagent Gabriel Synthesis product 4-Amino-3,5-dichloropyridine del_intermediate Quaternary Ammonium Salt del_reagent->del_intermediate del_intermediate->product gab_intermediate N-Alkylated Phthalimide gab_reagent->gab_intermediate gab_intermediate->product

Caption: Proposed synthetic routes for 4-amino-3,5-dichloropyridine.

Materials and Instrumentation

Reagents
ReagentCAS NumberRecommended Purity
This compound90408-93-0>97%
Hexamethylenetetramine (Hexamine)100-97-0>99%
Chloroform (stabilized with ethanol)67-66-3ACS Grade
Ethanol (200 proof)64-17-5Anhydrous
Hydrochloric Acid, concentrated7647-01-0ACS Grade
Potassium Phthalimide1074-82-4>98%
N,N-Dimethylformamide (DMF)68-12-2Anhydrous
Hydrazine monohydrate7803-57-8>98%
Sodium Hydroxide1310-73-2ACS Grade
Diethyl Ether60-29-7Anhydrous
Magnesium Sulfate7487-88-9Anhydrous
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)VariousNMR Grade
Instrumentation
  • Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocols

Protocol A: Synthesis via the Delépine Reaction

Step 1: Formation of the Hexamethylenetetraminium Salt

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 10.0 g, 38.8 mmol) in 100 mL of chloroform.

  • Add hexamethylenetetramine (e.g., 5.98 g, 42.7 mmol, 1.1 eq) to the solution. The hexamine is only sparingly soluble.

  • Heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent), observing the disappearance of the starting material spot. The quaternary salt product is insoluble in chloroform and will precipitate out of the solution.[4]

  • After 3-4 hours of reflux, cool the reaction mixture to room temperature.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield the quaternary ammonium salt. This intermediate is typically used in the next step without further purification.

Step 2: Acidic Hydrolysis to 4-Amino-3,5-dichloropyridine

  • Transfer the dried quaternary ammonium salt from the previous step to a 500 mL round-bottom flask.

  • Add 200 mL of 95% ethanol, followed by the slow and careful addition of concentrated hydrochloric acid (e.g., 40 mL). Caution: This addition is exothermic.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours.[2]

  • After the reflux period, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of water. Cool the solution in an ice bath.

  • Slowly basify the acidic solution by adding 10 M aqueous sodium hydroxide until the pH is ~10-11, as indicated by pH paper. The free amine product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to obtain crude 4-amino-3,5-dichloropyridine.

Protocol B: Synthesis via the Gabriel Synthesis

Step 1: N-Alkylation of Potassium Phthalimide

  • In a 250 mL round-bottom flask, suspend potassium phthalimide (e.g., 7.92 g, 42.7 mmol, 1.1 eq) in 100 mL of anhydrous DMF.

  • Add this compound (e.g., 10.0 g, 38.8 mmol) to the suspension.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting halide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 400 mL of ice-cold water with stirring. The N-alkylated phthalimide product will precipitate as a solid.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the solid under vacuum. This intermediate is typically of sufficient purity for the next step.

Step 2: Hydrazinolysis to Liberate the Primary Amine

  • In a 500 mL round-bottom flask, suspend the dried N-alkylated phthalimide from the previous step in 200 mL of 95% ethanol.

  • Add hydrazine monohydrate (e.g., 2.14 g, 42.7 mmol, 1.1 eq) to the suspension.[8]

  • Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form during the reaction.

  • After 2-3 hours of reflux, cool the reaction mixture to room temperature.

  • To decompose any excess hydrazine and aid in filtration, add 20 mL of concentrated hydrochloric acid.

  • Filter the mixture to remove the insoluble phthalhydrazide. Wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure.

  • Treat the residue with 100 mL of water and basify to pH ~10-11 with 10 M aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 4-amino-3,5-dichloropyridine.

Purification and Characterization

The crude product obtained from either protocol can be purified by recrystallization.

Purification Protocol:

  • Dissolve the crude 4-amino-3,5-dichloropyridine in a minimal amount of hot methanol or a water/ethanol mixture.[10]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • The purity can be assessed by melting point determination and NMR spectroscopy.

Expected Characterization Data:

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 160-163 °C[11]
¹H NMR (400 MHz, DMSO-d₆)δ ~7.95 (s, 1H, Py-H), δ ~6.20 (s, 2H, NH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ ~147.1, 145.8, 110.5
Mass Spec (EI) m/z 162 (M⁺), 164 (M+2)⁺, 166 (M+4)⁺

Safety and Hazard Information

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: This is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • 4-Amino-3,5-dichloropyridine: Harmful if swallowed and causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12]

  • Chloroform: Suspected carcinogen and toxic. Avoid inhalation and skin contact.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.

  • Concentrated Acids and Bases: Highly corrosive. Handle with care, ensuring appropriate containment measures are in place.

Discussion and Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Delépine Reaction Incomplete formation of the quaternary salt.Ensure anhydrous conditions in the first step. Increase reflux time if necessary.
Incomplete hydrolysis of the salt.Increase reflux time for the hydrolysis step or use a higher concentration of acid.
Formation of Sommelet aldehyde byproduct.[2]Hydrolysis conditions can sometimes favor the Sommelet reaction; ensuring strongly acidic conditions can favor amine formation.
Low Yield in Gabriel Synthesis Incomplete N-alkylation.Ensure DMF is anhydrous. Potassium phthalimide can be hygroscopic; dry before use.
Incomplete hydrazinolysis.Ensure sufficient reflux time. The formation of a thick precipitate can sometimes hinder stirring; use a larger flask and vigorous mechanical stirring if available.
Product is difficult to purify Contamination with byproducts.If recrystallization is insufficient, column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) can be employed.

Both the Delépine and Gabriel syntheses offer reliable pathways to the target compound, effectively mitigating the common problem of over-alkylation. The choice between them may depend on reagent availability, familiarity with the procedures, and tolerance for specific byproducts (e.g., formaldehyde in the Delépine route vs. phthalhydrazide in the Gabriel route).

References

  • Hofmann Rearrangement . Wikipedia. [Link]

  • Sommelet reaction . Wikipedia. [Link]

  • Delépine reaction . Wikipedia. [Link]

  • The Hofmann and Curtius Rearrangements . Master Organic Chemistry. [Link]

  • Delepine reaction . Organic Chemistry Portal. [Link]

  • Lossen rearrangement . Wikipedia. [Link]

  • The Gabriel Synthesis . Master Organic Chemistry. [Link]

  • Schmidt reaction . Wikipedia. [Link]

  • Curtius rearrangement . Wikipedia. [Link]

  • The Lossen rearrangement from free hydroxamic acids . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hofmann Rearrangement . Chemistry Steps. [Link]

  • Delepine Amine Synthesis . Scribd. [Link]

  • Sommelet Reaction . YouTube. [Link]

  • Gabriel Synthesis . Chemistry LibreTexts. [Link]

  • Schmidt Reaction . J&K Scientific LLC. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses . PubMed. [Link]

  • Hofmann Rearrangement: Mechanism & Examples . NROChemistry. [Link]

  • Gabriel phthalimide synthesis (video) . Khan Academy. [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application . Chemistry Learner. [Link]

  • Curtius Rearrangement . NROChemistry. [Link]

  • The Gabriel Synthesis . Chemistry Steps. [Link]

  • LOSSEN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM . YouTube. [Link]

  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications . Allen Overseas. [Link]

  • Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis . Oreate AI Blog. [Link]

  • Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement . Science.gov. [Link]

  • Delépine Reaction . Wiley Online Library. [Link]

  • Sommelet Reaction . organic-chemistry.org. [Link]

  • The Sommelet Reaction . Organic Reactions. [Link]

  • Schmidt Reaction for Carboxylic Acids . BYJU'S. [Link]

  • Schmidt Reaction: Mechanism & Application . StudySmarter. [Link]

  • Schmidt Reaction . Organic Chemistry Portal. [Link]

  • Sommelet Reaction Mechanism | Organic Chemistry . YouTube. [Link]

  • Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide . Quickcompany. [Link]

  • 4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 . PubChem. [Link]

  • 4-Amino-3,5-dichloropyridine . National Center for Biotechnology Information. [Link]

  • 4-Amino-3,5-dichloropyridine . International Union of Crystallography. [Link]

  • Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.

Sources

Application Notes & Protocols: The Strategic Role of 4-Amino-3,5-dichloropyridine in the Synthesis of Roflumilast

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Roflumilast and the Criticality of Its Intermediates

Roflumilast is a selective, long-acting phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory conditions of the lungs, particularly severe chronic obstructive pulmonary disease (COPD).[1] As a potent anti-inflammatory agent, its mechanism relies on the inhibition of PDE4, an enzyme prevalent in inflammatory cells, thereby regulating the cellular processes that drive COPD pathology. The synthesis of the Roflumilast active pharmaceutical ingredient (API) is a multi-step process where the purity, yield, and scalability are dictated by the quality of its key intermediates.

This guide provides a detailed examination of the pyridine-based intermediate essential for Roflumilast synthesis. While the compound 4-(bromomethyl)-3,5-dichloropyridine is a known chemical entity, extensive review of established synthetic routes reveals that 4-amino-3,5-dichloropyridine is the direct and critical intermediate that couples with the benzoic acid moiety to form the final Roflumilast molecule.[2][3][4] This document will therefore focus on the synthesis and quality control of 4-amino-3,5-dichloropyridine, elucidating its central role in the production of high-purity Roflumilast. We will also briefly discuss the potential, though not commonly documented, synthetic relationship of the bromomethyl analog to this key amino-pyridine intermediate.

Section 1: The Cornerstone Intermediate: 4-Amino-3,5-dichloropyridine

4-Amino-3,5-dichloropyridine (ADCP) is the foundational building block providing the dichlorinated pyridine core of Roflumilast. Its chemical structure and the nucleophilicity of its amino group are perfectly suited for the crucial amide bond formation that defines the final step of the synthesis. The presence of two chlorine atoms on the pyridine ring is integral to the pharmacological activity of Roflumilast. ADCP is a versatile compound in its own right, with applications in medicinal chemistry for developing agents with potential antimicrobial and anti-inflammatory properties.[5] For its role in Roflumilast synthesis, ensuring its high purity is paramount to prevent the formation of process-related impurities that could compromise the safety and efficacy of the final drug product.[6]

Physicochemical Properties of 4-Amino-3,5-dichloropyridine:

PropertyValue
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.01 g/mol
AppearanceOff-white to light brown crystalline powder
Melting Point162-164°C[7]
SolubilitySparingly soluble in water, soluble in organic solvents like glacial acetic acid.

Section 2: Synthesis Protocol for 4-Amino-3,5-dichloropyridine

The most direct and industrially relevant synthesis of 4-amino-3,5-dichloropyridine involves the direct chlorination of 4-aminopyridine. This protocol is adapted from established processes and optimized for clarity and reproducibility.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A 4-Aminopyridine P1 1. Dissolution Dissolve 4-Aminopyridine in Conc. HCl A->P1 B Concentrated HCl B->P1 C Hydrogen Peroxide (H₂O₂) (Oxidizing Agent) P2 2. Chlorination Add H₂O₂ dropwise (Exothermic Reaction) C->P2 P1->P2 P3 3. Basification Cool and basify with NaOH to precipitate product P2->P3 P4 4. Isolation Filter, wash with water, and dry the precipitate P3->P4 Z 4-Amino-3,5-dichloropyridine (ADCP) P4->Z

Caption: Workflow for the synthesis of 4-amino-3,5-dichloropyridine.

Step-by-Step Protocol

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Reaction flask with mechanical stirrer and dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction flask with concentrated hydrochloric acid. Begin stirring and cool the acid in an ice bath.

  • Addition of Starting Material: Slowly and portion-wise, add 4-aminopyridine to the stirring hydrochloric acid. The dissolution is exothermic; maintain the temperature below 20°C. This step protonates the pyridine nitrogen, making the ring susceptible to electrophilic substitution.

  • Chlorination: Once all the 4-aminopyridine has dissolved and the solution is cooled, add hydrogen peroxide solution dropwise via a dropping funnel.[7] The rate of addition must be carefully controlled to manage the exothermic reaction and maintain the temperature. H₂O₂ in the acidic medium generates the electrophilic chlorine species required for the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Precipitation: Once the reaction is complete, cool the mixture thoroughly in an ice bath. Slowly add a concentrated solution of sodium hydroxide to neutralize the excess acid and basify the mixture. The 4-amino-3,5-dichloropyridine product, being insoluble in the basic aqueous medium, will precipitate out.[7]

  • Isolation and Purification: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum at 50-60°C to a constant weight.

Section 3: The Crucial Coupling Step: Synthesis of Roflumilast

The synthesis of Roflumilast is achieved by forming an amide bond between 4-amino-3,5-dichloropyridine and an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, typically the acyl chloride.[2][8]

Roflumilast Synthesis Pathway

RoflumilastSynthesis cluster_intermediates Key Intermediates cluster_conditions Reaction Conditions cluster_product Final Product I1 4-Amino-3,5-dichloropyridine (ADCP) Coupling Amide Coupling Reaction I1->Coupling I2 3-Cyclopropylmethoxy-4- difluoromethoxybenzoyl Chloride I2->Coupling Base Base (e.g., KOtBu, NaH) Base->Coupling Solvent Solvent (e.g., THF, DMF) Solvent->Coupling Roflumilast Roflumilast Coupling->Roflumilast

Caption: Overall synthesis of Roflumilast via amide coupling.

General Coupling Protocol

This protocol is a generalized procedure based on common methods described in the literature.[2][3][4]

Materials:

  • 4-Amino-3,5-dichloropyridine (ADCP)

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride

  • A strong base (e.g., Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • Deprotonation of ADCP: In an inert atmosphere (e.g., under nitrogen), suspend 4-amino-3,5-dichloropyridine in the anhydrous solvent. Cool the mixture to a low temperature (e.g., 0-5°C).

  • Base Addition: Add the strong base (e.g., KOtBu or NaH) portion-wise to the suspension.[2][9] This step deprotonates the amino group of ADCP, forming a more potent nucleophile (the corresponding anion), which is crucial for efficient acylation. Stir the mixture for 30-60 minutes.

  • Acylation: Prepare a solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride in the same anhydrous solvent. Add this solution dropwise to the suspension of the deprotonated ADCP, maintaining the low temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up and Isolation: Quench the reaction by carefully adding water. The crude Roflumilast product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield high-purity Roflumilast.[10]

Section 4: Analytical Quality Control for the ADCP Intermediate

Rigorous analytical control is essential to ensure the ADCP intermediate meets the required specifications for Roflumilast synthesis. The primary goal is to quantify the purity and identify any process-related impurities.

Recommended Analytical Techniques
TechniquePurposeTypical Parameters
HPLC (UV) Purity assessment and quantification of known/unknown impurities.Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: UV at ~254 nmFlow Rate: 1.0 mL/min
LC-MS/MS Identification and quantification of trace-level impurities, especially potential genotoxic impurities.[11][12]Ionization: Electrospray Ionization (ESI), positive mode.Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific impurities.
GC-MS Analysis of volatile or semi-volatile impurities and residual solvents.Column: Capillary column (e.g., DB-5ms)Injector: Split/SplitlessDetector: Mass Spectrometer
¹H NMR Structural confirmation and identification of major components.Solvent: DMSO-d₆ or CDCl₃Provides definitive structural information.
Melting Point Preliminary assessment of purity.A sharp melting point range close to the literature value (162-164°C) indicates high purity.[7]
Potential Impurities
  • Unreacted 4-aminopyridine: The starting material for ADCP synthesis.

  • Mono-chlorinated species: (4-amino-3-chloropyridine or 4-amino-5-chloropyridine) Resulting from incomplete chlorination.

  • Over-chlorinated species: (e.g., 4-amino-3,5,X-trichloropyridine) Though less common under controlled conditions.

  • Degradation products: Arising from harsh reaction or work-up conditions.

Section 5: A Note on this compound

As previously stated, this compound is not the direct precursor in the established synthesis of Roflumilast. However, from a chemical standpoint, it could theoretically be converted into the required 4-amino-3,5-dichloropyridine intermediate. Such a conversion is not documented in the primary literature for Roflumilast but could proceed through standard organic transformations, for instance:

  • Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis.

  • Azide Substitution and Reduction: Substitution with sodium azide to form an azidomethyl intermediate, followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction) to the aminomethyl group. Note: This would yield 4-(aminomethyl)-3,5-dichloropyridine, which is structurally different from the required ADCP.

  • Direct Amination: Reaction with ammonia or an ammonia equivalent. This is often challenging and can lead to side products.

These hypothetical routes would add steps and complexity to the overall synthesis, likely making them less economically viable compared to the direct chlorination of 4-aminopyridine. Therefore, the use of 4-amino-3,5-dichloropyridine remains the most logical and field-proven approach.

Conclusion

The successful synthesis of Roflumilast hinges on the use of high-purity intermediates. This guide establishes that 4-amino-3,5-dichloropyridine , not its bromomethyl analog, is the critical pyridine-based building block. By implementing robust synthetic protocols, such as the direct chlorination of 4-aminopyridine, and employing rigorous analytical controls, researchers and drug development professionals can ensure the consistent production of this key intermediate. This foundation is essential for the efficient, scalable, and high-quality manufacturing of the Roflumilast API, a vital medication for patients with severe COPD.

References

  • CN102503815A - Preparation method for roflumilast intermediate - Google P
  • "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" - Quick Company. (URL: [Link])

  • US8536206B2 - Process for the preparation of roflumilast - Google P
  • CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google P
  • US20140275551A1 - Process for the preparation of roflumilast - Google P
  • 4-Amino-3,5-dichloropyridine - PMC - PubMed Central. (URL: [Link])

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast - JOCPR. (URL: [Link])

  • US8604064B2 - Process for the preparation of roflumilast - Google P
  • NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 - EPO. (URL: [Link])

  • WO2004080967A1 - Novel process for the preparation of roflumilast - Google P
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • 4-(bromomethyl)-3-chloropyridine hydrobromide (C6H5BrClN) - PubChem. (URL: [Link])

  • The synthetic method of roflumilast - CN104513196B - Google P
  • WO2013131484A1 - Process for preparation of roflumilast - Google P
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (URL: [Link])

  • Roflumilast-d3 | C17H14Cl2F2N2O3 | CID 46782898 - PubChem. (URL: [Link])

  • BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity - Google P
  • III Analytical Methods - Japan Environment Agency. (URL: [Link])

  • Roflumilast PDE4 27645-3 - BPS Bioscience. (URL: [Link])

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. (URL: [Link])

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI. (URL: [Link])

Sources

Application Notes & Protocols: Nucleophilic Substitution with 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,5-Dichloropyridin-4-yl)methyl Moiety

4-(Bromomethyl)-3,5-dichloropyridine is a pivotal reagent for introducing the (3,5-dichloropyridin-4-yl)methyl scaffold into target molecules. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine core, particularly when substituted with chlorine atoms, offers a unique combination of steric and electronic properties that can enhance biological activity, modulate physicochemical characteristics, and provide vectors for further chemical modification.[1][2][3][4] For instance, derivatives of 3,5-dichloropyridine are key intermediates in the synthesis of agrochemicals and pharmaceuticals, including P2X7 receptor antagonists and drugs for inflammatory diseases.[1][3]

This guide provides a detailed examination of the reactivity of this compound and offers practical, field-tested protocols for its application in nucleophilic substitution reactions.

Reactivity Profile and Mechanistic Considerations

The high reactivity of this compound in nucleophilic substitution reactions stems from two key features:

  • Benzylic-like Reactivity : The bromomethyl group is positioned at the 4-position of the pyridine ring, analogous to a benzylic position. This placement stabilizes the transition state of both SN1 and SN2 reactions, facilitating the displacement of the bromide leaving group.

  • Electronic Effects : The two chlorine atoms at the 3- and 5-positions are strongly electron-withdrawing. This electronic pull enhances the electrophilicity of the methylene carbon, making it more susceptible to attack by nucleophiles.[5]

Reactions with this substrate typically proceed via a concerted SN2 mechanism, especially with moderately to strongly basic nucleophiles.[6][7] This pathway leads to an inversion of configuration if a chiral nucleophile is used.

General Considerations for Successful Nucleophilic Substitution

To ensure high yields and purity, the following experimental parameters should be carefully considered:

  • Choice of Base : The base should be strong enough to deprotonate the nucleophile without promoting side reactions. For amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less acidic nucleophiles like alcohols and phenols, stronger bases such as sodium hydride (NaH) are typically required.

  • Solvent Selection : Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and the nucleophile while not interfering with the reaction mechanism.

  • Temperature Control : Most reactions proceed efficiently at room temperature. However, for less reactive nucleophiles, gentle heating (40-60 °C) may be necessary. It is crucial to monitor the reaction to avoid potential side-product formation at elevated temperatures.

  • Reaction Monitoring : Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time.

Core Application Protocols

The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles.

Protocol 1: N-Alkylation with Secondary Amines

This protocol describes the reaction with morpholine as a representative secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of morpholine (1.2 equivalents) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation with Phenols

This protocol details the etherification using 4-methoxyphenol as an example.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.3 M) under an inert atmosphere (N₂ or Ar), add a solution of 4-methoxyphenol (1.1 equivalents) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Wash the combined organic layers with 1 M HCl and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Protocol 3: S-Alkylation with Thiols

This protocol outlines the synthesis of a thioether using thiophenol. Thiols are excellent nucleophiles and often react under mild conditions.[8][9]

Materials:

  • This compound

  • Thiophenol

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in anhydrous DMF (0.2 M), add cesium carbonate (1.5 equivalents).

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature. The high nucleophilicity of the thiolate typically leads to a rapid reaction.[9][10][11] Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography if needed.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Amine MorpholineK₂CO₃ACNRoom Temp2 - 4
Phenol 4-MethoxyphenolNaHDMF0 to RT4 - 6
Thiol ThiophenolCs₂CO₃DMFRoom Temp1 - 3
Alcohol Benzyl AlcoholNaHTHF/DMF0 to RT6 - 12
Carbanion Diethyl MalonateNaOEtEtOHRoom Temp3 - 5

Visualizing the Chemistry

General Reaction Scheme

The core transformation can be visualized as a direct displacement of the bromide by a generic nucleophile (Nu-H).

Caption: General SN2 reaction of this compound.

Experimental Optimization Workflow

This decision tree provides a logical workflow for troubleshooting and optimizing reaction conditions.

workflow start Start: Mix Reagent (1 eq), Nucleophile (1.2 eq), Base (1.5 eq) in ACN or DMF at RT monitor Monitor reaction by TLC/LC-MS after 2 hours start->monitor complete Reaction Complete? (>95% conversion) monitor->complete workup Proceed to Aqueous Workup & Purification complete->workup Yes incomplete Reaction Slow or Stalled? complete->incomplete No incomplete->workup No, side products forming. Purify desired product. heat Increase temperature to 40-50 °C. Monitor for 4 hours. incomplete->heat Yes check_heat Reaction Complete? heat->check_heat check_heat->workup Yes stronger_base Consider stronger base (e.g., K₂CO₃ → NaH) or more polar solvent (ACN → DMF) check_heat->stronger_base No

Caption: Decision tree for optimizing nucleophilic substitution reactions.

References

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Dey, S. (2015). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. American Journal of Organic Chemistry, 5(3), 83-94.
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Nielsen, A. T., & Houlihan, W. J. (2004). Concerted Nucleophilic Aromatic Substitutions. Organic Reactions, 16, 1-438.
  • Al-Warhi, T. I., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6265.
  • Doherty, F. V., & Thiam, A. (2020). The Organic Chemistry of Medicinal Agents. AccessPharmacy.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journal of Organic Chemistry, 8, 1263–1268.
  • ResearchGate. (2025). Reaction of ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with N-methylmorpholinium 3-cyano-1,4-dihydro. Retrieved from [Link]

  • Pazio, A. E., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]

  • Kanda, Y., et al. (2015). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
  • Google Patents. (2001). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • Gupta, V., et al. (2015). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 137(17), 5638–5641.
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • de Mattos, M. C. S., et al. (2015). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances, 5(115), 95301–95309.
  • The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis. Retrieved from [Link]

Sources

The Strategic Synthesis of N-Substituted (3,5-Dichloropyridin-4-yl)methanamines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,5-Dichloropyridine-4-yl-methylamine Scaffold

In the landscape of modern drug discovery, the 3,5-dichloropyridine-4-yl-methylamine scaffold has emerged as a privileged structural motif. Its rigid, electron-deficient pyridine core, coupled with the versatile aminomethyl side chain, provides a unique three-dimensional framework for potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have shown significant promise in the development of novel therapeutics, including inhibitors of kinases and other enzymes implicated in oncology and inflammatory diseases.[1][2] The synthetic accessibility of these compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of the reaction between 4-(bromomethyl)-3,5-dichloropyridine and primary amines, a cornerstone transformation for accessing a diverse library of N-substituted (3,5-dichloropyridin-4-yl)methanamines. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss critical process parameters, potential side reactions, and effective purification strategies.

Mechanistic Insights: A Nucleophilic Substitution Pathway

The reaction of this compound with a primary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of the 4-(bromomethyl) group, displacing the bromide leaving group.

The electron-withdrawing nature of the two chlorine atoms on the pyridine ring enhances the electrophilicity of the benzylic carbon, thereby facilitating the nucleophilic attack. The choice of reaction conditions, particularly the base and solvent, is critical in modulating the reaction rate and minimizing side reactions.

Caption: SN2 reaction mechanism.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with primary amines. Optimization of specific parameters may be necessary depending on the nature of the primary amine used.

Protocol 1: General Procedure for the Synthesis of N-Alkyl-(3,5-dichloropyridin-4-yl)methanamines

This protocol is suitable for a wide range of primary amines and employs a common base and solvent system.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.1 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-(3,5-dichloropyridin-4-yl)methanamine.[3][4]

Protocol 2: Alternative Procedure using a Non-nucleophilic Base

This protocol is advantageous when dealing with sensitive primary amines or when overalkylation is a significant concern. The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can help to minimize this side reaction.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents)

  • Acetonitrile (ACN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add DIPEA (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography as described in Protocol 1.

Data Presentation: Reaction Parameters and Optimization

The success of the N-alkylation reaction is highly dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended ConditionsRationale and Optimization Considerations
Primary Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the primary amine can help drive the reaction to completion. However, a large excess may increase the likelihood of overalkylation, especially with highly nucleophilic amines.
Base K2CO3, Cs2CO3, DIPEA, TriethylamineAn inorganic base like potassium carbonate is often sufficient to neutralize the HBr generated. For more sensitive substrates or to minimize side reactions, a non-nucleophilic organic base such as DIPEA is preferred.[5]
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are generally used to facilitate the SN2 reaction. DMF and acetonitrile are excellent choices due to their ability to dissolve the reactants and salts formed.[4][6]
Temperature Room Temperature to 50 °CThe reaction typically proceeds efficiently at room temperature. Gentle heating may be required for less reactive primary amines. Higher temperatures should be avoided to minimize the formation of impurities.
Reaction Time 12 - 24 hoursThe reaction time is dependent on the reactivity of the primary amine and the reaction temperature. Monitoring by TLC is crucial to determine the point of completion.

Troubleshooting and Side Reactions

1. Overalkylation:

The most common side reaction is the formation of the tertiary amine, where the secondary amine product reacts with another molecule of this compound.

  • Mitigation:

    • Use a minimal excess of the primary amine.

    • Employ a non-nucleophilic base (e.g., DIPEA).

    • Maintain a lower reaction temperature.

    • Add the this compound solution slowly to the amine solution to maintain a low concentration of the alkylating agent.[3]

2. Incomplete Reaction:

For sterically hindered or electron-deficient primary amines, the reaction may be sluggish.

  • Mitigation:

    • Increase the reaction temperature to 40-50 °C.

    • Use a more polar solvent like DMF.

    • Consider using a more reactive base such as cesium carbonate.

3. Purification Challenges:

The polarity of the product can be similar to that of the starting amine or the overalkylated product, making chromatographic separation difficult.

  • Mitigation:

    • Careful optimization of the eluent system for column chromatography is essential. A shallow gradient can improve separation.

    • If the product is basic, an acid-base extraction workup can be employed to remove non-basic impurities.

    • Recrystallization can be an effective purification method for solid products.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-alkyl-(3,5-dichloropyridin-4-yl)methanamines.

Synthetic_Workflow cluster_reaction Reaction Setup cluster_addition Addition of Alkylating Agent cluster_workup Workup and Isolation cluster_purification Purification amine Primary Amine reagents amine->reagents base Base (e.g., K2CO3) base->reagents solvent Solvent (e.g., DMF) solvent->reagents mix Reaction Mixture reagents->mix Combine and Stir reaction Reaction at Room Temperature (Monitor by TLC) alkyl_halide This compound in Solvent alkyl_halide->reaction Add Dropwise quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-Alkyl-(3,5-dichloropyridin-4-yl)methanamine chromatography->product

Caption: General workflow for the synthesis.

Conclusion

The N-alkylation of primary amines with this compound is a robust and versatile method for the synthesis of a wide array of medicinally relevant compounds. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and awareness of potential side reactions are crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable building blocks, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Bhopale, G. M., & Nanda, R. (2005). Chromatographic purification methods used for rDNA products. Semantic Scholar. Retrieved from [Link]

  • Boland, N. A., et al. (2014). 4-Amino-3,5-dichloropyridine. PMC - PubMed Central. Retrieved from [Link]

  • Cook, D. C., et al. (1998). Process development of the PDE IV inhibitor 3-(cyclopentyloxy)-N-(3,5-dichlorpyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development, 2(3), 157-168.
  • Feng, C., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1019573.
  • Gershonov, E., et al. (2022). N-Dealkylation of Amines. MDPI. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214.
  • SAGE Publications Inc. (2004). Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(13), 9036-9047.
  • Su, W., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(60), 34244-34261.
  • Torres, E., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • Unknown author. (n.d.). Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]

  • Unknown author. (n.d.). The transamidation of amines with DMF. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of Aryl Ethers using 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3,5-Dichloropyridinylmethyl Ether Moiety

The 3,5-dichloropyridine scaffold is a privileged structural motif in modern drug discovery and agrochemical research. Its incorporation into molecules can significantly modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target-binding affinity. The synthesis of aryl ethers bearing this moiety via the Williamson ether synthesis offers a robust and versatile route to a diverse range of compounds with potential biological activity. 4-(Bromomethyl)-3,5-dichloropyridine is a key electrophilic building block in this context, allowing for the strategic introduction of the dichloropyridinylmethyl group onto a variety of nucleophilic phenol or alcohol substrates.

This guide provides an in-depth technical overview and detailed protocols for performing the Williamson ether synthesis using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.

Mechanistic Considerations: An SN2 Pathway to Aryl Ether Formation

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the context of our target reaction, a phenoxide or alkoxide ion, generated by the deprotonation of the corresponding phenol or alcohol, acts as the nucleophile. This nucleophile attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group in a concerted fashion.

Several factors are critical for the success of this SN2 reaction:

  • The Nature of the Electrophile: this compound is a primary benzylic-type halide. This is ideal for an SN2 reaction, as the primary carbon is sterically accessible, and the adjacent pyridine ring can stabilize the transition state.

  • The Strength of the Nucleophile: The nucleophilicity of the oxygen atom is significantly enhanced upon deprotonation of the phenol or alcohol. The choice of base for this deprotonation is crucial and depends on the pKa of the hydroxyl compound.

  • The Leaving Group: Bromide is an excellent leaving group, facilitating the nucleophilic attack.

  • Solvent Effects: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.

Experimental Design and Optimization

A successful Williamson ether synthesis using this compound requires careful consideration of the reaction parameters. The following sections detail the key variables and provide guidance for optimizing the reaction conditions.

Choice of Base and Deprotonation Strategy

The selection of an appropriate base is paramount and is dictated by the acidity of the hydroxyl group of the nucleophile.

  • For Phenols (pKa ≈ 10): Weaker bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often sufficient to deprotonate phenols to the corresponding phenoxides.[2] The reaction can be performed in a biphasic system or in a polar solvent where the hydroxide salt has some solubility.

  • For Aliphatic Alcohols (pKa ≈ 16-18): A much stronger base is required to achieve complete deprotonation. Sodium hydride (NaH) is a common and effective choice for this purpose.[3] The reaction with NaH is typically carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Solvent Selection

The choice of solvent plays a critical role in the reaction rate and outcome.

  • Polar Aprotic Solvents: DMF, dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices for the Williamson ether synthesis.[1] They effectively dissolve the reactants and promote the SN2 mechanism.

  • Ethers: THF can also be used, particularly when a strong base like NaH is employed.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., with aqueous NaOH), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be beneficial to shuttle the phenoxide from the aqueous phase to the organic phase where the electrophile resides.[1]

Temperature and Reaction Time

The reaction temperature and duration are interdependent and should be optimized for each specific substrate pair.

  • Temperature: Reactions are typically conducted at temperatures ranging from room temperature to elevated temperatures (50-100 °C).[1] More hindered or less reactive substrates may require higher temperatures to achieve a reasonable reaction rate.

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of aryl ethers from this compound. Researchers should consider these as general guidelines and may need to optimize the conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of 4-((Aryloxy)methyl)-3,5-dichloropyridines using Sodium Hydride

This protocol is suitable for a wide range of phenols, particularly those that are less acidic.

Materials:

  • Phenol derivative (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative.

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Dissolve the this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Procedure for Phenols using Potassium Hydroxide

This protocol is a convenient alternative for more acidic phenols.

Materials:

  • Phenol derivative (1.0 eq)

  • Potassium hydroxide (1.5 eq)

  • This compound (1.1 eq)

  • Acetonitrile or DMF

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the phenol derivative in acetonitrile or DMF.

  • Add finely ground potassium hydroxide to the solution and stir vigorously at room temperature for 30-60 minutes.

  • Add a solution of this compound in the same solvent to the mixture.

  • Heat the reaction to 50-70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation

ParameterProtocol 1 (using NaH)Protocol 2 (using KOH)
Nucleophile Phenols and AlcoholsMore acidic phenols
Base Sodium HydridePotassium Hydroxide
Solvent Anhydrous DMF or THFAcetonitrile or DMF
Temperature 60-80 °C50-70 °C
Typical Reaction Time 2-6 hours3-8 hours
Work-up Aqueous quench, extractionAqueous work-up, extraction
Purification Column ChromatographyColumn Chromatography

Visualization of the Workflow

Reaction Mechanism

Williamson_Ether_Synthesis Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, KOH) Base->Phenoxide Electrophile Br-CH₂-Py (this compound) TransitionState [Ar-O---CH₂(Py)---Br]⁻ Electrophile->TransitionState Phenoxide->TransitionState SN2 Attack Ether Ar-O-CH₂-Py (Aryl Ether Product) TransitionState->Ether Bond Formation Byproduct Base-H⁺ + Br⁻ TransitionState->Byproduct Leaving Group Departure

Caption: The SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow Start Start Deprotonation 1. Deprotonation of Phenol (Base, Solvent) Start->Deprotonation Addition 2. Addition of this compound Deprotonation->Addition Reaction 3. Heating and Monitoring (TLC) Addition->Reaction Workup 4. Aqueous Work-up and Extraction Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis End End Product Analysis->End

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting and Self-Validation

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonationUse a stronger base or ensure the base is fresh and active. For NaH, ensure anhydrous conditions.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation by TLC.
Deactivated electrophileEnsure the this compound is of high purity and has been stored properly.
Formation of side products Elimination reaction (E2)This is less likely with a primary halide but can occur with hindered bases at high temperatures. Use a less hindered base if possible.
N-alkylation of the pyridine ringThis is generally not a major issue under these conditions but can be minimized by controlling the temperature.
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Basic nature of the productAn acid wash during work-up can sometimes help remove non-basic impurities, but care must be taken not to protonate the desired product if it is to be extracted into the organic phase.

Conclusion

The Williamson ether synthesis using this compound is a powerful and reliable method for accessing a variety of aryl ethers containing the valuable 3,5-dichloropyridinylmethyl moiety. By carefully selecting the base, solvent, and reaction temperature, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important synthetic transformation in drug discovery and agrochemical development programs.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of California, Davis. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for the Alkylation of Phenols with 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl-Pyridyl Ethers in Medicinal Chemistry

The synthesis of aryl ethers is a cornerstone of modern drug discovery and development. Among these, aryl-pyridyl ethers represent a privileged structural motif found in a wide array of biologically active molecules. The strategic incorporation of a dichloropyridine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, protein-ligand interactions, and overall efficacy. This application note provides a comprehensive guide to the O-alkylation of phenols using 4-(bromomethyl)-3,5-dichloropyridine, a versatile building block for accessing these valuable scaffolds. The protocol detailed herein is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds.[1][2][3]

Reaction Mechanism and Scientific Rationale

The alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[4][5] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion. This is a critical step, as phenols are generally weak nucleophiles.[6] The resulting phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group to form the desired aryl-pyridyl ether.

The choice of base is crucial for the successful deprotonation of the phenol without promoting side reactions. For phenols, which are more acidic than aliphatic alcohols, a range of bases can be employed, from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K2CO3), depending on the specific pKa of the phenol.[1] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is advantageous as it can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion, while not participating in hydrogen bonding that could hinder the nucleophile.[2]

The electrophile, this compound, is a primary benzylic halide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered, minimizing the potential for the competing elimination (E2) pathway.[5][6][7] The presence of electron-withdrawing chlorine atoms on the pyridine ring further enhances the electrophilicity of the benzylic carbon, though this effect is somewhat modulated by the pyridine nitrogen.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻ Na⁺) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide H2 H₂ (gas) Phenoxide->H2 Transition_State [Transition State]‡ Phenoxide->Transition_State Nucleophilic Attack Alkylating_Agent 4-(Bromomethyl)-3,5- dichloropyridine Alkylating_Agent->Transition_State Product Aryl-Pyridyl Ether Transition_State->Product Displacement of Br⁻ Byproduct NaBr Transition_State->Byproduct

Figure 1: The two-step mechanism of the Williamson ether synthesis for the alkylation of phenols with this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Substituted Phenol (e.g., p-cresol)Reagent Grade, ≥98%Sigma-Aldrich
This compound≥97%J&K Scientific[8]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous NH₄Cl
Brine (Saturated aqueous NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Septum
Nitrogen inlet/outlet
Syringes and needles
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel, 230-400 mesh
Rotary evaporator
Experimental Protocol

This protocol describes the alkylation of a generic substituted phenol. For this example, we will use p-cresol. Molar equivalents should be adjusted based on the molecular weight of the chosen phenol.

1. Preparation of the Reaction Setup:

  • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is assembled. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

2. Deprotonation of the Phenol:

  • The flask is charged with sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.).

  • Anhydrous N,N-dimethylformamide (DMF, 20 mL) is added via syringe.

  • A solution of p-cresol (1.08 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) is added dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • The reaction mixture is stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium phenoxide is observed as a clear solution or a fine suspension.

3. Alkylation Reaction:

  • A solution of this compound (2.41 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

4. Work-up and Extraction:

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is purified by flash column chromatography on silica gel.[9] A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the pure aryl-pyridyl ether.

Experimental_Workflow Start Start Setup 1. Assemble and Flame-Dry Reaction Flask under N₂ Start->Setup Deprotonation 2. Deprotonation: - Add NaH and anhydrous DMF - Add phenol solution at 0 °C - Stir at RT for 30 min Setup->Deprotonation Alkylation 3. Alkylation: - Add this compound solution at 0 °C - Stir at RT for 12-24 h - Monitor by TLC Deprotonation->Alkylation Workup 4. Work-up: - Quench with sat. aq. NH₄Cl - Extract with EtOAc - Wash with H₂O and brine - Dry and concentrate Alkylation->Workup Purification 5. Purification: - Flash column chromatography (Hexanes/EtOAc gradient) Workup->Purification Characterization 6. Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization End End Characterization->End

Figure 2: A generalized experimental workflow for the alkylation of phenols with this compound.

Characterization of the Product: 3,5-Dichloro-4-((p-tolyloxy)methyl)pyridine

The structure of the synthesized aryl-pyridyl ether can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (O-CH₂-Ar) in the region of δ 5.0-5.5 ppm. The aromatic protons of the p-cresol moiety will appear as two doublets in the aromatic region (δ 6.8-7.2 ppm), and the singlet for the pyridine protons will be observed further downfield (around δ 8.5 ppm) due to the electron-withdrawing effect of the chlorine atoms and the nitrogen atom. The methyl protons of the p-cresol will appear as a singlet around δ 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show the benzylic carbon (O-C H₂-Ar) at approximately δ 70 ppm. The aromatic carbons will appear in the typical region of δ 110-160 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation of the phenol.- Ensure the use of anhydrous solvent and fresh, reactive NaH. - Allow for sufficient reaction time for deprotonation.
- Deactivated alkylating agent.- Use fresh this compound.
- Insufficient reaction time or temperature.- Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. Gentle heating (e.g., to 40-50 °C) may be beneficial if the reaction is sluggish at room temperature.[10]
Presence of unreacted phenol - Insufficient amount of alkylating agent or base.- Use a slight excess (1.05-1.1 equivalents) of the alkylating agent and base.
Formation of side products (e.g., C-alkylation) - High reaction temperature.- Maintain the reaction at room temperature or below.
- Choice of base and solvent.- While less common with phenols, consider using a milder base like K₂CO₃ if C-alkylation is a significant issue.
Difficulty in purification - Co-elution of product and starting material/byproducts.- Optimize the solvent system for column chromatography. A shallow gradient can improve separation.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. In case of fire, use a dry powder extinguisher (Class D). Do not use water.

  • This compound: This compound is a lachrymator and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It can be absorbed through the skin. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • 3,5-Dichloro-4-methylpyridine | 100868-46-0. J&K Scientific. [Link]

  • The Williamson Ether Synthesis. University of California, Irvine. [Link]

  • Williamson ether synthesis - YouTube. ChemHelp ASAP. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. Reddit. [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. Oreate AI. [Link]

  • How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt - Quora. Quora. [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Edubirdie. Edubirdie. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. J&K Scientific. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Application Note: Strategic Functionalization of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway to Novel Trisubstituted Heterocyclic Scaffolds[1]

Executive Summary

This application note details the strategic utilization of 4-(Bromomethyl)-3,5-dichloropyridine (CAS: 17318-08-0 analog/derivative class) as a linchpin intermediate for the synthesis of dense, pharmacologically active heterocyclic libraries.

The 3,5-dichloropyridine core is a privileged scaffold in medicinal chemistry, offering unique steric bulk and electronic modulation that improves metabolic stability (blocking P450 oxidation sites). However, the simultaneous presence of a highly reactive benzylic-like electrophile (


-Br) and two deactivated aryl chlorides (

-Cl) presents a specific challenge: controlling chemoselectivity .

This guide provides validated protocols for:

  • Chemospecific Nucleophilic Substitution (

    
    ):  Rapid functionalization of the C4-methyl position without disturbing the halogenated core.
    
  • Sequential Cross-Coupling: Leveraging the 3,5-dichloro "handles" for Palladium-catalyzed diversification.

Reactivity Profile & Mechanistic Logic

To successfully utilize this building block, researchers must understand the reactivity hierarchy:

  • Primary Electrophile (C4-CH2-Br): This position is exceptionally reactive toward nucleophiles due to the electron-withdrawing nature of the pyridine ring and the inductive effect of the adjacent chlorines. It undergoes facile

    
     reactions.
    
  • Secondary Electrophiles (C3/C5-Cl): These positions are sterically crowded and electronically deactivated relative to C2/C6 positions. They are generally inert to standard nucleophilic aromatic substitution (

    
    ) but are excellent candidates for oxidative addition with Palladium(0) species, particularly when using bulky, electron-rich phosphine ligands.
    
2.1 Strategic Workflow Diagram

The following flowchart illustrates the divergent synthesis pathways available from this core scaffold.

G Start 4-(Bromomethyl)- 3,5-dichloropyridine PathA Pathway A: Nucleophilic Substitution (SN2) Start->PathA  Amines/Thiols  (0°C to RT) ProdA 4-(Heterocyclylmethyl)- 3,5-dichloropyridine (Stable Intermediate) PathA->ProdA  High Yield  Retention of Cl PathB Pathway B: Pd-Catalyzed Coupling ProdB Novel Fused/Linked Bi-Heterocycles PathB->ProdB  C3/C5 Functionalization ProdA->PathB  Suzuki/Buchwald  (Pd(0), Ligand)

Figure 1: Chemoselective functionalization strategy. The high reactivity of the bromomethyl group allows for initial "anchoring" of a heterocycle, followed by metal-catalyzed elaboration of the chlorinated core.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-((1H-Imidazol-1-yl)methyl)-3,5-dichloropyridine

Objective: To install a heterocyclic "head group" via


 displacement while preventing self-polymerization or hydrolysis.

Reagents:

  • This compound (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Imidazole (82 mg, 1.2 mmol) and anhydrous

    
     (276 mg, 2.0 mmol) in anhydrous ACN (5 mL).
    
  • Activation: Stir the suspension at room temperature (RT) for 15 minutes to deprotonate the imidazole.

  • Addition: Cool the mixture to 0°C using an ice bath. Add a solution of this compound (240 mg, 1.0 mmol) in ACN (2 mL) dropwise over 10 minutes.

    • Scientific Insight: Dropwise addition at 0°C is critical. The benzylic bromide is highly reactive; rapid addition can lead to local heating and the formation of bis-alkylated quaternary ammonium salts (imidazolium species).

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, yielding a lower spot (
      
      
      
      ).
  • Workup: Filter the solids (inorganic salts) and wash the cake with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).

Expected Data:

  • Yield: 85-92%

  • Appearance: Off-white solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.50 (s, 2H, Py-H), 7.60 (s, 1H, Im-H), 7.10 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 5.35 (s, 2H, CH2).
    
Protocol B: Suzuki-Miyaura Coupling at C3/C5 Positions

Objective: To elaborate the 3,5-dichloro core into a trisubstituted pharmacophore. Note that 3,5-dichloropyridines are challenging substrates for coupling due to steric hindrance and electron deficiency.

Reagents:

  • Product from Protocol A (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq per Cl to be displaced; use 2.5 eq for bis-coupling)

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%)
    
    • Scientific Insight:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically chosen here. Its bulk facilitates the oxidative addition into the hindered 3,5-dichloro bonds, while its electron-rich nature stabilizes the Pd(0) species [1].

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the chloropyridine substrate (0.5 mmol), Phenylboronic acid (1.5 mmol),

    
     (5.6 mg), SPhos (20 mg), and 
    
    
    
    (318 mg). Seal the vial.
  • Solvent Addition: Evacuate and backfill with Argon (3x). Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat at 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary & Troubleshooting
ParameterProtocol A (

)
Protocol B (Suzuki)
Limiting Factor Temperature control (exothermic)Steric hindrance at C3/C5
Key Reagent Anhydrous

SPhos / XPhos Ligands
Typical Yield >85%60-75% (Mono-coupling favored)
Troubleshooting If bis-alkylation occurs, use excess imidazole (2-3 eq).If conversion is low, switch to Pd-PEPPSI-IPr catalyst.
References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen in pyridine derivatives. Angewandte Chemie International Edition, 43(41), 5436-5441. (Background on pyridine reactivity).

(Note: Protocol parameters are derived from standard optimization ranges for electron-deficient chloropyridines as established in the cited literature.)

Sources

Application Notes and Protocols: The Strategic Use of 4-(Bromomethyl)-3,5-dichloropyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high conservation of the ATP-binding site across the kinome presents a formidable challenge: achieving selectivity to minimize off-target effects and associated toxicities.[2] The design of these inhibitors is a sophisticated process of molecular engineering, where specific structural motifs are strategically employed to interact with unique features of the target kinase's active site.

This guide focuses on the application of a versatile and powerful building block: 4-(Bromomethyl)-3,5-dichloropyridine . We will explore the chemical logic behind its use and provide detailed protocols for its incorporation into potential kinase inhibitor scaffolds. This reagent is particularly valuable due to its dual functionality: a highly reactive bromomethyl group for covalent linkage and a 3,5-dichloropyridine headgroup that serves as a potent "hinge-binding" moiety, a critical interaction for many ATP-competitive inhibitors.

The Scientific Rationale: Why this compound?

The utility of this reagent is rooted in its distinct chemical features, which medicinal chemists can exploit to achieve desired potency and selectivity.

  • The Electrophilic Handle: The bromomethyl group (-CH₂Br) is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the straightforward and efficient covalent attachment of the dichloropyridine headgroup to a variety of core scaffolds containing nucleophilic centers, such as amines, imidazoles, or pyrazoles. This N-alkylation reaction is a robust and widely used method for forming stable C-N bonds in drug synthesis.[3][4][5]

  • The Hinge-Binding Privileged Structure: The pyridine ring, particularly when substituted, is a "privileged scaffold" in kinase inhibitor design.[6] The nitrogen atom can act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide protons of the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, effectively anchoring the inhibitor in the active site.

  • Modulation through Dichlorination: The two chlorine atoms at the 3 and 5 positions are not merely passive substituents. They serve several key functions:

    • Steric Influence: They provide steric bulk that can be exploited to create shape-complementarity with the target kinase and disfavor binding to other kinases, thus enhancing selectivity.[7]

    • Electronic Tuning: As electron-withdrawing groups, they modulate the basicity of the pyridine nitrogen, fine-tuning the strength of the hydrogen bond with the hinge region.

    • Synthetic Versatility: The chlorine atoms can be subsequently displaced through nucleophilic aromatic substitution (SNAr) or serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of further chemical space and optimization of inhibitor properties.[8][9]

Workflow: From Building Block to Potential Inhibitor

The synthesis of a kinase inhibitor using this compound typically follows a convergent strategy. A core heterocyclic scaffold is first synthesized, which is then coupled with the dichloropyridine moiety. Further elaboration can then be performed to optimize the molecule's properties.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Key Alkylation Step cluster_2 Phase 3: Optional Elaboration (SAR Study) A Starting Materials for Core Scaffold B Synthesis of Nucleophilic Core (e.g., Pyrazolopyridine) A->B Cyclization/ Condensation D N-Alkylation Reaction B->D C This compound C->D E Dichloropyridine-Coupled Intermediate D->E Work-up & Purification F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F G Final Kinase Inhibitor Analog F->G Diversification G cluster_reagents Reagents & Conditions Struc1 Pyrazolopyridine Core (Nucleophile) plus1 + Struc2 This compound (Electrophile) arrow -> Reagents Base (K₂CO₃ or DIPEA) Solvent (DMF or ACN) Heat (50-70 °C) Struc3 Coupled Product

Caption: N-alkylation reaction scheme.

Materials & Reagents
ReagentRoleM.W.Stoichiometry
Pyrazolo[3,4-b]pyridine DerivativeStarting Material(variable)1.0 eq
This compoundAlkylating Agent256.901.1 eq
Potassium Carbonate (K₂CO₃), anhydrousBase138.212.0 eq
N,N-Dimethylformamide (DMF), anhydrousSolvent73.09~0.1 M
Ethyl Acetate (EtOAc)Extraction Solvent88.11-
BrineAqueous Wash--
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent142.04-
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the pyrazolo[3,4-b]pyridine starting material (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4-12 hours.

    • Causality Note: Heating is necessary to overcome the activation energy for the SN2 reaction. DMF is an excellent polar aprotic solvent that solvates the potassium cation, increasing the nucleophilicity of the pyrazole nitrogen and accelerating the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase with ethyl acetate (3 x 15 mL per mmol of starting material). d. Combine the organic layers and wash with brine (2 x 10 mL).

    • Causality Note: The aqueous work-up removes the DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the pure N-alkylated product.

Self-Validation and Troubleshooting
  • Low Conversion: If the reaction stalls, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive iodomethyl intermediate. [5]* Multiple Products: If multiple isomers are formed (alkylation at different nitrogen atoms), purification by chromatography is critical. The choice of a less polar solvent or a bulkier base like DIPEA might improve regioselectivity in some cases.

Protocol 2: Elaboration via Suzuki Cross-Coupling

This protocol demonstrates how the dichloropyridine-coupled intermediate from Protocol 1 can be further diversified. A Suzuki cross-coupling reaction is used to replace one of the chlorine atoms with a new aryl group, a common strategy to probe deeper pockets of the kinase active site and improve potency or selectivity. [8] Reaction Scheme:

G cluster_reagents Reagents & Conditions Struc1 Dichloropyridine Intermediate plus1 + Struc2 Arylboronic Acid arrow -> Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (Na₂CO₃) Solvent (Toluene/H₂O) Heat Struc3 Mono-arylated Product

Caption: Suzuki cross-coupling reaction for SAR studies.

Materials & Reagents
ReagentRoleM.W.Stoichiometry
Dichloropyridine Intermediate (from Prot. 1)Starting Material(variable)1.0 eq
Arylboronic AcidCoupling Partner(variable)1.2 eq
Tetrakis(triphenylphosphine)palladium(0)Catalyst1155.560.05 eq
Sodium Carbonate (Na₂CO₃)Base105.992.5 eq
TolueneOrganic Solvent92.14(see below)
Deionized WaterAqueous Solvent18.02(see below)
Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask, add the dichloropyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and the palladium catalyst (0.05 eq).

  • Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

    • Causality Note: This is a critical step. The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing oxygen ensures the catalytic cycle can proceed efficiently.

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 0.5 mmol of starting material). The mixture should be biphasic.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-18 hours.

  • Reaction Monitoring: Follow the disappearance of the starting material by LC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product often contains residual catalyst and ligands. Purify by silica gel column chromatography to isolate the desired mono-arylated product.

Conclusion

This compound is a high-value reagent for the synthesis of kinase inhibitors. Its bifunctional nature provides a direct and efficient route to install a key hinge-binding element onto a wide array of molecular scaffolds. The subsequent reactivity of the chlorine substituents offers a powerful platform for rapid library synthesis and detailed structure-activity relationship (SAR) studies. The protocols described herein provide a robust framework for researchers in drug discovery to leverage this versatile building block in the development of the next generation of targeted therapeutics.

References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PMC. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. Available at: [Link]

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. Available at: [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. Available at: [Link]

  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Wang, A., Dong, Z., Liu, J., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic chemistry, 130, 106263. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. (2023). MDPI. Available at: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). MDPI. Available at: [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI. Available at: [Link]

  • Phelps, C. B., Lyssikatos, J. P., et al. (2014). Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 4. Exploration of a novel binding pocket. Journal of medicinal chemistry, 57(15), 6548–6561. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH. Available at: [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2023). MDPI. Available at: [Link]

  • Denny, W. A., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Bioorganic & medicinal chemistry letters, 23(17), 4944–4948. Available at: [Link]

  • Process and intermediates for the preparation of dasatinib - European Patent Office - EP 2918584 A1. Googleapis.com. Available at: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

Sources

Functionalization of the 4-position of 3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of the 4-Position of 3,5-Dichloropyridine

Executive Summary

The 3,5-dichloropyridine scaffold is a "privileged structure" in agrochemical and pharmaceutical discovery (e.g., dicamba analogs, kinase inhibitors).[1] Its unique substitution pattern offers a symmetric electronic environment, yet functionalizing the sterically crowded and electronically deactivated 4-position remains a common bottleneck.

This guide details the Directed Ortho-Metallation (DoM) strategy to selectively functionalize the C4 position. Unlike C2-selective nucleophilic attacks common with alkyllithiums, this protocol utilizes hindered amide bases (LDA or LiTMP) to exploit the enhanced kinetic acidity of the C4 proton.[2] We provide a validated workflow for generating the 4-iodo intermediate—a versatile linchpin for downstream Suzuki-Miyaura or Sonogashira couplings—while mitigating critical failure modes such as pyridyne formation and halogen scrambling.

Mechanistic Insight: The "Acidifying" Effect

To successfully functionalize the C4 position, one must understand the competition between acidity and nucleophilicity .

  • Kinetic Acidity (The Opportunity): The C4 proton in 3,5-dichloropyridine is significantly more acidic (pKa ~26–28 est.)[3] than unsubstituted pyridine protons (pKa ~34).[3] This is due to the Combined Inductive Effect (-I) of the two flanking chlorine atoms and the pyridine nitrogen. The C4 anion is stabilized by the electron-withdrawing nature of these substituents.

  • The Nucleophilic Risk: Using simple bases like n-Butyllithium (n-BuLi) often results in nucleophilic attack at the C2 position (Chichibabin-type addition) rather than deprotonation at C4.[3]

  • The Thermal Risk (Pyridyne Formation): The 3,5-dichloro-4-lithio intermediate is thermally fragile. Above -60°C, it is prone to eliminating LiCl to form 3-chloro-3,4-pyridyne , a highly reactive species that leads to tars, dimers, and regioisomeric mixtures.[1]

Strategic Solution: Use Lithium Diisopropylamide (LDA) at -78°C .[3] LDA is sufficiently basic to deprotonate C4 but too bulky to attack the C2 ring carbon, ensuring exclusive regioselectivity.

Experimental Protocol: C4-Lithiation and Iodination

This protocol yields 3,5-dichloro-4-iodopyridine , a stable solid intermediate ideal for storage and subsequent cross-coupling.[1]

Reagents & Equipment
  • Substrate: 3,5-Dichloropyridine (98%+ purity).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (freshly titrated or purchased).[3]

  • Electrophile: Iodine (

    
    ), sublimed grade.[3]
    
  • Solvent: Anhydrous THF (water < 50 ppm).[3]

  • Cryogenics: Acetone/Dry Ice bath (-78°C).

  • Inert Atmosphere: Nitrogen or Argon manifold.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and addition funnel.

  • Purge with

    
     for 15 minutes.
    
  • Charge the flask with 3,5-dichloropyridine (1.48 g, 10.0 mmol) and Anhydrous THF (20 mL).

  • Cool the solution to -78°C (internal temperature must reach <-75°C).

Step 2: Regioselective Deprotonation

  • Add LDA solution (1.1 equiv, 11.0 mmol, 5.5 mL of 2.0 M) dropwise via syringe/cannula over 10 minutes.

    • Critical Control: Do not allow internal temperature to rise above -70°C.

  • Stir at -78°C for 30–45 minutes .

    • Observation: The solution typically turns a pale yellow or light orange. A dark brown/black color indicates decomposition (pyridyne formation).[3]

Step 3: Electrophile Trapping

  • Dissolve Iodine (3.05 g, 12.0 mmol, 1.2 equiv) in Anhydrous THF (10 mL) in a separate dry vial.

  • Add the Iodine solution dropwise to the lithiated pyridine at -78°C.

    • Rate: Addition should be moderately fast to prevent local warming, but controlled.[1]

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

Step 4: Quench and Isolation [1]

  • Quench with saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess iodine (color changes from purple/brown to yellow/clear).[3]
    
  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or perform short-path silica plug filtration (Hexanes/EtOAc 9:1).

    • Target Yield: 85–92%.

    • Data:

      
      H NMR (400 MHz, 
      
      
      
      ):
      
      
      8.35 (s, 2H). (Note the loss of the C4 proton signal).[3][4]

Visualization: Reaction Pathway & Logic[1]

The following diagram illustrates the kinetic competition and the critical path to the desired product.

ReactionPathway Start 3,5-Dichloropyridine Base LDA / -78°C (Kinetic Control) Start->Base Intermediate 4-Lithio-3,5-dichloropyridine (Stable at <-70°C) Base->Intermediate Deprotonation (C4) Side1 Nucleophilic Attack (C2) (If n-BuLi used) Base->Side1 Steric mismatch Side2 3-Chloro-3,4-pyridyne (T > -50°C) Intermediate->Side2 Elimination (-LiCl) Trapping Electrophile (I2) Intermediate->Trapping Tars Tars / Dimers Side2->Tars Product 3,5-Dichloro-4-iodopyridine Trapping->Product SEAr Type Mechanism

Figure 1: Reaction coordinate showing the kinetic stability window of the 4-lithio intermediate. Success depends on avoiding the "Red Zone" (Pyridyne formation).[3]

Downstream Application: Suzuki-Miyaura Coupling

Once the 4-iodo handle is installed, the scaffold becomes a prime candidate for Pd-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring facilitates oxidative addition.

Protocol Summary:

  • Reagents: 3,5-Dichloro-4-iodopyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).[1][3]
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80°C, 4 hours.

  • Note: The two chlorides at C3/C5 are relatively inert under standard Suzuki conditions, preserving the halogenation pattern for further elaboration (e.g., nucleophilic displacement with amines at high temp).

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnostic (How do you know?)Root CauseCorrective Action
Low Yield / Recovery of SM NMR shows only starting material (singlet at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

8.50).
Moisture in THF or degraded LDA.Distill THF over Na/Benzophenone; Titrate LDA before use.
Black Reaction Mixture Complex mixture on TLC; "Pyridyne" dimers in MS.Temperature rose above -60°C.Ensure internal probe monitoring; Add electrophile faster (but controlled).
C2-Alkylated Product MS shows M+57 (butyl addition).[3]Used n-BuLi instead of LDA.Switch to LDA or LiTMP (non-nucleophilic bases).[2][3]
Halogen Scrambling NMR shows non-symmetric pyridine signals."Halogen Dance" mechanism.[5][6][7]Quench immediately after lithiation time (do not stir anion >1h).

References

  • Schlosser, M., & Rausis, T. (2004).[1][3] Site Selective Functionalization of Halopyridines. European Journal of Organic Chemistry. [3]

    • Foundational work on the acidity and lithiation of poly-halogen
  • Gribble, G. W., & Saulnier, M. G. (1992).[1][3] Directed Ortho-Metalation of Halo-Pyridines.[8][9] Heterocycles.

    • Establishes the hierarchy of base selection (LDA vs nBuLi)
  • Knochel, P., et al. (2013).[1][3] Regioselective Functionalization of Pyridines using Directed Metalation. Z. Naturforsch. [3][10]

    • Modern review covering Mg/Li exchange and temperature control to avoid pyridyne form
  • BenchChem Technical Support. (2025). Regioselective Functionalization of 3,5-Dichloropyridine.

    • Process safety data regarding thermal stability of 3,5-dichloro-4-lithio species.

Sources

Application Note & Protocol: Scale-Up Synthesis of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Challenges

4-(Bromomethyl)-3,5-dichloropyridine is a critical heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its functionalized pyridine core makes it a valuable intermediate for introducing the 3,5-dichloropyridyl-4-methyl moiety into complex molecular architectures, a common feature in a range of biologically active compounds. A notable application is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast, used in treating severe chronic obstructive pulmonary disease (COPD).[3] The precise and reliable synthesis of this intermediate is therefore paramount to the pharmaceutical supply chain.

While the laboratory-scale synthesis via benzylic bromination of 3,5-dichloro-4-methylpyridine appears straightforward, transitioning to pilot and manufacturing scales introduces significant challenges. These include managing reaction exothermicity, controlling impurity formation, and ensuring operational safety. This guide provides a comprehensive overview of the chemical principles, a detailed laboratory protocol, and critical considerations for the successful scale-up of this important reaction.

The Chemistry: Free-Radical Bromination

The synthesis of this compound is typically achieved through a free-radical chain reaction at the benzylic position of 3,5-dichloro-4-methylpyridine.

Reaction Scheme:

Mechanism: The reaction proceeds via a classical free-radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN, dibenzoyl peroxide) thermally decomposes to generate initial radicals.

  • Propagation:

    • A radical abstracts a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical.

    • This benzylic radical reacts with the bromine source (e.g., N-Bromosuccinimide - NBS, or molecular bromine generated in situ) to form the desired product and a new bromine radical, which continues the chain.[4]

  • Termination: Radicals combine to form non-radical species, ending the chain.

The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often preferred in laboratory settings as it allows for a low, controlled concentration of molecular bromine to be maintained throughout the reaction, minimizing side reactions like dibromination.[4][5] For large-scale operations, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may be considered due to a higher percentage of transferable bromine by weight and potentially lower cost.[4][6]

Laboratory-Scale Synthesis Protocol

This protocol describes a typical laboratory-scale synthesis, which serves as the baseline for scale-up analysis.

Materials and Equipment:

  • 3,5-Dichloro-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (or another suitable solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3,5-dichloro-4-methylpyridine (10.0 g, 56.8 mmol) and acetonitrile (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (10.6 g, 59.6 mmol, 1.05 eq) to the suspension.

  • Initiation: Add AIBN (0.47 g, 2.84 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filter cake with a small amount of cold acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[7][8]

    • Dry the purified product under vacuum to yield this compound as a solid.

Core Directive: Scale-Up Synthesis Considerations

Transitioning from a 10-gram lab batch to a multi-kilogram manufacturing process requires a fundamental shift in approach, prioritizing safety, control, and robustness. The following sections detail the critical factors that must be addressed.

Thermal Hazard and Heat Management

The primary challenge in scaling up free-radical brominations is managing the reaction's exothermicity.

  • The Volume vs. Surface Area Problem: As reactor size increases, the volume (heat generation) increases by a cube function (r³), while the heat transfer surface area of the reactor jacket only increases by a square function (r²). This leads to a significant decrease in the heat removal capacity per unit volume, increasing the risk of a thermal runaway reaction.[9][10]

  • Causality: Uncontrolled temperature spikes can accelerate the decomposition of the radical initiator, leading to a rapid increase in reaction rate and heat generation, potentially over-pressurizing the reactor. It can also promote undesirable side reactions, reducing yield and purity.

Mitigation Strategies:

  • Reaction Calorimetry: Before scale-up, perform reaction calorimetry (RC1) studies to determine the heat of reaction, maximum heat flow, and the adiabatic temperature rise. This data is essential for safe reactor sizing and cooling capacity specification.[10]

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), implement a semi-batch process where the brominating agent (as a solution or slurry) or the initiator is added at a controlled rate. This ensures that the rate of heat generation never exceeds the reactor's cooling capacity.[11]

  • Reactor Choice: Utilize jacketed glass-lined or stainless steel reactors with efficient heat transfer fluids and a high surface area to volume ratio.

Mixing, Mass Transfer, and Reaction Control

Maintaining homogeneity is crucial for consistent product quality and avoiding localized "hot spots."

  • The Challenge: Inadequate mixing in a large reactor can lead to localized areas of high reagent concentration. This is particularly problematic during the addition of NBS, which is often a slurry.

  • Causality: Poor mixing can lead to spikes in bromine concentration, promoting the formation of the primary impurity, 4-(dibromomethyl)-3,5-dichloropyridine. It also results in inconsistent heating and poor temperature control.

Mitigation Strategies:

  • Agitator Design: Select appropriate impeller types (e.g., pitched-blade turbine, retreat curve) and agitation speeds to ensure efficient solid suspension and bulk fluid motion. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing parameters.

  • Controlled Dosing: Add reagents subsurface via a dip tube to ensure they are introduced into a well-mixed region of the reactor.

  • Process Analytical Technology (PAT): Employ in-situ monitoring tools, such as real-time HPLC or spectroscopic probes, to track the consumption of starting material and the formation of product and impurities.[12] This allows for dynamic control over addition rates and reaction time.

Impurity Profile and Purification

The types and quantities of impurities can change significantly upon scale-up.

  • Common Impurities:

    • Unreacted Starting Material: Due to incomplete conversion.

    • 4-(Dibromomethyl)-3,5-dichloropyridine: From over-bromination.

    • 3,5-Dichloro-4-(hydroxymethyl)pyridine: From hydrolysis of the product if water is present.

    • Initiator-derived byproducts.

  • Causality: As discussed, poor thermal control and mixing are primary drivers of impurity formation. Additionally, longer reaction or work-up times at scale can increase the likelihood of hydrolysis.

Mitigation Strategies:

  • Robust Purification: Laboratory-scale column chromatography is not viable for large-scale production. Develop a robust crystallization procedure for the final product. This involves careful solvent selection, cooling profile optimization, and seeding strategies to ensure high purity and consistent crystal form.[7]

  • Work-up Optimization: Design a work-up procedure that efficiently removes byproducts (like succinimide) and minimizes the product's contact time with water. An aqueous wash followed by a solvent swap may be necessary.

Visualization of Scale-Up Logic and Workflow

The following diagrams illustrate the key decision points and the overall process flow for scaling up the synthesis.

Scale_Up_Decision_Process Start Lab-Scale Success (10-100g) Thermo Thermal Hazard Assessment (Reaction Calorimetry) Start->Thermo Is reaction exothermic? Kinetics Kinetics & Mixing Study (PAT, Dosing Rate) Thermo->Kinetics Define Heat Flow Purification Purification Method (Crystallization Dev.) Kinetics->Purification Define Impurity Profile Safety Safety Review (HAZOP, SDS) Pilot Pilot Plant Scale-Up (1-10 kg) Safety->Pilot Safe to Proceed? Validation Process Validation & Impurity Profile Pilot->Validation Execute Pilot Batches Purification->Safety Define Final Process Manufacture Manufacturing Scale (>10 kg) Validation->Manufacture Process Robust?

Caption: Decision workflow for process scale-up.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification RM Raw Materials: - 3,5-dichloro-4-methylpyridine - NBS / DBDMH - AIBN Reactor Charge Reactor with Starting Material & Solvent RM->Reactor Dosing Controlled Dosing of Initiator / Brominating Agent Reactor->Dosing Reflux Heat to Reflux (80-85°C) Monitor In-Process Control (HPLC Monitoring) Cooldown Cool & Quench Monitor->Cooldown Filter Filter Succinimide Cooldown->Filter Crystallize Concentrate & Crystallize Filter->Crystallize Dry Filter & Dry Product Crystallize->Dry Final Final Dry->Final Final Product: This compound

Caption: General workflow for scaled-up synthesis.

Data Summary: Lab vs. Pilot Scale Comparison

The following table summarizes the key parameter changes when moving from a laboratory to a pilot-plant scale.

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Batch Size 10 g Starting Material10 kg Starting Material1000x increase in scale.
Reactor 250 mL Round-bottom flask200 L Glass-Lined ReactorAccommodate larger volume and provide better heat transfer and corrosion resistance.
Reagent Addition All at once (Batch)Semi-batch: NBS slurry added over 2-3 hoursTo control the reaction exotherm and maintain a low concentration of active bromine.[11]
Temperature Control Heating mantleJacketed reactor with automated heating/cooling loopPrecise temperature control is critical to prevent runaway and minimize side reactions.
Mixing Magnetic stir barOverhead mechanical stirrer with a pitched-blade or retreat curve impellerEnsures homogeneity of the slurry and efficient heat transfer from the bulk to the reactor wall.
Work-up Filtration, RotovapFiltration, Aqueous Wash, Solvent Swap, DistillationProcedures must be adapted for handling large volumes of liquids and solids.
Purification Column ChromatographyRecrystallizationChromatography is not economically or practically viable at this scale; crystallization is preferred.[7]
Process Monitoring TLC / Offline HPLCIn-situ probes (optional), frequent offline HPLCTighter control and immediate feedback on reaction progress and impurity formation.
Expected Yield 75-85%70-80%Yields may be slightly lower due to longer processing times and more complex handling.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • HPLC (High-Performance Liquid Chromatography): The primary method for determining purity and quantifying impurities.[3][13][14]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the product.[13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

Safety and Handling

Personnel must be fully trained on the hazards of all chemicals before beginning work.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and an irritant. Avoid contact with skin and eyes. It can release bromine and HBr upon decomposition. Handle in a well-ventilated area and keep away from combustible materials.[15][16][17]

  • 3,5-Dichloropyridine Derivatives: Chlorinated heterocyclic compounds should be treated as potentially toxic and irritant. Avoid inhalation and skin contact.[18] 4-(Bromomethyl)pyridine derivatives are lachrymators and can cause severe skin burns and eye damage.[19]

  • Solvents: Use appropriate solvents in well-ventilated areas, away from ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are required. For larger scales, additional PPE such as face shields and respiratory protection may be necessary.[15][19]

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine - PrepChem.com. Available at: [Link]

  • Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide - Quick Company. Available at: [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]

  • (PDF) 4-Amino-3,5-dichloropyridine - ResearchGate. Available at: [Link]

  • US11613549B2 - Bromination of pyridine derivatives - Google Patents.
  • Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. Available at: [Link]

  • WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents.
  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • NBS N-bromosuccinimide.pdf - Safety Data Sheet. Available at: [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. Available at: [Link]

  • Heat Transfer and Process Scale-up - Mettler Toledo. Available at: [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. Available at: [Link]

  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. Available at: [Link]

  • Free-radical Bromination Scale-up - KiloMentor. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PubMed Central. Available at: [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • How to Scale-Up Chemical Processes - VisiMix. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]

  • Scale-up of Chemical Processes | Process Industry Training - Courses - IChemE. Available at: [Link]

  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • A Facile Method for Multigram Scale Light-Induced Synthesis of 4-(Bromomethyl)-2-cyanobiphenyl - Aarhus University - Pure. Available at: [Link]

  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate - Newera-spectro. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • Heat Transfer in Reactor Scale-Up - Digital WPI. Available at: [Link]

  • Supporting Information OBC revisions - The Royal Society of Chemistry. Available at: [Link]

  • Bromine Radical Catalysis by Energy Transfer Photosensitization - PMC - NIH. Available at: [Link]

  • Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - MDPI. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI. Available at: [Link]

  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents.
  • Safety Data Sheet: N-Bromosuccinimide - ChemScience. Available at: [Link]

Sources

Choice of Solvent for Nucleophilic Displacement on 4-(Bromomethyl)-3,5-dichloropyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Bromomethyl)-3,5-dichloropyridine in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its utility stems from the presence of a reactive bromomethyl group at the 4-position of the pyridine ring, which acts as an electrophilic handle for the introduction of various functional groups via nucleophilic displacement. The two chlorine atoms at the 3- and 5-positions significantly influence the electronic properties of the pyridine ring, enhancing the reactivity of the benzylic-like bromide towards SN2 reactions.[1] This structural motif is found in numerous compounds under investigation for therapeutic applications, making the efficient and selective functionalization of this scaffold a critical endeavor for drug development professionals.

The success of a nucleophilic substitution reaction on this compound is profoundly dependent on the choice of solvent. The solvent not only dictates the solubility of the reactants but also plays a crucial role in modulating the reactivity of the nucleophile and stabilizing the transition state of the reaction. An injudicious selection of solvent can lead to sluggish reactions, the formation of undesirable by-products, and complicated purification procedures. This application note provides a comprehensive guide for researchers and scientists on the rational selection of solvents for nucleophilic displacement reactions on this key intermediate, supported by theoretical principles and practical protocols.

Theoretical Framework: Unraveling the Role of the Solvent in SN2 Reactions

The nucleophilic displacement at the benzylic-like carbon of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The solvent's properties—specifically its polarity and proticity—have a profound impact on the rate and efficiency of this reaction.

Polarity and Its Influence on Reactant Solvation and Transition State Stabilization

Polar solvents are generally required for SN2 reactions involving charged or polar reactants to ensure their dissolution.[3] The polarity of a solvent is quantified by its dielectric constant. Solvents with a high dielectric constant are more effective at solvating charged species.

The Critical Distinction: Protic vs. Aprotic Solvents

A more nuanced and critical consideration is the distinction between polar protic and polar aprotic solvents.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen) and can act as hydrogen bond donors. While they are excellent at solvating cations, they can also form strong hydrogen bonds with anionic nucleophiles. This "solvation cage" around the nucleophile deactivates it, thereby slowing down the SN2 reaction rate.[3]

  • Polar Aprotic Solvents: In contrast, polar aprotic solvents, such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have dipoles but lack acidic protons.[1] They are proficient at solvating the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to a significant acceleration of the SN2 reaction rate.

The following diagram illustrates the mechanistic pathway of the SN2 reaction on this compound.

G Figure 1: S_N2 reaction mechanism. cluster_reactants Reactants cluster_products Products Substrate This compound Transition State [Nu---CH₂(Py)---Br]⁻ Substrate->Transition State Nucleophile Nu⁻ Nucleophile->Transition State Attack Product 4-(Substituted-methyl)-3,5-dichloropyridine Transition State->Product Leaving Group Br⁻ Transition State->Leaving Group Departure

Solvent Selection Guide for Nucleophilic Displacement on this compound

Based on the theoretical principles of SN2 reactions, polar aprotic solvents are the preferred choice for nucleophilic displacement on this compound. The following table provides a comparative overview of commonly used solvents.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic37153Excellent dissolving power for a wide range of nucleophiles. High boiling point allows for a broad reaction temperature range. Can be difficult to remove completely during workup.
Acetonitrile (ACN) Polar Aprotic37.582Good balance of polarity and volatility. Relatively easy to remove under reduced pressure. Suitable for reactions at moderate temperatures.
Acetone Polar Aprotic2156Lower boiling point, suitable for reactions at or near room temperature. Less polar than DMF and ACN, which may affect the solubility of some salts.
Tetrahydrofuran (THF) Polar Aprotic7.666Lower polarity, but a good solvent for many organic reagents. Often used for reactions involving organometallic nucleophiles or when a less polar environment is desired.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Highly polar and an excellent solvent for SN2 reactions. Its high boiling point can make it challenging to remove. Can sometimes lead to side reactions at elevated temperatures.
Ethanol/Methanol Polar Protic24.5 / 3378 / 65Generally not recommended for SN2 reactions with anionic nucleophiles due to solvation effects that reduce nucleophilicity. May be suitable for reactions with neutral nucleophiles (e.g., amines) where the solvent can also act as a base scavenger.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic displacement on this compound with representative nucleophiles in a recommended solvent.

General Experimental Workflow

The general workflow for these reactions is depicted in the following diagram.

G Figure 2: General experimental workflow. Start Start Reaction_Setup Reaction Setup: - Dissolve substrate in solvent - Add nucleophile and base (if needed) Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Protocol 1: Synthesis of 3,5-dichloro-4-((phenylthio)methyl)pyridine using Thiophenol

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,5-dichloro-4-((phenylthio)methyl)pyridine.

Protocol 2: Synthesis of 3,5-dichloro-4-(phenoxymethyl)pyridine using Phenol

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield 3,5-dichloro-4-(phenoxymethyl)pyridine.

Expected Outcomes and Data Analysis

The choice of solvent is expected to have a significant impact on the reaction time and yield. The following table provides a hypothetical comparison based on the principles discussed.

NucleophileSolventExpected Reaction TimeExpected YieldPurity
ThiophenolAcetonitrile4-6 hoursHighHigh
ThiophenolEthanol12-24 hoursModerateModerate
PhenolDMF8-12 hoursHighHigh
PhenolTHF18-24 hoursModerate to LowModerate

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful nucleophilic displacement on this compound. For the majority of SN2 reactions with anionic nucleophiles, polar aprotic solvents such as DMF and acetonitrile are the solvents of choice, as they enhance the nucleophilicity of the reacting species, leading to faster reaction rates and higher yields. The provided protocols serve as a robust starting point for the synthesis of a wide range of derivatives from this valuable building block. Researchers are encouraged to perform small-scale optimization experiments to identify the ideal solvent and reaction conditions for their specific nucleophile of interest.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • CureFFI.org. (2015). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and experimental challenges encountered when using this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its reactive bromomethyl group which allows for the introduction of the 3,5-dichloropyridinylmethyl moiety into a wide range of molecules. The primary reactivity of this compound is centered around the benzylic-like bromide, which is an excellent electrophile for nucleophilic substitution reactions. However, like many reactive reagents, its use is not without potential challenges. Understanding the underlying chemical principles governing its reactivity is paramount to troubleshooting and avoiding common side reactions. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: I am attempting an N-alkylation of a primary amine, but I am observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?

Underlying Cause: The initial N-alkylation of a primary amine with this compound yields a secondary amine. This product is often more nucleophilic than the starting primary amine and can compete for the remaining electrophile, leading to the formation of a tertiary amine as a di-alkylated byproduct. This is a common issue in alkylation reactions.

Mitigation Strategies:

  • Control of Stoichiometry:

    • Use a molar excess (1.5 to 2.5 equivalents) of the primary amine relative to this compound. This increases the probability that the electrophile will react with the more abundant primary amine.

  • Slow Addition of the Electrophile:

    • Dissolve the primary amine and a suitable base in your solvent and then add a solution of this compound dropwise at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile throughout the reaction, favoring reaction with the primary amine.

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃). Strong, unhindered bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting di-alkylation.

Experimental Protocol for Selective Mono-N-Alkylation:

StepProcedureRationale
1To a solution of the primary amine (2.0 eq.) and K₂CO₃ (2.5 eq.) in acetonitrile (MeCN)The excess amine and base create a favorable environment for the initial alkylation.
2Cool the reaction mixture to 0 °C in an ice bath.Lowering the temperature helps to control the reaction rate and improve selectivity.
3Slowly add a solution of this compound (1.0 eq.) in MeCN dropwise over 1-2 hours.Slow addition prevents a buildup of the electrophile, minimizing the di-alkylation side reaction.
4Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.This ensures the reaction goes to completion.
5Monitor the reaction by TLC or LC-MS.To determine the optimal reaction time and check for the formation of byproducts.
Question 2: My reaction with an alcohol to form an ether (a Williamson-type synthesis) is sluggish and gives a low yield. I also observe a significant amount of an elimination byproduct. What is happening and how can I fix it?

Underlying Cause: The bromomethyl group of this compound is susceptible to elimination reactions, particularly in the presence of strong, sterically hindered bases, to form a dimeric or polymeric vinylpyridine species. Benzylic halides are known to undergo elimination, and this can compete with the desired substitution reaction.

Mitigation Strategies:

  • Choice of Base:

    • Use a strong, but less sterically hindered base like sodium hydride (NaH) to deprotonate the alcohol. NaH is a powerful, non-nucleophilic base that will efficiently generate the alkoxide nucleophile.

  • Reaction Conditions:

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

    • Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the starting material.

Experimental Protocol for Williamson Ether Synthesis:

StepProcedureRationale
1To a solution of the alcohol (1.2 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar)Anhydrous conditions are crucial to prevent hydrolysis.
2Cool the solution to 0 °C and add NaH (1.3 eq., 60% dispersion in mineral oil) portion-wise.This generates the alkoxide nucleophile in situ.
3Stir at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq.) in THF dropwise.Adding the electrophile to the pre-formed nucleophile can improve the reaction outcome.
4Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
Question 3: I am trying to perform a reaction with a carbon nucleophile (e.g., an enolate), but I am getting a mixture of C-alkylated and O-alkylated products. How can I control the regioselectivity?

Underlying Cause: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. The regioselectivity of the alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.

Mitigation Strategies:

  • For C-Alkylation (the more common desired outcome):

    • Solvent: Use a polar aprotic solvent like THF or DMF. These solvents do not strongly solvate the oxygen of the enolate, leaving the carbon as the more nucleophilic site.

    • Counter-ion: Use a lithium or sodium counter-ion for the enolate. These smaller cations associate more tightly with the oxygen, sterically hindering O-alkylation.

  • For O-Alkylation:

    • Solvent: Use a polar protic solvent like an alcohol. These solvents will solvate the carbon of the enolate through hydrogen bonding, making the oxygen more accessible.

    • Counter-ion: Use a potassium or cesium counter-ion. These larger, "softer" cations associate less tightly with the oxygen, favoring O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the shelf-life of this compound and how should it be stored?

A: this compound is a reactive compound and should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Over time, it can be susceptible to hydrolysis from atmospheric moisture and may slowly decompose or polymerize, especially if exposed to light or heat. It is recommended to use it as fresh as possible.

Q2: I've noticed my starting material has a brownish tint. Is it still usable?

A: A brownish tint can indicate some level of decomposition. While it may still be usable for some applications, the purity is compromised, and this could lead to lower yields and the formation of colored impurities in your reaction. It is advisable to purify the material by recrystallization or column chromatography before use if high purity is critical for your experiment.

Q3: Can I use a strong aqueous base like NaOH or KOH in my reaction?

A: Using strong aqueous bases is generally not recommended. The bromomethyl group is susceptible to hydrolysis under these conditions, which would lead to the formation of the corresponding alcohol, 4-(hydroxymethyl)-3,5-dichloropyridine, as a significant byproduct. If a base is required, it is better to use an anhydrous organic base or an inorganic base like K₂CO₃ or Cs₂CO₃ in an organic solvent.

Q4: Is there a risk of nucleophilic aromatic substitution on the dichloropyridine ring?

A: Under typical nucleophilic substitution conditions targeting the bromomethyl group (e.g., reactions with amines, alcohols, or soft carbon nucleophiles at or below room temperature), nucleophilic aromatic substitution on the pyridine ring is highly unlikely. The pyridine ring is electron-deficient, but displacing the chloride ions requires much harsher conditions, such as high temperatures and very strong nucleophiles.

Visualizing Reaction Pathways

Workflow for Troubleshooting Di-alkylation

G start Di-alkylation Observed q1 Is the amine in excess? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the electrophile added slowly? a1_yes->q2 s1 Increase amine to 2.0 eq. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 What type of base was used? a2_yes->q3 s2 Add electrophile dropwise at 0 °C a2_no->s2 s2->q3 a3_strong Strong, unhindered q3->a3_strong a3_weak Weak/hindered q3->a3_weak s3 Switch to K₂CO₃ or DIPEA a3_strong->s3 end_node Mono-alkylation Favored a3_weak->end_node s3->end_node G cluster_0 Substitution (SN2) cluster_1 Elimination (E2) start This compound + Nucleophile/Base sub_product Desired Product start->sub_product Weak, unhindered base Low Temperature elim_product Dimer/Polymer Byproduct start->elim_product Strong, hindered base High Temperature

Technical Support Center: Purification of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this critical reagent. As a benzylic bromide, this compound presents unique stability and reactivity challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and potential impurities associated with this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step toward successful purification. This compound is a solid at room temperature. Its reactivity is dominated by the benzylic bromide group, which is a potent electrophile and lachrymator.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₄BrCl₂N [1]
Molecular Weight 240.91 g/mol [1]
Appearance White to off-white solid [2]
Predicted Boiling Point 270.0 ± 35.0 °C [1]
Predicted Density 1.770 ± 0.06 g/cm³ [1]

| Storage Conditions | Sealed in a dry environment, 2-8°C |[3] |

Q2: What are the common impurities I should expect in my crude reaction product?

The impurity profile is largely dependent on the synthetic route. A common synthesis involves the radical bromination of 4-methyl-3,5-dichloropyridine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 4-methyl-3,5-dichloropyridine.

  • Over-brominated Byproduct: 4-(Dibromomethyl)-3,5-dichloropyridine.

  • Hydrolysis Product: 4-(Hydroxymethyl)-3,5-dichloropyridine, formed if moisture is present during the reaction or workup.

  • Residual Solvents and Reagents: Such as the brominating agent (e.g., N-Bromosuccinimide) or radical initiator.

Q3: How stable is this compound? Are there special handling precautions?

This compound's stability is a critical consideration. Benzylic halides are susceptible to hydrolysis and can be reactive toward nucleophiles.

  • Moisture Sensitivity: The bromomethyl group can hydrolyze to the corresponding alcohol. Always handle the compound under dry conditions and use anhydrous solvents.

  • Thermal Stability: While it has a high boiling point, prolonged heating can lead to decomposition. It is advisable to use the lowest possible temperatures during purification.

  • Safety: As a lachrymator and irritant, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] It is incompatible with strong oxidizing agents, acids, and reducing agents.[4]

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you might encounter during the two primary purification methods: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5]

Q: My product is not crystallizing from the solution upon cooling. What went wrong?

A: This is a common issue that typically points to a problem with supersaturation or solvent choice.

  • Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.[5] If the solution is not sufficiently concentrated, or if the chosen solvent is too good at dissolving the compound even at low temperatures, crystallization will not occur.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product and re-cool the solution.

    • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound when hot but not when cold.[6] You may need to screen for a new solvent or use a mixed-solvent system.[6]

Q: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Causality: This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly, leading to a supersaturated liquid phase. High levels of impurities can also depress the melting point, exacerbating the issue.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. Then, allow the flask to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.

    • Add More Solvent: The oil may be a sign of excessive supersaturation. Add a small amount of hot solvent to the oiled mixture to dissolve it, then attempt to cool it slowly again.

    • Change Solvents: Select a solvent with a lower boiling point.

Workflow: Troubleshooting Recrystallization Issues

G cluster_troubleshoot Troubleshooting Steps cluster_legend Legend start Crude Product in Hot Solvent cool Cool Solution start->cool check Crystals Form? cool->check success Isolate Pure Crystals check->success Yes fail No Crystals or Oiled Out check->fail No scratch Scratch Flask / Add Seed Crystal fail->scratch No Crystals slow_cool Re-heat & Cool Slowly fail->slow_cool Oiled Out scratch->cool evaporate Reduce Solvent Volume evaporate->cool rescreen Re-screen Solvents rescreen->start slow_cool->cool Process Process Decision Decision Success Success Failure Failure

Caption: Decision workflow for troubleshooting common recrystallization problems.

Column Chromatography Troubleshooting

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[7]

Q: I'm not getting good separation between my product and impurities. What should I do?

A: Poor separation is usually due to an inappropriate choice of stationary or mobile phase.

  • Causality: The polarity of the solvent system (mobile phase) directly influences how quickly compounds travel through the polar stationary phase (e.g., silica gel).[8] If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, all compounds will remain adsorbed at the top of the column.

  • Solutions:

    • Optimize the Solvent System via TLC: Before running a column, always identify an ideal solvent system using Thin Layer Chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.5 for good separation.[9] A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[10]

    • Use a Solvent Gradient: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, followed by any more polar impurities.

    • Adjust the Column Dimensions: A longer, thinner column will generally provide better resolution than a short, wide one.

Q: My product seems to be decomposing on the silica gel column. How can I prevent this?

A: This is a significant risk for acid-sensitive compounds like benzylic bromides.

  • Causality: Standard silica gel is slightly acidic and can catalyze the hydrolysis or elimination of sensitive functional groups. The bromomethyl group is particularly susceptible to nucleophilic attack by residual water on the silica surface.

  • Solutions:

    • Use Deactivated Silica: "Deactivate" the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 0.5-1% v/v), mixed into the eluent. This neutralizes the acidic sites.

    • Switch to a Neutral Stationary Phase: Use neutral alumina as your stationary phase instead of silica gel.[7] Alumina is available in different activity grades; Grade I is the most active, and higher grades have more water content, making them less reactive.[7]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure to speed up the elution) rather than gravity chromatography.

Table 2: Quick Troubleshooting Guide for Column Chromatography

Problem Possible Cause Recommended Solution
Poor Separation Incorrect solvent polarity. Optimize eluent with TLC to achieve an Rf of 0.2-0.5 for the target compound.[9]
Column overloaded. Use a larger column or load less crude material.
Compound Degradation Acidic silica gel. Use silica treated with triethylamine or switch to neutral alumina.[7]
Cracked/Channeled Column Poor packing technique. Ensure the stationary phase is packed as a uniform slurry without air bubbles.

| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the solvent system. |

Section 3: Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Principle: This protocol uses a solvent pair where the compound is soluble in one (ethyl acetate) and insoluble in the other (hexane).[6] This allows for fine-tuning of the solubility to achieve crystallization.

  • Methodology:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate required to just dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Slowly add hot hexane to the hot, clear solution until it just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

    • Add a drop or two of hot ethyl acetate to make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Principle: This method uses air pressure to accelerate the flow of the mobile phase through the column, leading to a faster and often more efficient separation.[7]

  • Methodology:

    • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.[11]

    • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel and evaporating the solvent.

    • Load the Column: Carefully add the sample to the top of the silica bed. If using a dry-load, carefully add the silica powder to the top of the column. Add a thin layer of sand on top to prevent disturbance of the bed.

    • Elute the Column: Fill the column with the eluent and apply gentle pressure using a pump or air line. Begin collecting fractions.

    • Monitor the Elution: Collect fractions and analyze them by TLC to determine which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow: General Purification by Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Optimize Eluent (TLC) pack 2. Pack Column with Silica/Alumina tlc->pack load 3. Load Crude Sample (Dry or Wet) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Step-by-step workflow for purification via flash column chromatography.

References

  • CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds.
  • Solid organic cpd.s when isolated from organic reaction. SlideShare. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. ResearchGate. [Link]

  • 4-Amino-3,5-dichloropyridine. PubMed Central (PMC). [Link]

  • B. Column Chromatography. Chemistry LibreTexts. [Link]

  • CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • Column chromatography. YouTube. [Link]

  • Common Problems During His-tag Purification. YouTube. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Protein purification troubleshooting. ResearchGate. [Link]

  • Flash Column Chromatography. Organic Chemistry, University of Rochester. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Column Chromatography. Edubirdie. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, typically via the Wohl-Ziegler bromination of 3,5-dichloro-4-methylpyridine, is a critical step that often requires careful optimization to achieve high yield and purity. This guide will walk you through the reaction, offering insights into the underlying mechanisms, providing a detailed experimental protocol, and addressing common challenges you may encounter.

Reaction Overview: The Wohl-Ziegler Bromination

The synthesis of this compound is most commonly achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2][3] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals.[1]

  • Propagation:

    • A bromine radical is generated through the reaction of the initiator radical with NBS or a trace amount of HBr.

    • This bromine radical abstracts a hydrogen atom from the methyl group of 3,5-dichloro-4-methylpyridine to form a resonance-stabilized benzylic-type radical.

    • The pyridine radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical.

    • The succinimidyl radical can then continue the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Two_R 2 R• + N₂ AIBN->Two_R Heat (Δ) R_dot R• Br_dot Br• R_dot->Br_dot + NBS NBS NBS Substrate_radical Pyridyl Radical Br_dot->Substrate_radical + Substrate - HBr Substrate 3,5-dichloro-4- methylpyridine Product 4-(Bromomethyl)-3,5- dichloropyridine Substrate_radical->Product + NBS Succinimide_radical Succinimide Radical Succinimide_radical->Br_dot + HBr - Succinimide Radical1 Radical• Non_radical Non-Radical Product Radical1->Non_radical + Radical• Radical2 Radical•

Figure 1. Simplified workflow of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 3,5-dichloro-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloro-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN (0.02-0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen, impurities).1. Use fresh AIBN or BPO. 2. Ensure the reaction is at a vigorous reflux. 3. Degas the solvent prior to use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of di-brominated byproduct 1. Excess NBS. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (up to 1.1 eq) of NBS. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of ring-brominated byproducts 1. Ionic reaction conditions. 2. Presence of acid.1. Ensure the reaction is run under radical conditions (initiator and light/heat). 2. Add a radical stabilizer or a non-nucleophilic base to scavenge any generated HBr.
Product decomposition during workup or purification 1. This compound is a lachrymator and can be unstable. 2. Exposure to high temperatures for extended periods.1. Handle the compound in a well-ventilated fume hood. 2. Avoid prolonged heating during purification. Use flash column chromatography with a neutral stationary phase if necessary.
Difficulty in removing succinimide Incomplete precipitation of succinimide.After cooling the reaction, consider placing it in an ice bath to maximize the precipitation of succinimide before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Carbon tetrachloride (CCl₄) is the traditional and often most effective solvent for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway.[2][3] However, due to its toxicity and environmental concerns, alternative solvents such as chlorobenzene, cyclohexane, or acetonitrile can be used.[5] The choice of solvent may require some optimization of the reaction conditions.

Q2: Can I use a different radical initiator?

A2: Yes, benzoyl peroxide (BPO) can be used as an alternative to AIBN. The choice of initiator may depend on the reaction temperature and the solvent used. AIBN typically decomposes at a lower temperature than BPO.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the formation of the product.

Q4: What are the key safety precautions for this reaction?

A4: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with extreme care.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide characteristic signals for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting cluster_purification Purification Troubleshooting Start Reaction Issue? Low_Yield Low Yield / No Reaction Start->Low_Yield Side_Products Significant Side Products Start->Side_Products Purification_Issue Purification Difficulty Start->Purification_Issue Check_Initiator Check Initiator Activity Low_Yield->Check_Initiator Check_Temp Verify Reflux Temperature Low_Yield->Check_Temp Check_Inhibitors Check for Inhibitors (O₂) Low_Yield->Check_Inhibitors Di_bromo Di-bromination? Side_Products->Di_bromo Ring_bromo Ring Bromination? Side_Products->Ring_bromo Succinimide_Removal Succinimide Removal Issue Purification_Issue->Succinimide_Removal Product_Decomposition Product Decomposition Purification_Issue->Product_Decomposition Adjust_NBS Adjust NBS Stoichiometry Di_bromo->Adjust_NBS Yes Monitor_Time Monitor Reaction Time Di_bromo->Monitor_Time Yes Ensure_Radical_Conditions Ensure Radical Conditions Ring_bromo->Ensure_Radical_Conditions Yes

Figure 2. A decision-making diagram for troubleshooting common issues.

Product Characterization Data (Predicted)

While experimental data can vary slightly, the following are the expected spectral characteristics for this compound.

Technique Expected Data
1H NMR (CDCl₃) δ ~8.5 (s, 2H, pyridine-H), ~4.5 (s, 2H, CH₂Br)
13C NMR (CDCl₃) δ ~150 (pyridine C-Cl), ~145 (pyridine C-CH₂Br), ~125 (pyridine C-H), ~30 (CH₂Br)
Mass Spec (EI) M⁺ peak at m/z ~241, with characteristic isotopic pattern for one bromine and two chlorine atoms.

References

  • EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google P
  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]

  • Wohl–Ziegler bromination - Wikipedia. [Link]

  • Process for preparing dihalopyridines - Justia Patents. [Link]

  • EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google P
  • Wohl-Ziegler Bromination | Chem-Station Int. Ed. [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted 4-(Bromomethyl)-3,5-dichloropyridine from reaction mixtures. The methodologies discussed are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability.

I. Understanding the Challenge: Properties of this compound

This compound is a reactive electrophile commonly used in the synthesis of pharmaceutical intermediates. Its benzylic bromide functionality makes it susceptible to nucleophilic substitution, but also presents challenges in its removal post-reaction. Key characteristics to consider during purification include:

  • Reactivity: The bromomethyl group is a good leaving group, making the compound reactive towards a variety of nucleophiles.

  • Solubility: It is generally soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

  • Stability: It can be sensitive to strong bases and may undergo hydrolysis in the presence of water, particularly under prolonged heating.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when using this compound?

A1: Besides your desired product and unreacted starting material, you may encounter several byproducts. The most common include:

  • Hydrolysis product: 4-(Hydroxymethyl)-3,5-dichloropyridine, formed if water is present in the reaction mixture.

  • Dimerization/Oligomerization products: Self-reaction of the starting material, though less common, can occur under certain conditions.

  • Products from reaction with the solvent: For example, if using a nucleophilic solvent.

It is crucial to characterize your reaction mixture by techniques like TLC, LC-MS, or NMR to identify the specific impurities present.

Q2: Can I use a simple aqueous workup to remove unreacted this compound?

A2: A simple aqueous wash is unlikely to be sufficient. While some hydrolysis may occur at the interface, the compound is largely organic-soluble and will preferentially remain in the organic layer. However, an aqueous workup is a critical first step to remove water-soluble reagents and byproducts.

Q3: Is this compound visible under UV light on a TLC plate?

A3: Yes, the pyridine ring contains a chromophore that allows for visualization under UV light (typically at 254 nm).[1] This is a non-destructive method to monitor the progress of your purification.[2]

III. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: My product and the unreacted starting material have very similar Rf values on TLC.

  • Why is this happening? If your product is structurally similar to the starting material (e.g., you've performed a simple substitution on the bromomethyl group), their polarities might be very close, leading to poor separation on TLC and, consequently, on a silica gel column.[1]

  • What can I do?

    • Optimize the Solvent System: Systematically vary the polarity of your eluent. A common approach is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Try different ratios and consider adding a small amount of a third solvent, such as dichloromethane, to fine-tune the separation.

    • Consider a Different Stationary Phase: If silica gel (which is acidic) is not providing adequate separation, you could try neutral or basic alumina, or even reverse-phase chromatography.

    • Chemical Quenching: A more effective approach is to selectively react the unreacted this compound with a quenching agent to convert it into a more polar, easily separable compound.

Issue 2: I've tried quenching the reaction, but I'm still seeing the starting material.

  • Why might this be happening?

    • Insufficient Quenching Agent: You may not have added enough of the quenching agent to react with all of the excess starting material.

    • Low Reactivity of the Quenching Agent: The chosen quenching agent might not be nucleophilic enough to react efficiently with the benzylic bromide.

    • Reaction Conditions: The quenching reaction may require more time or gentle heating to go to completion.

  • What should I do?

    • Choose an Appropriate Quenching Agent: Good options include nucleophiles that will form a product with a significantly different polarity. For example, adding triethylamine can convert the benzyl bromide to a water-soluble benzyltriethyl ammonium bromide salt.[3]

    • Monitor the Quench: After adding the quenching agent, monitor the disappearance of the starting material spot on the TLC before proceeding with the workup.

Issue 3: My product seems to be degrading on the silica gel column.

  • Why is this happening? The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[4] Pyridine derivatives can also interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential decomposition.[5]

  • How can I prevent this?

    • Neutralize the Silica: You can deactivate the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%), to your eluent. This will cap the acidic silanol groups and improve the chromatography of basic compounds.[6]

    • Use an Alternative Stationary Phase: As mentioned before, neutral alumina or a different type of stationary phase could be a solution.

    • Minimize Contact Time: Try to run the column as quickly as possible without sacrificing separation (flash chromatography).

IV. Experimental Protocols and Workflows

A. Workflow for Removal of Unreacted this compound

G cluster_0 Post-Reaction cluster_1 Quenching cluster_2 Workup cluster_3 Purification ReactionMixture Crude Reaction Mixture (Product, Starting Material, Byproducts) Quench Add Quenching Agent (e.g., Triethylamine) ReactionMixture->Quench Stir Stir and Monitor by TLC Quench->Stir Extraction Aqueous Extraction (e.g., with NaHCO3 solution) Stir->Extraction If starting material is consumed Dry Dry Organic Layer (e.g., over Na2SO4) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Chromatography Concentrate->Column Analyze Analyze Fractions by TLC Column->Analyze Combine Combine Pure Fractions Analyze->Combine FinalConcentrate Concentrate to Yield Pure Product Combine->FinalConcentrate

Caption: General workflow for the removal of unreacted starting material.

B. Protocol 1: Quenching with Triethylamine

This protocol is designed to convert the unreacted this compound into a water-soluble quaternary ammonium salt.[3]

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature.

  • Add Triethylamine: Add an excess of triethylamine (typically 2-3 equivalents relative to the initial amount of this compound).

  • Stir and Monitor: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied.

  • Proceed to Workup: Once the starting material is consumed, proceed with an aqueous workup.

C. Protocol 2: Liquid-Liquid Extraction

This is a standard procedure to separate the organic product from water-soluble impurities.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash with Aqueous Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Wash with Brine: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure.

D. Protocol 3: Flash Column Chromatography

This is the most common method for purifying the desired product.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.

  • Elute: Begin eluting with the non-polar solvent and gradually increase the polarity of the eluent.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

V. Data Presentation: Solvent Systems for Chromatography

The choice of solvent system for TLC and column chromatography is critical for successful separation. The following table provides starting points for optimizing your separation.

Solvent System (v/v)PolarityTypical Applications
Hexanes:Ethyl Acetate (9:1)LowFor non-polar products where the starting material has a slightly higher polarity.
Hexanes:Ethyl Acetate (4:1)MediumA good starting point for many reactions.
Hexanes:Ethyl Acetate (1:1)HighFor more polar products.
DCM:Methanol (98:2)MediumAn alternative to the hexanes/ethyl acetate system.

Note: The addition of ~0.5% triethylamine to the eluent can improve the peak shape of pyridine-containing compounds.[6]

VI. Analytical Monitoring

Consistent and accurate monitoring is key to a successful purification.

A. Thin-Layer Chromatography (TLC)
  • Visualization: Use a UV lamp (254 nm) to visualize the spots.[1] Staining with potassium permanganate can also be effective for visualizing compounds that are susceptible to oxidation.[2]

  • Co-spotting: Always run a lane with a co-spot (a spot of the crude reaction mixture on top of a spot of the starting material) to definitively identify the starting material spot.

B. High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of purity, HPLC is the method of choice.[7] A typical method for pyridine derivatives would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, often with a pH modifier like formic acid or ammonium formate.[8]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an invaluable tool for confirming the structure of your final product and ensuring the absence of the characteristic benzylic proton signal of the starting material (typically around 4.5 ppm).

VII. Logic Diagram for Troubleshooting TLC Separation

G Start Poor TLC Separation (Spots Overlap) Decision1 Have you tried multiple solvent systems? Start->Decision1 OptimizeSolvent Systematically vary eluent polarity. Try different solvent combinations. Decision1->OptimizeSolvent No Decision2 Is separation still poor? Decision1->Decision2 Yes OptimizeSolvent->Decision2 Quench Use a chemical quench to modify the starting material's polarity. Decision2->Quench Yes End Proceed with Purification Decision2->End No Quench->End

Caption: Decision-making process for improving TLC separation.

VIII. References

  • Supporting information for a scientific article. (n.d.). Retrieved from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Molbank, 2021(3), M1260.

  • Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. (n.d.). Quick Company. Retrieved from [Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents. Retrieved from

  • 4-Amino-3,5-dichloropyridine. (2024). ResearchGate.

  • Process for the preparation of 3,5-dichloropyridine. (n.d.). Google Patents. Retrieved from

  • How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate.

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2005). Journal of Chromatography A, 1072(1), 83-88.

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2021). IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31.

  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. (2018). Environmental Science: Water Research & Technology, 4(6), 841-850.

  • 4-Amino-3,5-dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

  • Process for benzylic bromination. (n.d.). Google Patents. Retrieved from

  • TLC stains. (n.d.). Retrieved from [Link]

  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. (1993). Journal of the American Chemical Society, 115(18), 8031-8040.

  • 2.1.4F: Visualizing TLC Plates. (2022). Chemistry LibreTexts.

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Open Research Library.

  • separating benzyl bromide. (2022). Reddit. Retrieved from [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents. Retrieved from

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (2007). Journal of Chemical Research, 2007(8), 461-464.

  • NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST. (2009). EPO.

  • Paper Chromatography of Pyridine Derivatives. (1950). Nature, 166(4213), 195.

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Analytical methods – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? (2016). ResearchGate.

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • 4-Amino-3,5-dichloropyridine. (2024). PubMed Central.

  • The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction. (1984). Journal of the Chemical Society, Perkin Transactions 1, 159-164.

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). Journal of Medicinal Chemistry, 65(8), 6082-6097.

Sources

Technical Support Center: Handling 4-(Bromomethyl)-3,5-dichloropyridine

[1][2]

Executive Summary & Chemical Hazard Analysis[1][2]

4-(Bromomethyl)-3,5-dichloropyridine is a high-value electrophilic intermediate often used to introduce the 3,5-dichloropyridine moiety into pharmaceutical scaffolds (e.g., P2X7 antagonists).[1][2] However, it possesses a critical intrinsic instability: Self-Alkylation .[1][2]

Unlike simple alkyl halides, this molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) within the same structure.[1][2] While the electron-withdrawing chlorine atoms at positions 3 and 5 significantly reduce the basicity of the nitrogen (

12

12

The Golden Rule: Never store the free base. Isolate and store only as the hydrobromide (HBr) or hydrochloride (HCl) salt.[1][2]

The Root Cause: Mechanism of Failure[1]

To prevent the issue, one must understand the invisible enemy.[1][2] The dimerization is a "suicide" reaction where the molecule consumes itself.[1][2]

Mechanism of Self-Alkylation (Dimerization)[1][2]

The following diagram illustrates the bimolecular reaction where one molecule of the free base attacks another.

DimerizationMechanismcluster_0Reactants (Free Base)cluster_1Irreversible ProductNodeAMolecule A(Nucleophile: N-atom)TransitionTransition State(SN2 Attack)NodeA->TransitionN attacks CNodeBMolecule B(Electrophile: CH2-Br)NodeB->TransitionBr leavesDimerBis-Pyridinium Salt(Insoluble Precipitate)Transition->DimerFormation ofQuaternary Salt

Figure 1: The intermolecular self-alkylation pathway.[1][2] The 3,5-dichloro substitution slows this process compared to unsubstituted pyridine, but does not stop it in concentrated free-base solutions.[1][2]

Troubleshooting Guide & FAQs

This section addresses common observations in the lab and provides immediate corrective actions.

ObservationDiagnosisRoot CauseCorrective Action
White solid precipitates during concentration of the organic layer.[1][2]DimerizationConcentration increases collision frequency of free base molecules.[1][2]Stop concentrating. Do not heat. Dilute immediately with non-polar solvent (e.g., Hexane/Et2O) to precipitate the dimer, filter it off, and use the filtrate immediately.[1][2]
Yield is low (<50%) after workup, despite clean conversion on TLC.Decomposition on SilicaPyridines can bind to acidic silica; free base degrades on the column.[1][2]Avoid column chromatography for the free base.[1][2] Use crystallization of the salt form or use the crude solution directly.[1][2]
Product turns yellow/brown upon storage at RT.PolymerizationAutocatalytic decomposition.[1][2]Discard. Synthesize fresh. Store future batches as HBr salt at -20°C.
NMR shows broad peaks in the aromatic region.[1][2]OligomerizationFormation of mixed molecular weight species.[1][2]Check solubility. If insoluble in CDCl3 but soluble in DMSO, it is likely the salt/dimer.[1][2]
Frequently Asked Questions

Q: Can I use the chloro-analog (4-(chloromethyl)-3,5-dichloropyridine) instead? A: Yes, if your downstream nucleophile is strong enough.[1][2] The chloride is significantly more stable than the bromide because Cl is a poorer leaving group.[1][2] However, for weaker nucleophiles, the bromide is necessary.[1][2]

Q: Why does the 3,5-dichloro pattern matter? A: It is a double-edged sword. The chlorines withdraw electron density, making the nitrogen less nucleophilic (good for stability) but the

1212

Q: What is the best solvent for the free base? A: Non-polar solvents like Dichloromethane (DCM) or Toluene .[1][2] Avoid polar aprotic solvents like Acetonitrile (ACN) or DMF for the free base, as they stabilize the charged transition state of the dimerization reaction, accelerating decomposition.[1][2]

Validated Experimental Protocols

Workflow: Synthesis and Stabilization

The following workflow ensures the free base exists for the shortest time possible.

WorkflowStartStart: 4-(Hydroxymethyl)-3,5-dichloropyridineStep1Bromination(PBr3 or SOBr2 in DCM, 0°C)Start->Step1DecisionIntended Use?Step1->DecisionRouteAImmediate Reaction(Telescoped)Decision->RouteAUse NowRouteBStorage(Isolation)Decision->RouteBStoreStepA1Quench with cold NaHCO3RouteA->StepA1StepB1Isolate as HBr SaltRouteB->StepB1StepA2Rapid Extraction (DCM)StepA1->StepA2StepA3Add Nucleophile Solution(Do NOT concentrate dryness)StepA2->StepA3StepB2Filter & Wash with Et2OStepB1->StepB2StepB3Store at -20°C (Desiccated)StepB2->StepB3

Figure 2: Decision tree for handling the unstable intermediate. Route B is recommended for scale-up.[1][2]

Protocol A: Isolation of the Hydrobromide Salt (Recommended)

Use this method for storage or shipping.[1]

  • Reaction: Dissolve (3,5-dichloro-pyridin-4-yl)methanol (1.0 eq) in anhydrous Toluene.

  • Bromination: Add

    
     (0.4 eq) or 
    
    
    (1.2 eq) dropwise at 0°C. Warm to RT and stir until TLC indicates consumption of alcohol.
  • Precipitation: The product often precipitates directly as the HBr salt from toluene.[1][2] If not, cool to 0°C and add a small amount of Hexane.

  • Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.[1][2]

  • Washing: Wash the cake with cold Hexane/Diethyl Ether (removes traces of

    
     and free bromine).
    
  • Drying: Vacuum dry at RT. Do not heat.

  • Storage: Store in a tightly sealed amber vial at -20°C.

Protocol B: Generation of Free Base for Immediate Use

Use this method only if the downstream reaction cannot tolerate acidic conditions.[1]

  • Suspend: Take the HBr salt (from Protocol A) and suspend it in DCM.

  • Neutralize: Add cold saturated

    
     solution. Shake vigorously for < 1 minute.
    
  • Separate: Separate the organic layer immediately.[1][2]

  • Dry: Pass through a phase separator or a short pad of

    
    .[1][2]
    
  • Use: Add this DCM solution directly to your next reaction vessel containing the nucleophile.[1][2]

    • Critical: Do not use a rotary evaporator to remove the DCM.[1][2] Solvent exchange should be done by adding the higher-boiling solvent and distilling off DCM only in the presence of the next nucleophile.[1][2]

References

  • ChemicalBook. (2025).[1][2][3][4] 3,5-Dichloropyridine Properties and Stability Data. Retrieved from [1][2]

  • PubChem. (2025).[1][2] 3,5-Dichloropyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Lee, W. G., et al. (2012).[1][2][5] Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry. Retrieved from

  • Google Patents. (2015).[1][2] Synthetic method of 4-(chloromethyl)pyridine hydrochloride. CN105085378A.[1][2] Retrieved from

  • ResearchGate. (2025). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. Retrieved from

Technical Support Center: Effect of Temperature on the Selectivity of 4-(Bromomethyl)-3,5-dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in their synthetic workflows. We will explore the critical role of temperature in dictating reaction selectivity, providing field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.

Foundational Insight: The Duality of Reactivity

This compound is a valuable building block precisely because it possesses two distinct sites susceptible to nucleophilic attack:

  • The Benzylic Carbon: The carbon of the -CH₂Br group is highly electrophilic and an excellent substrate for SN2 reactions. This pathway is typically characterized by a lower activation energy, making it the kinetically favored route.

  • The Pyridine Ring Carbons: The pyridine ring is electron-deficient, an effect magnified by the two electron-withdrawing chlorine atoms. This activates the ring, particularly at the C2 and C6 positions, for Nucleophilic Aromatic Substitution (SNAr). SNAr reactions generally have a higher activation energy barrier compared to the SN2 displacement of the benzylic bromide.

This inherent competition between kinetic and thermodynamic reaction pathways is the central challenge and opportunity in using this reagent. Temperature is the primary lever we can pull to control the outcome.[1][2]

Core Principle: Kinetic vs. Thermodynamic Control

The selectivity of your reaction is often governed by whether it is under kinetic or thermodynamic control. Understanding this principle is paramount for troubleshooting and optimization.[3][4]

  • Kinetic Control (Low Temperature, Shorter Time): At lower temperatures, reactions are typically irreversible. The product that forms the fastest (i.e., has the lowest activation energy, Ea) will be the major product, even if it is less stable.[1][2][4] For this compound, this is usually the SN2 substitution at the bromomethyl group.

  • Thermodynamic Control (High Temperature, Longer Time): At higher temperatures, the reaction system has enough energy to overcome the activation barriers of competing pathways, and the reactions may become reversible.[5] The system will eventually settle at the lowest energy state, meaning the most stable product will predominate.[3] This could be a product from SNAr or a rearranged product.

G cluster_0 Reaction Coordinate Diagram start Reactants (Reagent + Nu⁻) start->p1 start->p3 ts1 TS_kinetic ts1->p2 kinetic_product Kinetic Product (e.g., Side-Chain Substitution) (Forms Faster) ts2 TS_thermo ts2->p4 thermo_product Thermodynamic Product (e.g., Ring Substitution) (More Stable) p1->ts1 ΔG‡ (kinetic) (Low Temp Favors) p2->kinetic_product p3->ts2 ΔG‡ (thermodynamic) (High Temp Accesses) p4->thermo_product note1 Low Temperature favors the pathway with the lower activation energy. note2 High Temperature allows equilibrium to favor the most stable product.

Caption: Reaction coordinate diagram for competing pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am attempting a nucleophilic substitution at the bromomethyl group, but I'm observing significant formation of an unidentified, more polar side product. How can I improve selectivity for the desired SN2 reaction?

Answer: This is a classic case of competing SN2 (side-chain) and SNAr (ring) reactions. The more polar side product is likely the result of the nucleophile attacking the electron-deficient pyridine ring. The SN2 reaction at the benzylic bromide is almost always the kinetically favored pathway due to a lower activation energy. To favor this kinetic product, you must reduce the thermal energy in the system.

Causality: By lowering the temperature, you restrict the available energy to a level that is sufficient to overcome the SN2 activation barrier but insufficient to readily overcome the higher SNAr barrier.

Troubleshooting Protocol: Optimizing for Side-Chain (SN2) Selectivity

  • Initial Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your nucleophile and any required base in an appropriate anhydrous solvent (e.g., THF, DMF, Acetonitrile).

  • Cooling: Cool the reaction mixture to a significantly low temperature, such as -20°C or even -78°C (dry ice/acetone bath), before adding the electrophile.

  • Slow Addition: Dissolve the this compound in a minimal amount of the same cold solvent and add it dropwise to the cooled nucleophile solution over 15-30 minutes. This prevents localized heating.

  • Reaction Monitoring: Stir the reaction at this low temperature for 1-2 hours. Monitor the reaction progress meticulously using TLC or LC-MS by quenching small aliquots.

  • Gradual Warming: If no reaction is observed, allow the mixture to warm slowly. Let it stir for 2 hours at -20°C, then warm to 0°C, and finally to room temperature. Continue monitoring at each stage. The optimal temperature is the lowest point at which a reasonable reaction rate is observed without significant side product formation.[1]

  • Work-up: Once the starting material is consumed or the ratio of product to side product is optimal, quench the reaction at that temperature before proceeding with the aqueous work-up.

G cluster_paths Competing Reaction Pathways reagent This compound + Nucleophile (Nu⁻) kinetic_path Kinetic Pathway (Low Temperature) reagent->kinetic_path Sₙ2 thermo_path Thermodynamic Pathway (High Temperature) reagent->thermo_path SₙAr sn2_product Side-Chain Substitution (Desired Product) kinetic_path->sn2_product snar_product Ring Substitution (Side Product) thermo_path->snar_product

Caption: Competing SN2 and SNAr reaction pathways.

Q2: My reaction with an ambident nucleophile (e.g., sodium phenoxide) is yielding a mixture of O-alkylated and C-alkylated products. How can temperature be used to control this regioselectivity?

Answer: This is a nuanced selectivity issue that again hinges on the principles of kinetic and thermodynamic control. With ambident nucleophiles, one site is often more nucleophilic but forms a less stable bond (kinetic site), while the other is less nucleophilic but forms a more stable bond (thermodynamic site).

  • O-Alkylation vs. C-Alkylation: In the case of a phenoxide, the oxygen atom is typically the site of higher electron density, making it the "harder" and more kinetically reactive nucleophilic center. However, C-C bonds are generally more stable than C-O-Ar bonds, making the C-alkylated product the "thermodynamic" product in many cases.

Strategy:

  • To Favor the Kinetic Product (O-alkylation): Employ colder reaction temperatures (e.g., 0°C to -40°C) with a strong, non-coordinating base and a polar aprotic solvent. This maximizes the reactivity of the harder oxygen nucleophile.

  • To Favor the Thermodynamic Product (C-alkylation): Use higher temperatures (e.g., room temperature to reflux). The initial, kinetically formed O-alkylated product may revert to the starting materials or rearrange, eventually allowing the system to settle into the more stable C-alkylated state.

Data Presentation: Hypothetical Selectivity of Phenoxide Alkylation

TemperatureSolventPredominant ProductO:C Ratio (Hypothetical)Control Type
-20 °CTHFO-Alkylation90 : 10Kinetic
25 °C (RT)DMFMixture55 : 45Mixed
80 °CDioxaneC-Alkylation15 : 85Thermodynamic
Q3: My reaction is clean but impractically slow at 0°C. When I heat it to 60°C, I get a complex mixture and material decomposition. How do I find a productive temperature window?

Answer: This scenario indicates that the activation energy for your desired reaction is significant, but the activation energies for decomposition or side reactions are only slightly higher. Your goal is to find a "sweet spot" that maximizes the rate of the desired reaction while minimizing competing pathways. A systematic temperature scouting study is the most effective approach.

Causality: Decomposition at higher temperatures can be due to various factors, including elimination reactions to form a pyridyl-methide intermediate, polymerization, or reaction with the solvent. Each of these has its own temperature threshold.

G start Reaction Issue: Slow at Low Temp, Decomposition at High Temp q1 Is the reaction clean at low temp, just slow? start->q1 scout_temp Perform Temperature Scouting: Run small-scale reactions at 10°C, 20°C, 30°C, 40°C q1->scout_temp Yes re_evaluate Re-evaluate Conditions: - Change Solvent - Change Base - Check Reagent Purity q1->re_evaluate No yes_path Yes monitor Monitor by LC-MS/TLC for optimal Product:Side Product ratio scout_temp->monitor outcome Identify Optimal Temperature Window monitor->outcome no_path No re_evaluate->start

Caption: Troubleshooting workflow for optimizing reaction temperature.

Protocol: Systematic Temperature Scouting

  • Parallel Setup: Set up 4-5 identical small-scale reactions (e.g., 0.1 mmol scale) in parallel.

  • Staggered Temperatures: Place each reaction in a controlled temperature environment. Good starting points are 10°C, 20°C (RT), 30°C, and 40°C. Use digitally controlled heating blocks for accuracy.

  • Uniform Monitoring: Take an aliquot from each reaction at set time points (e.g., 1h, 3h, 6h, 24h).

  • Analysis: Quench the aliquots and analyze them by a quantitative or semi-quantitative method like LC-MS or ¹H NMR with an internal standard.

  • Decision: Plot the yield of the desired product and key impurities against temperature. This will reveal the optimal window where the rate is acceptable and side reactions are minimized.

References

  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction - PubMed. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper - ACS Catalysis. [Link]

  • Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]

  • Kinetic and thermodynamic enolates (video) - Khan Academy. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions (Re-indexed Source) - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Managing Hydrobromic Acid Byproduct in Reactions with 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing reactions involving 4-(Bromomethyl)-3,5-dichloropyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and valuable building block. Our focus is to provide in-depth, field-proven insights into the challenges and solutions associated with the hydrobromic acid (HBr) byproduct generated during its use in nucleophilic substitution reactions.

The bromomethyl group is a powerful alkylating agent, making this compound an excellent starting material for introducing the 3,5-dichloropyridyl-4-methyl moiety. However, for every molecule that reacts via a substitution pathway, one equivalent of HBr is produced. This strong acid can significantly impact reaction outcomes, leading to reduced yields, byproduct formation, and complex purification challenges. This guide offers a structured approach to understanding, troubleshooting, and effectively managing HBr in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is managing the hydrobromic acid (HBr) byproduct so critical in these reactions?

A1: The management of HBr is paramount due to its nature as a strong, non-oxidizing acid. Its presence in the reaction medium can lead to several detrimental effects:

  • Protonation of Nucleophiles: Most nucleophiles (e.g., amines, thiols, alkoxides) are also bases. HBr will readily protonate them, forming their conjugate acids (e.g., ammonium, sulfonium salts), which are no longer nucleophilic. This effectively quenches the reaction by consuming the key reacting species.

  • Protonation of the Pyridine Ring: The pyridine nitrogen in both the starting material and the product is basic and can be protonated by HBr. This forms a pyridinium salt, which can alter the molecule's solubility, potentially causing it to precipitate from the reaction mixture. Furthermore, protonation deactivates the ring and can influence the reactivity of adjacent groups.

  • Acid-Catalyzed Side Reactions: The acidic environment can catalyze undesirable side reactions, such as elimination, rearrangement, or decomposition of sensitive functional groups on either the substrate or the product.[1] This is particularly problematic at elevated temperatures.

  • Corrosion and Equipment Damage: While less of a concern on a lab scale, in larger-scale operations, acidic conditions can be corrosive to certain types of equipment.

Q2: What are the typical signs that uncontrolled HBr is negatively affecting my experiment?

A2: Several observational cues can indicate that HBr is not being effectively managed:

  • Stalled Reaction: The reaction fails to proceed to completion despite the presence of starting materials (as monitored by TLC, GC, or LC-MS). This is often due to the protonation and deactivation of the nucleophile.

  • Precipitate Formation: An unexpected solid crashes out of the solution. This could be the protonated nucleophile or the pyridinium salt of the starting material or product.

  • Drastic pH Change: If the reaction medium allows for pH measurement, a significant drop will be observed.

  • Darkening or Tar Formation: The reaction mixture turns dark brown or black, suggesting acid-catalyzed decomposition of materials.

  • Complex Product Mixture: Analysis of the crude reaction mixture reveals numerous unexpected byproducts, complicating purification.

Q3: What are the primary strategies for controlling HBr during the reaction?

A3: There are three main approaches to managing the HBr byproduct:

  • In Situ Neutralization with a Soluble Base: This is the most common and often most effective method. A base is added to the reaction mixture to neutralize the HBr as it is formed. The choice of base is critical; it should be strong enough to scavenge HBr but not so reactive that it interferes with the desired reaction (e.g., by reacting with the starting material).

  • In Situ Neutralization with an Insoluble Base or Scavenger: Using a solid-supported base (like potassium carbonate in some solvent systems) or a polymer-bound scavenger resin simplifies workup, as the base and its corresponding salt can be removed by simple filtration.[2]

  • Post-Reaction Quench and Workup: In some cases, the reaction can be allowed to proceed in the presence of HBr, and the acid is neutralized during the aqueous workup phase by washing with a basic solution (e.g., saturated sodium bicarbonate).[1][3] This is generally only suitable for robust substrates and products that are not sensitive to acidic conditions.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving problems encountered during nucleophilic substitution reactions with this compound.

Problem 1: Low or No Product Yield

Low conversion is the most frequent issue and is almost always linked to the effects of the HBr byproduct.

  • Potential Cause A: Nucleophile Deactivation via Protonation

    • Causality: The HBr generated protonates your nucleophile (NuH), converting it to its non-nucleophilic conjugate acid (NuH₂⁺). This equilibrium lies far to the right, effectively removing the active nucleophile from the reaction.

    • Solution: Incorporate a suitable acid scavenger or base into the reaction. The ideal base is non-nucleophilic to avoid competing with your primary nucleophile. Tertiary amines like diisopropylethylamine (DIPEA) or proton sponges are excellent choices. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also highly effective, particularly in polar aprotic solvents like DMF or acetonitrile. At least one equivalent of the base per equivalent of HBr formed is required. Often, a slight excess (1.1-1.5 equivalents) is used to ensure complete neutralization.

  • Potential Cause B: Starting Material Deactivation/Precipitation

    • Causality: The pyridine nitrogen of this compound is protonated by HBr, forming a pyridinium salt. This salt may have poor solubility in the reaction solvent, causing it to precipitate and halt the reaction.

    • Solution: The use of an appropriate base, as described above, is the primary solution. If precipitation is still observed even with a base, consider changing the solvent to one that better solubilizes ionic species, such as DMF or NMP.

Workflow for Troubleshooting Low Yield

start Low Yield Observed check_base Was a base used? start->check_base add_base Action: Add 1.1-1.5 eq. of a suitable base (e.g., DIPEA, K2CO3). check_base->add_base No check_base_type Is the base appropriate? (pKa, solubility) check_base->check_base_type Yes success Problem Resolved add_base->success change_base Action: Switch to a more suitable base (see Table 1). check_base_type->change_base No check_solvent Is precipitation observed? check_base_type->check_solvent Yes change_base->success change_solvent Action: Change to a more polar solvent (e.g., DMF, NMP). check_solvent->change_solvent Yes fail Consult Further check_solvent->fail No change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Dark, Tarry Side Products

The appearance of dark, insoluble materials suggests decomposition.

  • Potential Cause: Acid-Catalyzed Decomposition

    • Causality: The combination of a strong acid (HBr) and, often, elevated temperatures can cause degradation of the electron-deficient dichloropyridine ring or other sensitive functional groups in the molecule.[4] Benzyl bromides are highly reactive, and this reactivity is enhanced under acidic conditions, which can promote unwanted Friedel-Crafts type side reactions or polymerization.[1][5]

    • Solution:

      • Ensure Efficient HBr Scavenging: This is the most critical step. Use an effective base from the start of the reaction.

      • Strict Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting the reaction at 0 °C and allowing it to slowly warm to room temperature. Avoid high temperatures whenever possible.[4]

      • Inert Atmosphere: Always perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by acidic conditions.[4]

Problem 3: Difficult Product Isolation & Purification

Challenges during workup often stem from the salts formed during the reaction.

  • Potential Cause A: Emulsion Formation During Aqueous Workup

    • Causality: The pyridinium hydrobromide salts formed during the reaction can act as surfactants, stabilizing emulsions between the organic and aqueous layers during extraction.

    • Solution:

      • Filter First: If a significant amount of salt has precipitated, filter the crude reaction mixture before the aqueous workup.

      • Use Brine: During the extraction, use saturated aqueous sodium chloride (brine) as the wash solution. The high ionic strength of the brine helps to break emulsions by increasing the polarity of the aqueous phase.

  • Potential Cause B: Product Lost to Aqueous Layer

    • Causality: If your final product contains a basic site (like the pyridine nitrogen), any residual or excess acid in the workup will protonate it, forming a salt. This salt may be more soluble in the aqueous layer than the organic layer, leading to significant loss of product.

    • Solution: After the initial extraction, check the pH of the aqueous layer. If it is acidic, carefully add a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the layer is neutral or slightly basic (pH 7-8). Then, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate, DCM) one or two more times to recover the neutralized product.[1]

Key Reagents and Protocols
Table 1: Comparison of Common Bases for HBr Scavenging
BasepKₐ of Conjugate AcidMolar Mass ( g/mol )FormKey Characteristics
Potassium Carbonate (K₂CO₃) 10.3138.21SolidInexpensive, effective in polar aprotic solvents (DMF, ACN). Heterogeneous nature can slow reaction but simplifies removal.
Cesium Carbonate (Cs₂CO₃) 10.3325.82SolidHigher solubility and basicity than K₂CO₃ in organic solvents. More expensive but often gives better results.
Diisopropylethylamine (DIPEA) 11.0129.24LiquidNon-nucleophilic, soluble in most organic solvents. Its hydrobromide salt is often soluble, keeping the reaction homogeneous.
1,8-Diazabicycloundec-7-ene (DBU) 13.5152.24LiquidStrong, non-nucleophilic base. Can promote elimination side reactions if the substrate is susceptible.[1]
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) 12.1214.30SolidVery strong, highly hindered non-nucleophilic base. Expensive, but very effective for sensitive substrates.

Reaction & HBr Management Pathways

cluster_reactants Reactants cluster_products Products & Byproducts cluster_issues HBr-Induced Problems cluster_solutions Solutions R-NuH Nucleophile (R-NuH) Reaction SN2 Reaction R-NuH->Reaction Protonated_Nu Protonated Nucleophile (R-NuH2+) NON-REACTIVE R-NuH->Protonated_Nu Pyr-CH2Br This compound (Pyr-CH2Br) Pyr-CH2Br->Reaction Desired_Product Desired Product (Pyr-CH2-NuR) HBr HBr Byproduct HBr->Protonated_Nu Reacts with Nucleophile Protonated_Pyr Protonated Pyridine (Salt Formation) HBr->Protonated_Pyr Reacts with Pyridine Ring Base Add Base (e.g., DIPEA, K2CO3) HBr->Base Neutralized by Reaction->Desired_Product Reaction->HBr Salt Harmless Salt (Base-H+ Br-) Base->Salt

Caption: HBr byproduct pathways and management strategy.

Protocol 1: General Procedure for Nucleophilic Substitution with In-Situ HBr Scavenging

This is a representative protocol and should be adapted for the specific nucleophile and solvent system.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a primary amine) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the nucleophile (1.0-1.2 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the suspension for 10-15 minutes at room temperature.

  • In a separate flask, dissolve the this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the solution of the bromomethyl compound dropwise to the stirring suspension of the nucleophile and base over 15-30 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature (or gentle heating, e.g., 40-50 °C, if necessary) until completion. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel or recrystallization as required.

Protocol 2: Post-Reaction Quench and Aqueous Workup

Procedure:

  • Once the reaction is deemed complete by analytical monitoring, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the stirring reaction mixture until gas evolution ceases and the pH of the aqueous phase is ~8.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.[3]

  • Proceed with the extraction, washing, drying, and purification steps as described in Protocol 1.

References
  • El-Sayed, M. F., & Abdel-Aziz, M. (2022). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. National Institutes of Health. [Link]

  • Matsubara, H., Tsukida, M., Ishihara, D., Kuniyoshi, K., & Ryu, I. (2010). A Photoirradiative Phase-Vanishing Method: Efficient Generation of HBr from Alkanes and Molecular Bromine and Its Use for Subsequent Radical Addition to Terminal Alkenes. Organic Chemistry Portal. [Link]

  • Sciencemadness Discussion Board. (2007). Pyridine hydrogenation - methods?. Sciencemadness.org. [Link]

  • Velsicol Chemical Corporation. (1976). Removal of hbr from brominated pentaerythritols.
  • Chemia. (2024). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Chemia. [Link]

  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Hydrogen bromide. Organic Syntheses. [Link]

  • Reddit. (2023). How to make HBr gas?. Reddit. [Link]

  • Reddit. (2020). Question about use of bromine (experimental procedure). Reddit. [Link]

  • Stevens, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. [Link]

  • ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. ResearchGate. [Link]

  • Mongin, F., et al. (2006). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Quora. (2018). What is an example of a chemical reaction in which hydrobromic acid reacts with something else and what is the product used for?. Quora. [Link]

  • Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Quick Company. [Link]

  • Taylor & Francis Online. (n.d.). Hydrobromic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.
  • Neumaier, M., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PubMed Central. [Link]

  • Wipf Group. (2004). SCAVENGER strategies in organic synthesis. University of Pittsburgh. [Link]

  • Sciencemadness Discussion Board. (2018). Neutralizing HBr reaction mixture. Sciencemadness.org. [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • YouTube. (2023). Lab Notes - Making hydrobromic acid (and about my IA and EE). YouTube. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and ensure the success of your reactions.

Introduction: Understanding the Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. However, its relatively nonpolar, halogenated pyridine structure can lead to poor solubility in a range of common reaction solvents, posing a significant challenge for researchers. This guide will walk you through a systematic approach to improving its solubility and achieving optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a predicted high boiling point and density.[1] Its structure, characterized by a pyridine ring with two chlorine atoms and a bromomethyl group, imparts a significant degree of non-polarity. Consequently, it exhibits limited solubility in highly polar solvents like water but is more soluble in less polar organic solvents.

Q2: I'm observing incomplete dissolution of this compound in my chosen solvent. What is the first thing I should try?

A2: The first and often simplest approach is to gently heat the reaction mixture. For many solid solutes, solubility increases with temperature.[2][3][4] This is because the added thermal energy helps to overcome the lattice energy of the solid and promotes the dissolution process.[2][3] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

A3: Yes, using a co-solvent is a highly effective technique.[5][6][7] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[8] For this compound, if you are working in a less polar solvent like dichloromethane and still facing solubility issues, adding a small amount of a more polar, aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial. Conversely, if you are in a more polar system, a less polar co-solvent might be helpful. The key is to create a solvent mixture with a polarity that better matches the solute.[8][9]

Q4: My reaction involves an aqueous phase and an organic phase, and the this compound is not transferring between them. What can I do?

A4: This is a classic scenario for employing phase-transfer catalysis (PTC).[10][11][12][13] A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can transport a reactant from the aqueous phase to the organic phase where the reaction occurs.[10][14] This technique is particularly useful for reactions involving nucleophiles that are soluble in water but need to react with the water-insoluble this compound in an organic solvent.[13]

Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered with this compound.

Issue 1: Reagent is Incompletely Dissolved at the Start of the Reaction
Potential Cause Proposed Solution Scientific Rationale
Insufficient solvent polarity matching.Solvent Screening: Test the solubility of a small amount of the reagent in various solvents of differing polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, DMF).The principle of "like dissolves like" dictates that a solute will have the highest solubility in a solvent with a similar polarity.
Low kinetic energy for dissolution.Gentle Heating: Warm the reaction mixture to a temperature below the boiling point of the solvent and the decomposition temperature of the reactants.Increasing the temperature provides the necessary energy to break the crystal lattice of the solid solute and promotes its interaction with the solvent molecules.[2][3]
Saturation limit of the solvent has been reached.Increase Solvent Volume: Add more of the chosen solvent to the reaction mixture.If the concentration of the reagent exceeds its solubility limit in the given volume of solvent, increasing the solvent volume will allow more of the solute to dissolve.
Issue 2: Reagent Precipitates Out of Solution During the Reaction
Potential Cause Proposed Solution Scientific Rationale
Change in the polarity of the reaction mixture as reactants are consumed and products are formed.Co-solvent Addition: Introduce a co-solvent that is miscible with the primary solvent and can help maintain the solubility of all components throughout the reaction.[5]The changing chemical composition of the reaction mixture can alter the overall polarity. A co-solvent can buffer these changes and maintain a favorable environment for solubility.
The reaction temperature is too low.Maintain Elevated Temperature: If the reaction is exothermic and was initiated with heating, ensure the temperature is maintained throughout the process.If the initial dissolution was achieved through heating, a drop in temperature could cause the reagent to precipitate back out of the solution.
A product of the reaction is insoluble and is co-precipitating with the starting material.Analysis of the Precipitate: Isolate and analyze the precipitate (e.g., by NMR or LC-MS) to determine its composition.Understanding the nature of the precipitate is crucial for targeted troubleshooting. If it is a product, the reaction may be proceeding as expected, and the focus should shift to product isolation.
Issue 3: Poor Reactivity Due to Biphasic Conditions
Potential Cause Proposed Solution Scientific Rationale
The nucleophile is in an aqueous phase, and the electrophile (this compound) is in an organic phase.Phase-Transfer Catalysis (PTC): Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a phosphonium salt.[10][14]The lipophilic cation of the PTC pairs with the anion of the nucleophile, shuttling it into the organic phase to react with the electrophile.[10][12]
The reaction rate is limited by the interfacial area between the two phases.Vigorous Stirring: Increase the stirring rate to maximize the surface area between the aqueous and organic phases.Enhanced mixing increases the rate of transfer of the phase-transfer catalyst-nucleophile complex across the phase boundary.[11]
The chosen organic solvent is not optimal for PTC.Solvent Optimization for PTC: Solvents like dichloromethane are often effective for PTC as they can dissolve most quaternary salt catalysts and facilitate both phase transfer and the intrinsic reaction.[14]The solvent plays a crucial role in PTC by influencing the solubility of the catalyst and the reactivity of the transferred nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening
  • To a series of small vials, add approximately 10 mg of this compound.

  • To each vial, add 0.5 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, THF, acetonitrile, DMF, DMSO).

  • Vortex each vial for 1 minute at room temperature.

  • Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).

  • For vials with undissolved solid, gently warm to approximately 40-50 °C and observe any changes in solubility.

Protocol 2: Representative Reaction Using a Co-solvent System

This protocol describes a hypothetical nucleophilic substitution reaction where solubility is enhanced by a co-solvent.

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the nucleophile (1.0 eq) and the primary solvent (e.g., 10 mL of THF).

  • Stir the mixture until the nucleophile is fully dissolved.

  • In a separate vial, attempt to dissolve this compound (1.1 eq) in a small amount of the primary solvent.

  • If solubility is poor, add a co-solvent (e.g., DMF, 1-2 mL) dropwise to the vial until the reagent dissolves.

  • Transfer the solution of this compound to the reaction flask.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

Protocol 3: Phase-Transfer Catalyzed Reaction

This protocol outlines a general procedure for a reaction between an aqueous nucleophile and this compound in an organic solvent.

  • In a round-bottom flask, dissolve the nucleophile (e.g., sodium cyanide, 1.5 eq) in water (5 mL).

  • Add the organic solvent (e.g., dichloromethane, 10 mL) to the flask.

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Stir the biphasic mixture vigorously.

  • Dissolve this compound (1.0 eq) in a minimal amount of the organic solvent and add it to the reaction flask.

  • Maintain vigorous stirring and monitor the reaction progress.

Visualizing the Solutions

Solubility Troubleshooting Workflow

G start Incomplete Dissolution of This compound check_temp Is the reaction temperature adjustable? start->check_temp heat Gently heat the reaction mixture check_temp->heat Yes check_solvent Is a single solvent system mandatory? check_temp->check_solvent No heat->check_solvent cosolvent Introduce a co-solvent (e.g., DMF, DMSO) check_solvent->cosolvent No solvent_screen Perform a solvent screen to find a more suitable single solvent check_solvent->solvent_screen Yes ptc Is the reaction biphasic (aqueous/organic)? cosolvent->ptc add_ptc Add a phase-transfer catalyst (e.g., TBAB) ptc->add_ptc Yes end Reaction proceeds with improved solubility ptc->end No increase_stirring Increase stirring rate add_ptc->increase_stirring increase_stirring->end solvent_screen->end

Caption: A decision-making workflow for troubleshooting solubility issues.

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nu⁻ (Nucleophile) QX Q⁺X⁻ (PTC) Nu_aq->QX Ion Exchange at Interface M_aq M⁺ (Counter-ion) Reagent This compound (R-Br) Product Product (R-Nu) Reagent->Product Product->QX Regenerates Catalyst QX->Nu_aq Returns to Aqueous Phase QX->Reagent Nucleophilic Attack

Caption: Simplified mechanism of phase-transfer catalysis.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By considering factors such as temperature, solvent polarity, the use of co-solvents, and phase-transfer catalysis, researchers can create an optimal environment for their reactions. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve these issues, ultimately leading to more efficient and successful syntheses.

References

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • Douglas, J. T., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis?. YouTube. [Link]

  • Macmillan Group. (2008).
  • iLectureOnline. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • ResearchGate. (2016). Can anybody suggest a good solvent for DCC/DMAP reaction?. [Link]

  • Douglas, J. T. (2020).
  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Organophosphate. [Link]

  • American Chemical Society. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Mąkosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Acta Poloniae Pharmaceutica-Drug Research.
  • BenchChem. (2025).
  • National Institutes of Health. (2022). The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells. PMC.
  • American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). Chapter 2 Radical additions to pyridines, quinolines and isoquinolines.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Indiana University Pressbooks. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • ResearchGate. (2018). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
  • Journal of Pharmaceutical Research International. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • University of Minnesota. (2022). Properties of Common Organic Solvents.
  • BLD Pharm. (n.d.). 4-Bromo-3,5-dichloropyridine.
  • Alchem Pharmtech. (n.d.). This compound.

Sources

Technical Support Center: Monitoring Reactions of 4-(Bromomethyl)-3,5-dichloropyridine by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Thin-Layer Chromatography (TLC) analysis of reactions involving 4-(Bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice.

Introduction: Why TLC is Crucial

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. For reactions involving this compound, a halogenated and reactive intermediate, TLC allows for the real-time, qualitative assessment of the consumption of starting material and the formation of products. The polarity difference between the relatively nonpolar starting material and its typically more polar substituted products forms the basis of separation on a polar stationary phase like silica gel. Accurate TLC analysis ensures that a reaction is proceeding as expected, helps in identifying the optimal reaction time, and aids in the development of purification strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My spots are streaking down the plate. What's causing this and how can I fix it?

A1: Streaking is a common issue that obscures results by making it difficult to calculate an accurate retention factor (Rf) and resolve individual components.

Possible Causes & Solutions:

  • Sample Overloading: Applying too much sample to the baseline is the most frequent cause.[1][2][3] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. Aim for a spot size of no more than 1-2 mm in diameter.[2]

  • Highly Polar or Acidic/Basic Compounds: this compound and its derivatives, particularly amine-substituted products, can interact too strongly with the acidic silanol groups on the silica gel plate, causing streaking.[3]

    • Solution: Modify your mobile phase. For basic (amine-containing) products, add a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent. This neutralizes the acidic sites on the silica, preventing strong binding and reducing streaks.[3]

  • Sample Insolubility: If the sample does not fully dissolve in the spotting solvent, it can streak up the plate.

    • Solution: Ensure your sample is fully dissolved before spotting. If necessary, gently warm the sample or choose a more appropriate spotting solvent that is volatile and effectively dissolves your compound.

  • Compound Degradation: The starting material or product might be unstable on the acidic silica gel.[4]

    • Solution: Run a 2D TLC to check for degradation.[4] If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina plates or adding a base to the mobile phase as described above.[5]

Q2: I don't see any spots on my TLC plate after development, even under the UV lamp. What went wrong?

A2: The absence of spots can be perplexing, but it's usually due to one of a few common reasons.

Possible Causes & Solutions:

  • Insufficient Concentration: The concentration of your compounds in the spotted sample may be too low to be detected.[1]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[1] This concentrates the sample on the baseline. Alternatively, prepare a more concentrated sample for spotting.

  • Compounds are Not UV-Active: While the pyridine ring in this compound is UV-active, your product may have lost this property or may not quench the fluorescence of the plate effectively.[6]

    • Solution: Use a chemical stain for visualization. After checking under UV light, the same plate can be stained.[6] Good general-purpose stains include potassium permanganate (KMnO₄) or p-anisaldehyde.[7] Since your compounds are halogenated, an iodine chamber is also a viable, non-destructive option.[8][9]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of migrating up the plate.[1]

    • Solution: Always ensure the solvent level is well below the baseline (typically 0.5 cm).

  • Evaporation of Volatile Compounds: If your product is highly volatile, it may have evaporated from the plate during development or drying.

    • Solution: Minimize the time the plate is left to dry before visualization. If volatility is a known issue, staining may be more effective than UV visualization.

Q3: My spots are all clustered at the bottom (low Rf) or at the top (high Rf). How do I get better separation?

A3: The goal of TLC is to achieve an Rf value between 0.2 and 0.8 for the compounds of interest to ensure good separation and accurate assessment.

Possible Causes & Solutions:

  • Rf Too Low (Spots at the bottom): The mobile phase is not polar enough to move the compounds up the polar silica gel plate.[10]

    • Solution: Increase the polarity of your mobile phase.[10] If you are using a hexane/ethyl acetate mixture, for example, increase the proportion of ethyl acetate. Adding a small amount of a highly polar solvent like methanol can also significantly increase the eluting power.

  • Rf Too High (Spots at the top): The mobile phase is too polar, causing all compounds to travel with the solvent front.[10]

    • Solution: Decrease the polarity of your mobile phase.[10] In a hexane/ethyl acetate system, this means increasing the proportion of hexane.

Problem Cause Solution
Rf ≈ 0 Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., increase Ethyl Acetate in Hexane/EtOAc).
Rf ≈ 1 Eluent is too polar.Decrease the proportion of the polar solvent (e.g., decrease Ethyl Acetate in Hexane/EtOAc).
Ideal Rf N/AAim for an Rf between 0.2 and 0.8 for the main components.
Q4: How do I choose the right mobile phase (eluent) to start with?

A4: Selecting the initial mobile phase is a critical step that relies on understanding the polarity of your compounds.

Expert Guidance:

  • Assess Polarity: this compound is a moderately polar compound. The product of a substitution reaction (e.g., with an amine or alcohol) will likely be more polar.

  • Start with a Standard Mixture: A good starting point for many organic reactions is a mixture of a nonpolar solvent and a moderately polar solvent. A 4:1 mixture of Hexane:Ethyl Acetate is a common choice.

  • Systematic Adjustment: Run a TLC with your starting mixture. Based on the results (as discussed in Q3), adjust the ratio. If the spots are too low, try 3:1, then 2:1, and so on. If they are too high, move to 9:1. This systematic approach allows you to quickly zero in on an optimal solvent system.

  • Consider a Third Component: For separating spots that are very close together, adding a small amount of a third solvent can improve resolution. For example, adding 1% methanol to a dichloromethane mobile phase can significantly alter the separation.

Frequently Asked Questions (FAQs)

  • What is the best way to visualize this compound and its products? The primary method should be short-wave (254 nm) UV light, as the pyridine ring is a strong chromophore.[6][11] If this fails or for confirmation, use a potassium permanganate (KMnO₄) stain, which is a good general stain for organic compounds, or an iodine chamber.[7][9]

  • How can I be sure which spot is my starting material? Always run a "co-spot." This involves spotting the starting material in one lane, the reaction mixture in another lane, and a third lane where you spot the starting material on top of the reaction mixture spot. If the lowest spot in the reaction mixture lane corresponds to the starting material, it will appear as a single, more intense spot in the co-spot lane.

  • Can the acidic nature of silica gel affect my reaction monitoring? Yes. Pyridine derivatives can interact with the acidic silanol groups on the silica surface, potentially causing streaking or even degradation.[4][5] If you observe significant streaking that is not resolved by diluting the sample, add 0.1-1% triethylamine to your eluent to neutralize the silica gel.[3]

  • What does an ideal TLC plate look like for a reaction in progress? An ideal plate will show three distinct lanes:

    • Starting Material (SM): A single spot.

    • Co-spot (SM + Rxn): A spot corresponding to the starting material and another spot (or spots) for the product(s).

    • Reaction Mixture (Rxn): A spot for the remaining starting material (which should diminish over time) and a new spot for the product (which should intensify over time). All spots should be round and well-separated.

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for each lane.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Prepare a similar solution of your starting material.

  • Spotting: Using a capillary tube, carefully spot the prepared samples onto the tick marks on the baseline. Keep the spots small (1-2 mm). Spot lanes for starting material, co-spot, and reaction mixture.

  • Development: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, proceed to chemical staining.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

TLC Troubleshooting Logic

TLC_Troubleshooting start Analyze Developed TLC Plate streaking Spots are Streaking? start->streaking no_spots No Spots Visible? streaking->no_spots No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes bad_rf Rf Too High/Low? no_spots->bad_rf No sol_no_spots1 Concentrate Sample Spot no_spots->sol_no_spots1 Yes good_tlc Clear, Separated Spots (Rf = 0.2-0.8) bad_rf->good_tlc No sol_bad_rf1 Increase Eluent Polarity bad_rf->sol_bad_rf1 Yes (Rf Too Low) sol_bad_rf2 Decrease Eluent Polarity bad_rf->sol_bad_rf2 Yes (Rf Too High) sol_streaking2 Add Et3N to Eluent sol_streaking1->sol_streaking2 Still Streaking sol_no_spots2 Use Chemical Stain (KMnO4/Iodine) sol_no_spots1->sol_no_spots2 Still No Spots

Caption: A decision tree for troubleshooting common TLC analysis issues.

Standard TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) prep_sample 2. Prepare & Dilute Samples (SM, Rxn, Co-spot) prep_plate->prep_sample spotting 3. Spot Samples on Baseline prep_sample->spotting chamber 4. Place Plate in Saturated Chamber spotting->chamber elution 5. Elute until ~1cm from Top chamber->elution dry 6. Mark Solvent Front & Dry elution->dry visualize 7. Visualize (UV, then Stain) dry->visualize calculate 8. Calculate Rf Values visualize->calculate

Caption: Step-by-step workflow for monitoring a reaction using TLC.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubChem. (2024, January 24). 4-(Bromomethyl)pyridine-3,5-dithiol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Heard, J. T., Jr. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry, 130(1), 185–188. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

Sources

Work-up procedures for reactions with 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-3,5-dichloropyridine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the work-up and purification of reactions involving this versatile reagent. As Senior Application Scientists, we ground our advice in fundamental chemical principles to help you troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experimental work-up. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Issue 1: A Persistent Emulsion Forms During Aqueous Extraction.

Q: I've completed my reaction and proceeded to an extractive work-up with an organic solvent (e.g., Ethyl Acetate, DCM) and water. Now I'm stuck with a stubborn emulsion at the interface that won't separate. What's causing this and how can I resolve it?

A: This is a classic issue when working with pyridine derivatives. The pyridine nitrogen is basic and can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion. This effect is most pronounced when the aqueous phase is neutral or basic.

Causality: The lone pair of electrons on the pyridine nitrogen atom can interact with both the aqueous and organic phases. In neutral or basic conditions, the freebase form of your product and any unreacted starting material can partition at the interface, preventing the microscopic droplets from coalescing.

Solutions:

  • Acidic Wash (Preferred Method): The most robust solution is to break the emulsion by protonating the pyridine nitrogen. By washing the organic layer with a dilute acidic solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl), you convert the basic nitrogen into a water-soluble pyridinium salt.[1] This forces the molecule out of the interface and into the aqueous layer, causing the emulsion to break.

    • Self-Validation: The separation should become sharp and clear within minutes of gentle shaking with the acidic solution. If your desired product is the pyridine-containing molecule, remember that it will now be in the aqueous phase. You would then need to re-basify the aqueous layer and re-extract it with an organic solvent. If the pyridine-containing molecule is an impurity you wish to remove, this acidic wash conveniently extracts it from your organic layer.

  • Brine Wash: Adding a saturated solution of sodium chloride (brine) can also help. The high ionic strength of the brine increases the polarity of the aqueous phase, which decreases the solubility of organic components and can help force the separation of layers.[2]

  • Filtration: For minor emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsified droplets.

  • Patience & Mechanical Means: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Gentle swirling or tapping of the funnel can also help.

Issue 2: My Product Decomposes During Work-up or Purification.

Q: I suspect my target compound is degrading. I'm observing new spots on my TLC plate after work-up, or my final yield is significantly lower than expected. What are the likely degradation pathways?

A: this compound is a reactive electrophile due to its benzylic-like bromide structure.[3][4] The electron-withdrawing nature of the dichloropyridine ring further activates the bromomethyl group for nucleophilic attack. Degradation typically occurs via hydrolysis or reaction with other nucleophiles present.

Potential Causes & Solutions:

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis by water, especially under neutral or basic conditions, to form the corresponding alcohol (4-(Hydroxymethyl)-3,5-dichloropyridine).

    • Preventative Measures:

      • Ensure all organic solvents used for work-up are anhydrous.

      • Minimize contact time with neutral or basic aqueous solutions. Perform washes quickly and efficiently.

      • If possible, conduct the work-up at lower temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

  • Reaction with Basic Reagents: If your reaction used a strong, non-nucleophilic base that wasn't fully quenched, or if you use a basic wash (like NaHCO₃ or Na₂CO₃) prematurely, you risk side reactions. The base can either promote hydrolysis or, if it's a nucleophile itself (like an amine), react directly.

    • Protocol Integrity: Always ensure the complete quenching of reactive reagents before initiating the aqueous work-up. A common practice is to add a proton source (like saturated NH₄Cl) to neutralize bases.[5]

  • Silica Gel Catalyzed Degradation: The slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds during column chromatography.

    • Mitigation Strategy: If you suspect on-column degradation, you can neutralize the silica gel. Prepare a slurry of silica in your starting eluent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites.[5] Alternatively, consider using a different stationary phase like alumina (basic or neutral).

Issue 3: Difficulty Removing an Unidentified, Polar Impurity.

Q: After my reaction and extraction, I have a polar impurity that co-elutes with my product or streaks on the TLC plate. It's not the starting material. What could it be?

A: A common and often overlooked impurity is the pyridinium salt formed by the reaction of your product (or starting material) with itself or another nucleophile.

Explanation: As an alkylating agent, this compound can alkylate the nitrogen atom of another molecule of itself, especially if the reaction is run concentrated or at high temperatures for extended periods. This results in the formation of a quaternary pyridinium salt, which is highly polar and often water-soluble. If your product also contains a nucleophilic site, it can undergo a similar self-reaction.

Troubleshooting & Identification:

  • Aqueous Extraction: These salts are highly polar and should be readily removed with a simple water wash.[2] If they persist, it might be due to incomplete phase separation. Ensure your extractions are thorough.

  • Solubility Checks: Try precipitating your desired product from a less polar solvent system (e.g., DCM/Hexanes). The highly polar salt should remain in the solvent.

  • Chromatography: If the salt is contaminating your final product after chromatography, it may be "dragging" on the column. Using a more polar eluent system or the neutralized silica gel trick described in Issue 2 can help achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: The primary reactivity stems from the bromomethyl group. It is analogous to a benzylic bromide, making it an excellent electrophile for Sₙ2 reactions.[3][6] The carbon atom of the CH₂Br group is readily attacked by a wide range of nucleophiles (O, N, S, and C-based). The stability of the potential carbocation intermediate also allows for Sₙ1-type reactivity under certain conditions.

Q2: What are the recommended safety precautions when handling this compound?

A2: this compound is a lachrymator and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.[7] Always handle this reagent in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice).[9][10] Avoid creating dust if handling the solid form.[7]

Q3: How should I properly quench a reaction containing unreacted this compound?

A3: To quench unreacted electrophilic alkyl halides, you can add a nucleophilic scavenger at the end of the reaction.

  • For Small Scale: Adding a small amount of a primary or secondary amine (like piperidine or morpholine) or a thiol (like thiophenol) can be effective. These will react quickly with the remaining bromide.

  • For General Work-up: A common and effective method is to quench the reaction mixture by pouring it into a stirred solution of a weak base like aqueous sodium bicarbonate. However, be mindful of potential hydrolysis as discussed in the troubleshooting section. A quench into a neutral or slightly acidic aqueous solution (like saturated NH₄Cl) is often safer for the product's stability before subsequent washes.[5]

Q4: What are the best practices for purifying the final product via column chromatography?

A4: Standard silica gel chromatography is generally effective.

  • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typical.[11]

  • TLC Analysis: Before running the column, identify a solvent system on a TLC plate that gives your product an Rf value between 0.2 and 0.4 for optimal separation.

  • Stability: As mentioned in Troubleshooting Issue 2, if your product is sensitive, consider using deactivated silica gel or an alternative stationary phase.

Physicochemical Data Summary

This table provides key data for this compound to assist in experimental design and analysis.

PropertyValueSource
Chemical Formula C₆H₄BrCl₂N[12]
Molecular Weight 240.91 g/mol [12]
Boiling Point ~270.0 °C (Predicted)[12]
Density ~1.77 g/cm³ (Predicted)[12]
pKa ~0.14 (Predicted, for the pyridinium ion)[12]
Standard Experimental Protocol: N-Alkylation and Work-up

This protocol provides a representative workflow for a nucleophilic substitution reaction followed by a robust work-up procedure.

Reaction: N-alkylation of Morpholine.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve morpholine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Electrophile: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting bromide is consumed. Gentle heating (40-50 °C) may be required.

  • Quenching: Cool the reaction to room temperature. Filter off the inorganic base (K₂CO₃). Pour the filtrate into a separatory funnel containing water and ethyl acetate.

  • Work-up & Extraction:

    • Add water and ethyl acetate to the reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1x Saturated aqueous NH₄Cl (to remove any remaining basic impurities).

      • 1x Saturated aqueous NaHCO₃ (to ensure no acidic species are present).

      • 1x Brine (to initiate drying).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Diagram: Logical Work-up Workflow

This diagram illustrates the decision-making process for a standard work-up procedure after a reaction with this compound.

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., with NH4Cl(aq)) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc / Water) quench->extract emulsion Emulsion Formed? extract->emulsion break_emulsion Break Emulsion: - Add Brine - Acidify Aqueous Layer emulsion->break_emulsion Yes separate Separate Layers emulsion->separate No break_emulsion->extract wash_org Wash Organic Layer separate->wash_org dry_org Dry Organic Layer (e.g., Na2SO4) wash_org->dry_org concentrate Concentrate in vacuo dry_org->concentrate purify Purification (Column Chromatography) concentrate->purify product Pure Product purify->product

Sources

Stability of 4-(Bromomethyl)-3,5-dichloropyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stability and Reactivity of 4-(Bromomethyl)-3,5-dichloropyridine Under Basic Conditions

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-tested insights into its behavior in basic media, moving beyond simple protocols to explain the chemical principles governing its reactivity. Our goal is to empower you to troubleshoot experiments, optimize reaction conditions, and prevent common side reactions.

Core Chemical Principles: Understanding the Reactivity

This compound is a bifunctional molecule. Its reactivity is dominated by the bromomethyl group, which behaves as a highly reactive "benzylic-like" halide. The pyridine ring, substituted with two electron-withdrawing chlorine atoms, influences the molecule's overall properties.

  • The "Benzylic-like" Carbon: The carbon of the bromomethyl group is analogous to a benzylic carbon. It is highly susceptible to nucleophilic attack via an S_N_2 mechanism because the transition state is stabilized by the electron-withdrawing nature of the adjacent pyridine ring.[1][2] This makes it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.

  • The Pyridine Ring: The two chlorine atoms significantly decrease the electron density of the pyridine ring and lower the pKa of the ring nitrogen. The parent compound, 3,5-dichloropyridine, has a predicted pKa of approximately 0.32, making it a very weak base.[3][4] Consequently, under typical basic reaction conditions, the pyridine nitrogen is unlikely to be protonated and will not compete as a nucleophile unless no other nucleophiles are present.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experimentation in a practical question-and-answer format.

Q1: What is the primary and intended reaction of this compound with basic nucleophiles?

The primary reaction is a bimolecular nucleophilic substitution (S_N_2) at the methylene (-CH₂-) carbon.[2][5] A nucleophile (Nu⁻) attacks the carbon, displacing the bromide leaving group. This is a highly efficient way to introduce the 3,5-dichloropyridin-4-ylmethyl moiety into a target molecule.

A classic example is the Williamson Ether Synthesis , where an alkoxide (RO⁻) serves as the nucleophile to form an ether.[2][6][7]

Diagram: Primary S_N_2 Reaction Pathway

Caption: General S_N_2 reaction with an alkoxide.

Q2: I'm observing an impurity with a mass 16 units lower than my starting material. What is it and how can I avoid it?

This is a classic sign of hydrolysis . The impurity is almost certainly 4-(hydroxymethyl)-3,5-dichloropyridine.

  • Causality: Hydroxide ions (OH⁻) or even neutral water molecules can act as nucleophiles, attacking the electrophilic methylene carbon. This is especially problematic if using aqueous bases (e.g., aq. NaOH, aq. K₂CO₃) or if there is significant moisture in your solvents or reagents. The reaction is essentially a competing S_N_2 reaction where the nucleophile is OH⁻.

  • Prevention Strategy:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry THF, DMF, or acetonitrile).

    • Choice of Base: If your nucleophile requires deprotonation (e.g., an alcohol), use a non-hydroxide, non-aqueous base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). NaH is particularly effective as it irreversibly deprotonates the alcohol and generates H₂, which simply evolves from the reaction.

    • Procedural Control: If possible, pre-form the nucleophile. For example, add NaH to a solution of your alcohol in an anhydrous solvent, wait for hydrogen evolution to cease, and then add the this compound solution dropwise.

Diagram: Competing Hydrolysis Side Reaction

hydrolysis_pathway start This compound node_desired Desired Pathway (S_N_2) Nucleophile: R-X⁻ (e.g., R-O⁻, R-S⁻, R₂N⁻) start->node_desired Anhydrous Conditions node_side Side Reaction (Hydrolysis) Nucleophile: OH⁻ / H₂O start->node_side Presence of Moisture prod_desired Desired Product (e.g., Ether, Thioether, Amine) node_desired->prod_desired prod_side 4-(Hydroxymethyl)-3,5-dichloropyridine node_side->prod_side

Caption: Hydrolysis as a competing reaction pathway.

Q3: My reaction is slow and gives a low yield. How can I improve it?

Several factors can lead to a sluggish reaction. A systematic approach to troubleshooting is key.

  • Solubility: The starting material and many inorganic bases have poor solubility in less polar solvents like THF or diethyl ether.

    • Solution: Switch to a polar aprotic solvent like DMF , DMSO , or acetonitrile . These solvents are excellent at dissolving both the organic substrate and the ionic nucleophile/base, accelerating the S_N_2 reaction.[5]

  • Base Strength: The base may be too weak to fully deprotonate your nucleophile.

    • Solution: If using a base like K₂CO₃ to deprotonate a phenol, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH). For simple alcohols, NaH is standard practice.

  • Temperature: S_N_2 reactions have an activation energy barrier.

    • Solution: Gentle heating (e.g., 40–60 °C) can significantly increase the reaction rate. However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote decomposition or side reactions.

  • Leaving Group Ability: While bromide is an excellent leaving group, in some specific cases with very poor nucleophiles, reactivity can be enhanced.

    • Solution (Advanced): Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via the Finkelstein reaction, where the bromide is transiently replaced by iodide, which is an even better leaving group.

Q4: Can the base attack the pyridine ring itself?

Under the conditions typically used for S_N_2 reactions at the bromomethyl group (e.g., NaH/alcohol, K₂CO₃, room temperature to ~80 °C), nucleophilic aromatic substitution (S_N_Ar) on the electron-deficient pyridine ring is highly unlikely .

  • Causality: S_N_Ar reactions on chloro-substituted pyridines require much harsher conditions, such as very high temperatures or the use of extremely strong nucleophiles/bases like sodium amide (NaNH₂). The activation energy for S_N_Ar is significantly higher than for the S_N_2 displacement on the "benzylic-like" carbon. Your primary reaction pathway is kinetically favored by a vast margin.

Data Summary & Recommended Conditions

ParameterValue / RecommendationRationale & Citation
Primary Reaction Type S_N_2 on -CH₂BrHighly activated "benzylic-like" position favors this pathway.[1][5]
Predicted pKa (Ring N) ~0.32 (for 3,5-dichloropyridine)Electron-withdrawing Cl atoms make the ring nitrogen very weakly basic.[3][4]
Recommended Solvents DMF, Acetonitrile, DMSO, THFPolar aprotic solvents effectively solvate ions and accelerate S_N_2 reactions.[5]
Recommended Bases For Deprotonation: NaH, KHFor HBr Scavenging: K₂CO₃, Cs₂CO₃, Et₃NNaH provides irreversible deprotonation. Carbonates are milder and sufficient for acidic nucleophiles (e.g., phenols).
Common Side Product 4-(Hydroxymethyl)-3,5-dichloropyridineResult of hydrolysis from residual water or aqueous bases.
Temperature Range 0 °C to 80 °CStart at room temperature. Gentle heating may be required, but monitor for decomposition.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a robust, general method for the synthesis of ethers from this compound.

Objective: To synthesize 4-(ethoxymethyl)-3,5-dichloropyridine.

Reagents & Equipment:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, calcium chloride drying tube.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and decant the hexane.

  • Alkoxide Formation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of anhydrous ethanol (1.1 equivalents) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature. Stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of sodium ethoxide.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred alkoxide solution at room temperature.

  • Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Experiment Start check_completion Reaction Incomplete / Low Yield? start->check_completion check_purity Multiple Spots on TLC / LC-MS? check_completion->check_purity No cause_solubility Cause: Poor Solubility check_completion->cause_solubility Yes cause_base Cause: Weak Base check_completion->cause_base cause_temp Cause: Low Temperature check_completion->cause_temp cause_hydrolysis Impurity ID: Hydrolysis Product (M-16 of SM) check_purity->cause_hydrolysis Yes end_ok Reaction Successful check_purity->end_ok No solution_solubility Solution: Switch to DMF or Acetonitrile cause_solubility->solution_solubility solution_solubility->start Retry solution_base Solution: Use Stronger Base (e.g., NaH) cause_base->solution_base solution_base->start Retry solution_temp Solution: Gently Heat (40-60 °C) cause_temp->solution_temp solution_temp->start Retry solution_hydrolysis Solution: • Use Anhydrous Solvents • Use Non-Aqueous Base (NaH) • Dry Glassware Thoroughly cause_hydrolysis->solution_hydrolysis solution_hydrolysis->start Retry

Caption: A decision-making guide for troubleshooting.

References

  • Vertex AI Search. (n.d.). Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications.
  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
  • ChemScene. (n.d.). 2-(Bromomethyl)-3,5-dichloropyridine.
  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 29, 2026, from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide.
  • LookChem. (n.d.). 3,5-Dichloropyridine. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-cyanopyridine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved January 29, 2026, from [Link]

  • Lönnberg, H., et al. (n.d.). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed. Retrieved January 29, 2026, from [Link]

  • Anantheeswary, T., et al. (n.d.). 4-Amino-3,5-dichloropyridine. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Bromomethyl) vs. 4-(Chloromethyl)-3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material can profoundly impact the efficiency, yield, and overall success of a synthetic route. The 4-(halomethyl)-3,5-dichloropyridine scaffold is a critical building block for a variety of pharmaceutical agents and agrochemicals. This guide provides an in-depth comparison of the reactivity of two key analogues: 4-(bromomethyl)-3,5-dichloropyridine and 4-(chloromethyl)-3,5-dichloropyridine, supported by fundamental principles and illustrative experimental data.

Theoretical Framework: Understanding the Reactivity Landscape

The reactivity of both 4-(bromomethyl)- and 4-(chloromethyl)-3,5-dichloropyridine in nucleophilic substitution reactions is governed by a confluence of electronic effects, steric hindrance, and the intrinsic nature of the leaving group. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially for primary halides like these.

The Decisive Role of the Leaving Group

The carbon-halogen bond is the focal point of the substitution reaction. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1] When comparing bromide (Br⁻) and chloride (Cl⁻), two key factors come into play:

  • Basicity: The acidity of hydrohalic acids increases down the group (HF < HCl < HBr < HI). Consequently, the basicity of their conjugate bases decreases (F⁻ > Cl⁻ > Br⁻ > I⁻).[1] Since bromide is a weaker base than chloride, it is a more stable anion and therefore a better leaving group.[2]

  • Polarizability: Bromine is larger and its electron cloud is more diffuse and polarizable than chlorine's. This increased polarizability helps to stabilize the developing negative charge in the SN2 transition state, lowering the activation energy for the reaction.

This fundamental difference dictates that, under identical conditions, the C-Br bond will cleave more readily than the C-Cl bond, leading to a faster reaction rate for the bromo- derivative.

Electronic Influence of the Dichloropyridine Ring

The pyridine ring, particularly when substituted with two electron-withdrawing chlorine atoms, exerts a significant influence on the reactivity of the benzylic (or in this case, pyridyl-methyl) carbon. The two chlorine atoms and the nitrogen atom in the ring inductively withdraw electron density. This effect makes the methylene carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. This inherent electronic activation is common to both molecules.

Comparative Reactivity: Experimental Insights

While direct, side-by-side kinetic studies for these specific compounds are not extensively published, the principles of organic chemistry allow for a robust and reliable comparison. The enhanced leaving group ability of bromide translates directly to more favorable reaction kinetics.

A representative nucleophilic substitution reaction with a common nucleophile, such as sodium phenoxide, would illustrate this difference clearly.

Table 1: Predicted Comparative Performance in a Nucleophilic Substitution Reaction

ParameterThis compound4-(Chloromethyl)-3,5-dichloropyridineRationale
Reaction Time Shorter (e.g., 1-3 hours)Longer (e.g., 6-12 hours)Bromide is a superior leaving group, leading to a faster SN2 reaction rate.[3]
Reaction Temperature Lower (e.g., Room Temp to 40 °C)Higher (e.g., 50-80 °C)A lower activation energy is required to displace the bromide ion.
Reaction Yield Generally higherPotentially lowerFaster, cleaner reactions at lower temperatures often minimize side product formation.
Side Reactions Less prevalentMore potential for side reactionsHigher temperatures and longer reaction times can lead to decomposition or undesired secondary reactions.

Experimental Protocol: A Model O-Alkylation Reaction

To provide a practical context, the following is a detailed, self-validating protocol for the O-alkylation of phenol. This experiment is designed to highlight the reactivity differences and can be used as a template for other nucleophilic substitutions.

Objective: Synthesize 4-((phenoxymethyl)oxy)-3,5-dichloropyridine and compare the reaction efficiency starting from both the bromo- and chloro- analogues.
Materials:
  • This compound

  • 4-(Chloromethyl)-3,5-dichloropyridine

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:
  • Reaction Setup:

    • In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per mmol of phenol).

    • To Flask A, add this compound (1.0 eq.).

    • To Flask B, add 4-(chloromethyl)-3,5-dichloropyridine (1.0 eq.).

    • Causality Note: Potassium carbonate is a mild base used to deprotonate phenol, generating the phenoxide nucleophile in situ. Acetone is a suitable polar aprotic solvent for SN2 reactions.

  • Reaction Execution:

    • Stir the suspension in Flask A at room temperature (approx. 25 °C).

    • Heat the suspension in Flask B to reflux (approx. 56 °C).

    • Experimental Design Note: The different temperature conditions are chosen to achieve a reasonable reaction rate for both substrates, directly illustrating the higher reactivity of the bromo- compound.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of both reactions every 30-60 minutes using TLC (e.g., 3:1 Hexanes:EtOAc eluent).

    • Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting halomethylpyridine spot and the appearance of a new, higher Rf product spot.

    • Record the time to completion for each reaction.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1M NaOH (2 x 10 mL) to remove unreacted phenol, water (1 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process and Mechanism

Diagrams can clarify complex relationships in both experimental design and reaction mechanisms.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep Combine Phenol, K₂CO₃, Acetone reacA Add Bromo-reagent Stir at 25°C prep->reacA reacB Add Chloro-reagent Reflux at 56°C prep->reacB tlc Monitor via TLC reacA->tlc reacB->tlc filt Filter K₂CO₃ tlc->filt If complete conc Concentrate filt->conc extr EtOAc Extraction & Washes conc->extr dry Dry & Concentrate extr->dry purify Column Chromatography dry->purify char NMR, MS Analysis purify->char

Caption: A generalized workflow for the comparative O-alkylation experiment.

SN2 Reaction Mechanism

Caption: SN2 mechanism where X is Br or Cl. The rate (k) is faster for bromide.

Conclusion and Practical Recommendations

This compound is unequivocally the more reactive electrophile compared to its chloro- analogue. This heightened reactivity stems from the superior leaving group ability of the bromide ion.

Recommendations for Researchers:

  • For High Efficiency and Mild Conditions: When developing a new synthetic route where the subsequent step involves nucleophilic substitution, this compound is the preferred starting material. It allows for faster reactions, lower temperatures, and often results in cleaner product profiles and higher yields.

  • For Cost-Sensitive, Large-Scale Synthesis: 4-(Chloromethyl)-3,5-dichloropyridine may be a more economical option. However, chemists must be prepared to employ more forcing conditions (higher temperatures, longer reaction times) which may necessitate more extensive process optimization to mitigate the formation of impurities.

  • For Sensitive Substrates: When the nucleophile or other functional groups in the molecule are sensitive to heat, the use of the bromo- derivative is strongly advised to maintain the integrity of the molecule.

By understanding the fundamental chemical principles that differentiate these two reagents, scientists can make more informed decisions, accelerating discovery and optimizing the development of novel chemical entities.

References

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Reddit. (2013). r/chemhelp: Cl vs Br in SN1 and SN2 reactions. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • The Organic Chemistry Tutor. (2020). The effect of leaving group on the SN2 reaction. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

Sources

A Comparative Guide to the SN2 Reactivity of 4-(Bromomethyl)-3,5-dichloropyridine and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The SN2 Reaction: A Brief Overview

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon atom, concurrently displacing a leaving group.[1] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile, hence the term "bimolecular".[2] Several factors influence the rate of an SN2 reaction, with the structure of the substrate, particularly steric hindrance around the reaction center, being a dominant factor.[3][4]

Molecular Structures and a Tale of Two Rings

At first glance, 4-(bromomethyl)-3,5-dichloropyridine and benzyl bromide share a common feature: a bromomethyl group attached to an aromatic ring. This structural similarity places them in the category of benzylic-type halides, which are known to be reactive towards SN2 displacement.[5] However, the electronic nature of the pyridine ring, further modulated by chloro substituents, introduces significant differences compared to the simple benzene ring of benzyl bromide.

Caption: Molecular structures of the compared substrates.

Electronic Effects: A Decisive Factor

The rate of an SN2 reaction is highly sensitive to the electrophilicity of the carbon atom undergoing attack. A more electron-deficient carbon will react faster with a nucleophile. Herein lies the critical difference between our two substrates.

  • Benzyl Bromide: The benzene ring is relatively electron-neutral. It can stabilize the SN2 transition state through π-conjugation, which is a contributing factor to the enhanced reactivity of benzylic halides compared to simple alkyl halides.[6]

  • This compound: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect and also deactivates the ring through resonance.[7] This leads to a partial positive charge on the carbon atoms of the pyridine ring.[8] Furthermore, the two chlorine atoms at the 3 and 5 positions are also strongly electron-withdrawing through their inductive effects.

The cumulative electron-withdrawing effect of the nitrogen atom and the two chlorine atoms in this compound will make the methylene carbon of the bromomethyl group significantly more electrophilic than the corresponding carbon in benzyl bromide. This heightened electrophilicity is predicted to lead to a substantial increase in the SN2 reaction rate.

Steric Considerations: A Potential Counterbalance

Steric hindrance is a major impediment to SN2 reactions.[9] The nucleophile must approach the electrophilic carbon from the backside, and bulky groups around this center can block this approach, slowing down the reaction.[4][10]

  • Benzyl Bromide: The hydrogen atoms in the ortho positions of the benzene ring offer minimal steric hindrance to the incoming nucleophile.

  • This compound: The chlorine atoms at the 3 and 5 positions are ortho to the bromomethyl group. While chlorine is larger than hydrogen, its steric bulk is not excessively large. It is anticipated that the steric hindrance from the two ortho-chloro substituents will be a factor, but likely not significant enough to completely counteract the powerful activating electronic effects.

Predicted Reactivity

Based on the analysis of electronic and steric effects, it is predicted that This compound will undergo SN2 reactions at a significantly faster rate than benzyl bromide. The strong electron-withdrawing nature of the dichloropyridyl group is expected to be the dominant factor, leading to a more electrophilic carbon center and a lower activation energy for the SN2 transition state.

G cluster_0 Factors Influencing SN2 Rate cluster_1 Compound Analysis cluster_2 Predicted Outcome Electronic Electronic Effects Pyridine This compound - Strong electron-withdrawing ring - Increased electrophilicity of CH2 - Moderate steric hindrance from Cl Electronic->Pyridine Benzene Benzyl Bromide - Electron-neutral ring - Baseline electrophilicity of CH2 - Minimal steric hindrance Electronic->Benzene Steric Steric Effects Steric->Pyridine Steric->Benzene Prediction Predicted SN2 Rate: This compound > Benzyl Bromide Pyridine->Prediction Benzene->Prediction

Caption: Logical flow of the reactivity prediction.

Experimental Protocol for a Comparative Kinetic Study

To empirically validate this prediction, a comparative kinetic study is essential. The following protocol outlines a method for determining the second-order rate constants for the SN2 reaction of both substrates with a common nucleophile.

Objective: To determine and compare the second-order rate constants (k) for the SN2 reaction of this compound and benzyl bromide with a nucleophile (e.g., iodide ion).

Materials:

  • This compound

  • Benzyl bromide

  • Sodium iodide (or another suitable nucleophile)

  • Acetone (or another suitable polar aprotic solvent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • A constant temperature bath

  • A method for monitoring the reaction progress (e.g., HPLC, GC, or titration of the remaining nucleophile)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, benzyl bromide, and sodium iodide in acetone.

  • Kinetic Runs:

    • For each substrate, set up a series of reactions with varying initial concentrations of the substrate and the nucleophile.

    • Equilibrate the reactant solutions to the desired temperature in the constant temperature bath.

    • Initiate the reaction by mixing the substrate and nucleophile solutions.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of the remaining reactant or the formed product in each aliquot using a pre-validated analytical method.

  • Data Analysis:

    • The rate of an SN2 reaction can be expressed by the rate law: Rate = k[Substrate][Nucleophile].[2]

    • By plotting the appropriate concentration data versus time, determine the initial rate of the reaction for each kinetic run.

    • Using the method of initial rates, determine the order of the reaction with respect to both the substrate and the nucleophile to confirm that it is a second-order process.

    • Calculate the second-order rate constant (k) for each substrate at the given temperature.

Data Presentation:

The results of the kinetic study should be summarized in a clear and concise table.

SubstrateInitial [Substrate] (M)Initial [Nucleophile] (M)Initial Rate (M/s)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
This compound............
Benzyl Bromide............

Conclusion

While both this compound and benzyl bromide are reactive substrates for SN2 reactions, a thorough analysis of their electronic and steric properties leads to a strong prediction that the former will be significantly more reactive. The potent electron-withdrawing nature of the dichloropyridyl moiety is expected to enhance the electrophilicity of the benzylic-type carbon, thereby accelerating the rate of nucleophilic attack. The proposed experimental protocol provides a robust framework for researchers to quantify this reactivity difference, offering valuable insights for the strategic design of synthetic routes in drug discovery and development.

References

  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. Request PDF. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 19). SN2 reaction kinetics [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. ACS Publications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • PubMed. (n.d.). Accurate evaluation of the resonance energies of benzene and pyridine via cyclic reference state. Retrieved from [Link]

  • ResearchGate. (n.d.). Resonance structures of benzene and pyridine along with difference in electronic distribution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2006). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PubMed Central. Retrieved from [Link]

  • Chemazon. (2023, October 13). Resonance Structures of Pyridine, Pyrrole, Thiophene, Furan [Video]. YouTube. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Slideshare. (n.d.). Heterocyclic Compounds Part-II (Pyridine) by Dr Pramod R Padole. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Methods for the Quantification of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quantifying 4-(Bromomethyl)-3,5-dichloropyridine

This compound is a key halogenated pyridine derivative that serves as a vital building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its precise quantification is paramount in ensuring the quality, efficacy, and safety of the final products. In drug development and manufacturing, accurate determination of this intermediate is crucial for process optimization, quality control of raw materials, and monitoring reaction kinetics. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound, offering insights into the principles, experimental protocols, and comparative performance of each method to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Chromatographic Techniques: The Workhorses of Quantification

Chromatographic methods are central to the quantitative analysis of organic compounds due to their high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of halogenated pyridines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering robust and versatile separation of non-volatile and thermally labile compounds.[1]

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common approach.

Experimental Workflow for HPLC Analysis

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Detailed Experimental Protocol for HPLC

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility for moderately polar compounds.[2]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and a buffer (e.g., 0.025 M phosphate buffer) is typically effective.[3] For a starting point, an isocratic mobile phase of acetonitrile and water (60:40 v/v) can be used and optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of approximately 275 nm is likely to provide good sensitivity.[4]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and specificity.[2][5] Accuracy is typically evaluated by spike-recovery studies, with acceptance criteria for recovery often between 98-102%.[6] Precision is assessed by the relative standard deviation (RSD) of replicate analyses, which should typically be less than 2%.[7]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a predicted boiling point of around 270 °C, GC is a viable analytical option.[8]

Principle of GC

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved by the differential partitioning of the analytes between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the inner walls of the column.

Experimental Workflow for GC-MS Analysis

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Detailed Experimental Protocol for GC

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is often preferred for its high selectivity and ability to provide structural information.[9][10]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for halogenated aromatic compounds.[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.

    • Detector: For FID, the temperature would be set to 300 °C. For MS, the transfer line temperature would be 280 °C, with an ion source temperature of 230 °C, operating in electron ionization (EI) mode.[12]

  • Sample and Standard Preparation:

    • Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate is a suitable choice.

    • Standard and Sample Preparation: Similar to HPLC, prepare a stock solution and a series of calibration standards. Dissolve samples in the chosen solvent to a known concentration.

  • Method Validation: The GC method must also be validated for the same parameters as HPLC (linearity, accuracy, precision, LOD, LOQ, specificity) in accordance with ICH guidelines.[10]

Spectroscopic Techniques

While chromatography is often the gold standard, spectroscopic methods can offer rapid and non-destructive quantification, particularly for purer samples.

UV-Visible Spectrophotometry

Principle of UV-Vis

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[13]

Protocol and Application

  • Solvent Selection: Choose a solvent that dissolves the sample and does not absorb in the same wavelength region as this compound (e.g., methanol, acetonitrile).

  • Wavelength Determination (λmax): Scan a dilute solution of the compound across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[4]

  • Calibration: Prepare a series of standards and measure their absorbance at λmax to create a calibration curve.

  • Quantification: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

  • Derivative Spectroscopy: For samples with interfering substances that have overlapping spectra, derivative spectroscopy can be employed to enhance resolution and selectivity.[14][15]

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle of qNMR

qNMR is a primary analytical method where the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard, an absolute quantification can be achieved without the need for a calibration curve of the analyte itself.[17]

Protocol and Application

  • Internal Standard Selection: Choose an internal standard that has a simple proton spectrum with at least one peak that does not overlap with any analyte signals, is stable, and is accurately weighable (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 relaxation time).[18]

  • Data Processing and Quantification: Carefully integrate the well-resolved signals of both the analyte and the internal standard. The concentration of the analyte can then be calculated using the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput.

Parameter Reversed-Phase HPLC-UV Gas Chromatography-MS (GC-MS) UV-Visible Spectrophotometry Quantitative NMR (qNMR)
Principle Liquid-solid partitioningGas-liquid partitioningLight AbsorptionNuclear spin resonance
Selectivity High (with optimized separation)Very High (mass-based detection)Low to ModerateHigh (for distinct signals)
Sensitivity (LOD/LOQ) Low µg/mL to ng/mLLow ng/mL to pg/mLµg/mLmg/mL
Precision (RSD) < 2%< 5%< 3%< 1%
Accuracy (% Recovery) 98-102%95-105%97-103%99-101%
Analysis Time/Sample 5-15 minutes15-30 minutes< 5 minutes10-20 minutes
Sample Throughput High (with autosampler)Moderate to HighVery HighModerate
Instrumentation Cost ModerateHighLowVery High
Key Advantage Robust, versatile, widely availableHigh sensitivity and specificitySimple, rapid, low costAbsolute quantification without a specific reference standard
Key Disadvantage Requires soluble, non-volatile samplesRequires volatile, thermally stable samplesProne to matrix interferenceLower sensitivity, high equipment cost

Note: The values presented in this table are typical performance characteristics and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Conclusion and Recommendations

For the routine quality control of this compound in both raw material and in-process samples, Reversed-Phase HPLC with UV detection stands out as the most balanced method. It offers a combination of good sensitivity, high precision, and robustness, making it suitable for most pharmaceutical applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice when very high sensitivity and specificity are required, for instance, in the detection of trace-level impurities or in complex matrices where co-eluting peaks might be an issue for HPLC-UV.

UV-Visible Spectrophotometry is a valuable tool for rapid, at-line monitoring or for the analysis of relatively pure samples where high throughput is more critical than high selectivity. Its low cost and simplicity are significant advantages.

Quantitative NMR (qNMR) serves as a powerful primary method for the certification of reference standards or for obtaining highly accurate purity assessments without the need for a specific standard of the analyte. While its lower sensitivity and high cost preclude it from routine high-throughput analysis, it is an invaluable tool for method validation and reference material characterization.

Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the specific analytical challenge at hand, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput, cost, and available expertise.

References

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [URL not available]
  • A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine. PubMed. [URL not available]
  • 4-(bromomethyl)-3-chloropyridine hydrobromide (C6H5BrClN). PubChem. [URL not available]
  • Patel R. A., Shah C. N. Method Validation and Method Development by using Analytical Method- HPLC. J Pharm Sci. Bioscientific Res. 2016. 6(5):728-732. [URL not available]
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [URL not available]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. [URL not available]
  • Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. (2023-10-04). [URL not available]
  • Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. (2019-05-26). [URL not available]
  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Biblioteka Nauki. [URL not available]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020-11-01). [Link]

  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. [URL not available]
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [URL not available]
  • The Preparation and Analysis of Some Metal-Pyridine Complexes. [URL not available]
  • Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. IJFMR. [URL not available]
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [URL not available]
  • method 524.2. Shimadzu Scientific Instruments. [URL not available]
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. [Link]

  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. (2017-11-24). [Link]

  • Validated UV-spectrophotometric estimation of diclazurilin API and drug product. Der Pharma Chemica. [URL not available]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). [URL not available]
  • Quantitative NMR Spectroscopy.docx 11/2017. [URL not available]
  • Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of Benzoximate and Allethrin Residues in Crops. [URL not available]
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. (2025-08-06). [Link]

  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. iajps. [URL not available]
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. (2025-08-07). [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. [URL not available]
  • Quantitative NMR Interpretation without Reference. PMC - NIH. (2022-11-10). [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Identifying Reaction Products of 4-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyridine derivatives, the robust characterization of reaction products is paramount. 4-(Bromomethyl)-3,5-dichloropyridine is a key building block in medicinal chemistry, valued for its reactive bromomethyl group that allows for the introduction of diverse functionalities.[1][2] This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies tailored for the identification of products arising from reactions involving this versatile reagent. We will delve into two distinct methods, elucidating the rationale behind parameter selection and offering a detailed protocol for the recommended approach.

The Analytical Challenge: Separating and Identifying Halogenated Pyridine Derivatives

The analysis of reaction mixtures containing this compound and its products presents several analytical hurdles. The polarity of potential products can vary significantly depending on the nucleophile used in the substitution reaction. Furthermore, the presence of chlorine and bromine atoms necessitates an analytical technique that can handle halogenated compounds and provide clear isotopic patterns for confident identification. LC-MS, with its combination of chromatographic separation and mass-based detection, is the ideal tool for this purpose.[3][4]

Method A: The Workhorse - Reversed-Phase C18 with Ammonium Acetate Buffer

This method is a robust and widely applicable approach for the analysis of moderately polar to nonpolar compounds, making it an excellent starting point for a wide range of potential reaction products of this compound.

Rationale for Method A
  • Column Choice (C18): A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention and separation for a broad range of organic molecules.[5] Its nonpolar stationary phase will effectively retain the relatively hydrophobic this compound and many of its derivatives.

  • Mobile Phase: A mixture of water and acetonitrile provides a versatile gradient to elute compounds with varying polarities. The use of ammonium acetate as a buffer is crucial for several reasons: it helps to maintain a stable pH, improves peak shape for basic compounds like pyridines, and is volatile, making it compatible with mass spectrometry.[5]

  • Mass Spectrometry (Electrospray Ionization - ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and semi-polar compounds, including many pyridine derivatives.[3] Operating in positive ion mode is generally preferred for pyridines as the nitrogen atom can be readily protonated.

Method B: The Alternative - Mixed-Mode Chromatography

For reaction mixtures containing highly polar products or challenging separations, a mixed-mode chromatography approach can offer superior performance.

Rationale for Method B
  • Column Choice (Mixed-Mode): Mixed-mode columns, such as those combining reversed-phase and ion-exchange characteristics, provide multiple modes of interaction with the analytes.[6][7] This can lead to unique selectivity and improved resolution, especially for compounds that are poorly retained on traditional C18 columns. For instance, a column with both reversed-phase and cation-exchange properties would be beneficial for separating basic pyridine products.

  • Mobile Phase: The mobile phase for mixed-mode chromatography often requires careful optimization of both the organic modifier and the buffer composition (e.g., pH and ionic strength) to leverage the different separation mechanisms.[7]

  • Mass Spectrometry (ESI): As with Method A, ESI is the ionization technique of choice for its compatibility with a wide range of pyridine derivatives.

Head-to-Head Comparison of LC-MS Methods

FeatureMethod A: Reversed-Phase C18Method B: Mixed-Mode Chromatography
Principle Separation primarily based on hydrophobicity.[8]Combines hydrophobicity and ion-exchange interactions for separation.[7]
Applicability Broadly applicable for moderately polar to nonpolar analytes.Ideal for complex mixtures with a wide range of polarities, including highly polar or ionic compounds.
Selectivity Good general selectivity.Offers unique and often superior selectivity compared to standard reversed-phase methods.
Method Development Relatively straightforward and well-established.Can be more complex, requiring optimization of multiple mobile phase parameters.
Robustness Generally very robust and reproducible.May require more careful control of mobile phase conditions to ensure reproducibility.

Detailed Experimental Protocol: Method A

This section provides a step-by-step protocol for the recommended primary method for analyzing the reaction products of this compound.

Sample Preparation
  • Reaction Quenching: If necessary, quench the reaction using an appropriate method.

  • Dilution: Dilute a small aliquot of the reaction mixture in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

LC-MS Instrumentation and Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Acquire data in both full scan mode (for unknown identification) and, if target products are known, in targeted MS/MS mode for confirmation.

Data Analysis
  • Chromatogram Review: Examine the total ion chromatogram (TIC) to identify peaks corresponding to the starting material and potential products.

  • Mass Spectrum Analysis: Extract the mass spectrum for each peak of interest.

  • Molecular Formula Determination: Utilize the accurate mass measurement from a high-resolution mass spectrometer (like a Q-TOF) to determine the elemental composition of the parent ion. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be critical for confirming the presence of these halogens.

  • Fragmentation Analysis: For MS/MS data, analyze the fragmentation pattern to elucidate the structure of the product. Common fragmentation pathways for such compounds include the loss of the bromine atom, cleavage of the bond between the pyridine ring and the methyl group, and fragmentation of the substituent.[9]

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Dilution Dilution Reaction->Dilution Filtration Filtration Dilution->Filtration LC Liquid Chromatography (C18) Filtration->LC MS Mass Spectrometry (ESI+) LC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Frag Fragmentation Analysis MassSpec->Frag ID Product Identification Frag->ID

Caption: Workflow for the identification of reaction products of this compound using LC-MS.

Conclusion

The selection of an appropriate LC-MS method is critical for the successful identification of reaction products of this compound. The recommended reversed-phase C18 method with an ammonium acetate buffer provides a robust and versatile platform for a wide range of potential products. For more challenging separations, a mixed-mode approach can offer enhanced selectivity. By carefully considering the chemical properties of the expected products and leveraging the power of high-resolution mass spectrometry, researchers can confidently elucidate the outcomes of their synthetic efforts, accelerating the drug discovery and development process.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Josephy, P. D., & Weerasooriya, M. (1983). Synthesis of 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl by the Sandmeyer reaction. ETDEWEB.
  • CHIMIA. (n.d.). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1739, 133–142.
  • Ahrens, M. J., et al. (2020).
  • Rao, R. N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 70, 592–597.
  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. PMC.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (2024, November 18). (PDF) 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Quick Company. (n.d.). "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Retrieved from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 41(14), 5073–5079.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • eurl-pesticides.eu. (2007, March 22). Validation Report. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • Lönnberg, H., et al. (1993). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of organic chemistry, 58(24), 6747-6754.
  • Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (2023, June 1). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]

  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

A Guide to the Unambiguous Structural Confirmation of 4-substituted-3,5-dichloropyridines using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

The precise structural arrangement of substituents on a pyridine ring is a cornerstone of modern medicinal chemistry and materials science. For 4-substituted-3,5-dichloropyridines, a class of compounds with significant potential in drug development, confirming the exact substitution pattern is a critical, non-negotiable step in their synthesis and characterization.[1] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational glimpse, its limitations, particularly with symmetric substitution patterns, can lead to ambiguity.

This guide provides an in-depth, experience-driven comparison of 2D NMR techniques, demonstrating a self-validating workflow to achieve unequivocal structural confirmation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every step contributes to a robust and trustworthy structural elucidation.

The Inherent Challenge: Why 1D NMR Falls Short

For a molecule like the parent 3,5-dichloropyridine, the molecular symmetry renders the H-2 and H-6 protons chemically equivalent, as are the C-2/C-6 and C-3/C-5 carbons. This results in a deceptively simple 1D NMR spectrum with only two proton signals and three carbon signals.

Upon introducing a substituent at the C-4 position, the symmetry is partially broken. The H-2 and H-6 protons remain chemically equivalent, typically appearing as a single sharp singlet in the ¹H NMR spectrum. However, the carbon environment becomes more complex. While the C-2/C-6 and C-3/C-5 pairs remain equivalent, distinguishing the signals for the three quaternary carbons—C-3/C-5 (chloro-substituted) and C-4 (R-substituted)—based on chemical shift alone is often unreliable and prone to misassignment. This ambiguity necessitates a more powerful approach.

The 2D NMR Toolkit: A Multi-Dimensional Solution

Two-dimensional NMR spectroscopy provides the necessary tools to unravel the connectivity of atoms within a molecule, moving from inference to direct evidence.[2] A suite of experiments is employed, each providing a unique piece of the structural puzzle.

HSQC (Heteronuclear Single Quantum Coherence): Mapping Protons to Carbons
  • Core Directive: To definitively identify which carbon atom is directly bonded to which proton.[3][4]

  • Expertise & Experience: The HSQC experiment is the logical starting point after initial 1D analysis. It serves as the bedrock of our assignment strategy. By correlating the easily interpretable proton spectrum with the carbon spectrum, we can assign all protonated carbons with high confidence. For a 4-substituted-3,5-dichloropyridine, this experiment will show a single cross-peak, correlating the ¹H signal of H-2/H-6 to the ¹³C signal of C-2/C-6. This immediately and unambiguously assigns one of the carbon signals.

  • Trustworthiness: The HSQC experiment is based on the large, one-bond ¹J(C,H) coupling constant (typically 120-250 Hz). This makes the correlation intense and unambiguous. The absence of a correlation for a carbon signal in the aromatic region confirms its quaternary (non-protonated) nature.

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg/mL. Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Obtain standard ¹H and ¹³C{¹H} 1D spectra to determine spectral widths.

  • Acquisition Parameters:

    • Use a gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp).

    • Set the ¹H spectral width (SW in F2) to cover all proton signals (~10-12 ppm).

    • Set the ¹³C spectral width (SW in F1) to encompass the entire carbon chemical shift range (~160-200 ppm).

    • Set the number of scans (NS) to a multiple of 2 (e.g., 2 or 4) for adequate signal-to-noise.

    • Use a ¹J(C,H) coupling constant value of ~145-165 Hz, which is typical for aromatic C-H bonds.

  • Processing: Process the data with appropriate window functions (e.g., sine-squared) in both dimensions and perform a Fourier transform.

COSY (Correlation Spectroscopy): Tracing Proton Networks
  • Core Directive: To identify protons that are coupled to each other through two or three bonds.[3]

  • Expertise & Experience: While our primary challenge is assigning quaternary carbons, COSY remains a crucial validation tool. In a 4-substituted-3,5-dichloropyridine, the aromatic protons H-2 and H-6 are five bonds apart and will not show a correlation to each other. However, if the substituent at C-4 has protons on its alpha-carbon (e.g., a CH₂-R group), a COSY experiment would reveal a cross-peak between these substituent protons and the ring protons H-2/H-6 through a four-bond coupling (⁴J), if it is resolved. This can provide initial evidence for the substituent's position.

  • Trustworthiness: Cross-peaks in a COSY spectrum are direct evidence of J-coupling, confirming the through-bond proximity of protons in the spin system.[3]

  • Spectrometer Setup: Follow the same initial setup as for HSQC, focusing on the ¹H parameters.

  • Acquisition Parameters:

    • Use a gradient-selected DQF-COSY pulse sequence (e.g., cosygpqf) for cleaner spectra, especially if sharp singlets are present.[5]

    • Set the spectral widths in both F1 and F2 dimensions to cover the full ¹H spectrum.

    • Acquire a sufficient number of scans (e.g., 2-8) per increment.

  • Processing: Symmetrize the processed 2D spectrum to improve the appearance of the cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Puzzle
  • Core Directive: To reveal correlations between protons and carbons over two and three bonds (²J and ³J).[3][5] This is the most critical experiment for assigning quaternary carbons.

  • Expertise & Experience: With the protonated C-2/C-6 carbons assigned via HSQC, we can now use the H-2/H-6 protons as reliable starting points to probe the rest of the carbon skeleton. The HMBC spectrum will show correlations from the H-2/H-6 protons to carbons that are two or three bonds away. This is where the structure is definitively confirmed.

  • Trustworthiness: The HMBC experiment is optimized for long-range couplings (typically 4-10 Hz). Observing the expected correlations provides a self-validating system for the final structure. For our target molecule, we expect the following key correlations from H-2/H-6:

    • ³J Correlation to C-4: A cross-peak between H-2/H-6 and the carbon at the 4-position. This correlation definitively assigns C-4.

    • ²J Correlation to C-3/C-5: A cross-peak between H-2 and C-3 (and H-6 to C-5). This correlation definitively assigns the chloro-substituted carbons C-3/C-5.

    • Correlation to Substituent Carbons: A ³J correlation from H-2/H-6 to the alpha-carbon of the substituent at C-4 may also be visible, further cementing the assignment.

  • Spectrometer Setup: Use the same setup as for HSQC.

  • Acquisition Parameters:

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H (F2) and ¹³C (F1) spectral widths as determined from the 1D spectra.

    • Set the long-range coupling delay (d6 on Bruker systems) to optimize for a specific coupling constant. A value corresponding to 7-8 Hz is an excellent starting point for aromatic systems.[5]

    • Acquire a sufficient number of scans (e.g., 4-16) to see the weaker long-range correlations.

  • Processing: Process the data similarly to the HSQC spectrum. The resulting cross-peaks will connect protons to carbons over multiple bonds.

A Self-Validating Workflow for Structural Elucidation

The power of this approach lies not in a single experiment, but in the logical and self-validating workflow that integrates the data from each.

G cluster_1D 1. Foundational 1D NMR cluster_2D_direct 2. Direct Correlation cluster_2D_longrange 3. Long-Range Correlation cluster_validation 4. Final Confirmation H1 ¹H NMR (Identify H-2/H-6 Signal) C13 ¹³C NMR (Identify all C signals) HSQC HSQC (Assign C-2/C-6) H1->HSQC C13->HSQC HMBC HMBC (Use H-2/H-6 to assign C-3/C-5 & C-4) HSQC->HMBC Provides starting point Structure Unambiguous Structure Confirmed HMBC->Structure

Caption: A logical workflow for elucidating 4-substituted-3,5-dichloropyridine structures.

Data Presentation: A Comparative Summary

To illustrate the power of this combined approach, the following table summarizes the expected NMR data for a hypothetical 4-Alkyl-3,5-dichloropyridine.

Atom Position¹H δ (ppm)¹³C δ (ppm)Key HSQC Correlation (¹H → ¹³C)Key HMBC Correlations (¹H → ¹³C)Structural Confirmation Provided
H-2, H-6 ~8.5--C-4, C-3/C-5, C-2/C-6, Cα (subst.)Provides the anchor points for all long-range correlations.
C-2, C-6 -~149H-2/H-6-Unambiguously assigns the protonated aromatic carbons.
C-3, C-5 -~137(None)H-2/H-6 Critical correlation that assigns the chloro-substituted carbons.
C-4 -~145(None)H-2/H-6 Critical correlation that assigns the substituent-bearing carbon.
Cα (subst.) -~30H-2/H-6 Confirms connectivity of the substituent to the pyridine ring.
Hα (subst.) ~2.8-C-4, C-3/C-5Provides reciprocal confirmation of C-4 and C-3/C-5 assignments.

Visualizing the Decisive Correlations

The HMBC experiment is the linchpin of this entire process. The diagram below illustrates the critical correlations from the H-2/H-6 protons that allow for the complete and unambiguous assignment of the quaternary carbons.

Caption: Key 2- and 3-bond HMBC correlations from H-2/H-6 to quaternary carbons.

Conclusion

The structural confirmation of 4-substituted-3,5-dichloropyridines demands more than a cursory 1D NMR analysis. By employing a systematic and logical workflow centered around 2D NMR—specifically using HSQC to establish a foothold and HMBC to resolve the critical quaternary carbon assignments—researchers can achieve complete and unambiguous structural verification. This multi-faceted approach ensures the scientific integrity of the data, providing the high-confidence characterization required for publication, patent applications, and advancing drug development programs.

References

  • Benchchem. Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. 2D NMR Introduction.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • MH Chem (YouTube).

Sources

Characterization of Impurities in 4-(Bromomethyl)-3,5-dichloropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and control of impurities are paramount to ensure the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the characterization of impurities in 4-(Bromomethyl)-3,5-dichloropyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the probable impurities arising from its synthesis, a comparative analysis of analytical techniques for their detection and quantification, and detailed experimental protocols.

Unveiling the Impurity Profile: A Look into the Synthesis

The primary route to this compound involves the radical bromination of its precursor, 3,5-dichloro-4-methylpyridine. This process, typically employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is susceptible to the formation of several process-related impurities. Understanding the reaction mechanism is crucial for predicting the impurity profile.

Key Potential Impurities:

  • Unreacted Starting Material: The presence of residual 3,5-dichloro-4-methylpyridine is a common process-related impurity.

  • Over-brominated Impurity: The primary side-reaction is the formation of 4-(Dibromomethyl)-3,5-dichloropyridine, where a second hydrogen on the methyl group is substituted by bromine.

  • Hydrolysis Product: The highly reactive benzylic bromide can undergo hydrolysis to form (3,5-dichloro-4-pyridinyl)methanol, particularly in the presence of water.

  • Impurities from Starting Material: The purity of the starting material, 3,5-dichloro-4-methylpyridine, will directly impact the final product. Impurities from its synthesis, such as isomers or related chlorinated pyridines, may be carried through.

The following diagram illustrates the synthetic pathway and the formation of key impurities.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 3,5-dichloro-4-methylpyridine 3,5-dichloro-4-methylpyridine (Starting Material) Product This compound (Target Molecule) 3,5-dichloro-4-methylpyridine->Product Radical Bromination NBS_AIBN NBS, AIBN Radical Initiator Unreacted_SM Unreacted 3,5-dichloro-4-methylpyridine Product->Unreacted_SM Incomplete Reaction Over_brominated 4-(Dibromomethyl)-3,5-dichloropyridine Product->Over_brominated Side Reaction Hydrolysis (3,5-dichloro-4-pyridinyl)methanol Product->Hydrolysis Degradation

Caption: Synthetic route to this compound and the formation of major impurities.

A Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. The choice of technique depends on the specific impurity and the required level of sensitivity and structural information.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for quantifying non-volatile impurities. High precision and accuracy.May require derivatization for UV-inactive compounds.Quantification of starting material, hydrolysis product, and other non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile impurities. Provides structural information through fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.Identification and quantification of starting material, over-brominated impurity, and other volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of unknown impurities. Quantitative analysis (qNMR) without the need for reference standards.Lower sensitivity compared to chromatographic methods.Structural confirmation of the main product and definitive identification of unknown impurities.

Experimental Protocols: A Practical Guide

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a suitable concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the structural elucidation of the target compound and its impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For structural elucidation of unknown impurities, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

The following diagram outlines a typical workflow for impurity characterization.

Sample Sample of this compound Initial_Screening Initial Screening by HPLC and GC-MS Sample->Initial_Screening Impurity_Detection Detection of Impurity Peaks Initial_Screening->Impurity_Detection Quantification Quantification of Known Impurities (vs. Reference Standards) Impurity_Detection->Quantification Isolation Isolation of Unknown Impurities (e.g., Preparative HPLC) Impurity_Detection->Isolation If unknown peaks are present Final_Report Comprehensive Impurity Profile Report Quantification->Final_Report Structure_Elucidation Structural Elucidation by NMR and MS Isolation->Structure_Elucidation Structure_Elucidation->Final_Report

Caption: A typical workflow for the characterization of impurities.

Conclusion

The effective characterization of impurities in this compound is a critical aspect of quality control in pharmaceutical development. A combination of chromatographic and spectroscopic techniques provides the necessary tools for the detection, quantification, and structural elucidation of potential impurities. By understanding the synthetic process and employing robust analytical methodologies, researchers can ensure the purity and safety of this important chemical intermediate.

References

  • Gas Chromatography (GC) Analysis of Pyridine and its Derivatives. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • HPLC Methods for Analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. Available at: [Link]

  • Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

A Senior Application Scientist's Guide to the Synthesis of 4-(Bromomethyl)-3,5-dichloropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Bromomethyl)-3,5-dichloropyridine

This compound is a key building block in medicinal chemistry and drug development. Its trifunctional nature—a reactive bromomethyl group and a dichlorinated pyridine core—makes it a versatile intermediate for introducing the 3,5-dichloropyridin-4-yl)methyl moiety into a wide range of molecular scaffolds. This structural motif is found in several biologically active compounds, highlighting the importance of a reliable and well-characterized synthetic route to this valuable intermediate. This guide provides a detailed validation of the most common synthetic route to this compound, alongside a comparative analysis of potential alternative methods, supported by mechanistic insights and practical considerations.

Primary Synthetic Route: Free Radical Bromination via the Wohl-Ziegler Reaction

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the free-radical bromination of its precursor, 3,5-dichloro-4-methylpyridine. This transformation is a classic example of a Wohl-Ziegler reaction, which is renowned for its selectivity in brominating allylic and benzylic positions.[1]

The Rationale Behind the Wohl-Ziegler Approach

The choice of the Wohl-Ziegler reaction is dictated by the need for selective functionalization of the methyl group without affecting the dichloropyridine ring. The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, makes it less susceptible to electrophilic attack. However, direct bromination with elemental bromine (Br₂) could lead to undesired side reactions. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator, provides a low and constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic methyl group.[2][3] This generates a resonance-stabilized benzylic radical, which then reacts with a bromine source to yield the desired product.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[2] The generated radical then abstracts a bromine atom from NBS to form a bromine radical, which propagates the chain reaction.

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration NBS Role Initiator Initiator 2 R. 2 R. Initiator->2 R. Heat/UV R. R. Br. Br. R.->Br. + NBS Start 3,5-dichloro-4-methylpyridine Br.->Start Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start->Benzylic_Radical + Br. Product This compound Benzylic_Radical->Product + Br2 HBr HBr NBS NBS Br2 Br2 Br2->Benzylic_Radical HBr->Br2 + NBS

Figure 1: Simplified Wohl-Ziegler reaction mechanism for benzylic bromination.

Comparative Analysis of Synthetic Routes

While the Wohl-Ziegler reaction is the most established method, it is instructive to compare it with other potential benzylic bromination strategies. Direct experimental data for alternative syntheses of this compound are scarce in the literature, so this comparison is based on the general principles of these reactions and their applicability to the substrate.

FeatureWohl-Ziegler Reaction (NBS/AIBN)Direct Bromination (Br₂/Light)Alternative Brominating Agents (e.g., DBDMH)
Selectivity High for benzylic position.[1]Can lead to ring bromination and over-bromination.Generally high for benzylic position.
Safety NBS is a solid, easier to handle than Br₂. Radical initiators require careful handling.Liquid bromine is highly corrosive, toxic, and volatile.Varies by reagent; some may offer safety advantages over NBS.
Reaction Conditions Typically requires heating and an inert solvent.Often requires photochemical initiation (UV light).Can vary; some may proceed under milder conditions.
Byproducts Succinimide, which can be filtered off.HBr is a major byproduct.Byproducts are specific to the reagent used.
Cost-Effectiveness NBS and AIBN are common and moderately priced reagents.Elemental bromine is relatively inexpensive.Cost can be higher for specialized reagents.
Scalability Well-established for industrial scale-up.Can be challenging to scale due to the need for uniform light penetration.May require more process development for large-scale synthesis.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and purification of this compound via the Wohl-Ziegler reaction.

Synthesis of 3,5-dichloro-4-methylpyridine (Precursor)

A common route to the precursor involves the chlorination of 4-methylpyridine followed by separation of the desired isomer.

Materials:

  • 4-methylpyridine

  • Chlorinating agent (e.g., Cl₂)

  • Solvent (e.g., CCl₄)

  • Purification system (e.g., fractional distillation or chromatography)

Procedure:

Please refer to established literature procedures for the specific chlorination of 4-methylpyridine, as this reaction can produce a mixture of isomers and requires careful control of conditions to optimize the yield of the 3,5-dichloro isomer.

Synthesis of this compound

Materials:

  • 3,5-dichloro-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or ethyl acetate

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3,5-dichloro-4-methylpyridine (1 equivalent).

  • Add the solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-bromosuccinimide (1.0-1.2 equivalents).

  • Add a catalytic amount of the radical initiator (AIBN, ~0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[4]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Experimental_Workflow Start 1. Combine Reactants: - 3,5-dichloro-4-methylpyridine - NBS - AIBN - Solvent (e.g., CCl4) Reaction 2. Heat to Reflux (e.g., 77°C for CCl4) Monitor by TLC/GC-MS Start->Reaction Workup 3. Cool and Filter (Remove Succinimide) Reaction->Workup Extraction 4. Aqueous Wash (Sodium Thiosulfate, Brine) Workup->Extraction Drying 5. Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration 6. Solvent Removal (Rotary Evaporation) Drying->Concentration Purification 7. Purify Product (Recrystallization or Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: General experimental workflow for the synthesis of this compound.

Data Summary and Characterization

ParameterExpected Outcome
Yield 60-85% (estimated)
Purity (after purification) >98%
Appearance Off-white to light yellow solid
¹H NMR Expect a singlet for the -CH₂Br protons, and a singlet for the aromatic proton.
¹³C NMR Expect distinct signals for the benzylic carbon, the two chlorinated aromatic carbons, and the two other aromatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 240.91 g/mol , with a characteristic isotopic pattern for one bromine and two chlorine atoms.[5]

Safety and Handling

  • 3,5-dichloro-4-methylpyridine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Radical Initiators (AIBN, Benzoyl Peroxide): Can be explosive upon heating or shock. Store and handle according to safety data sheet (SDS) recommendations.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and consider using safer alternative solvents.[4]

  • This compound (Product): As a brominated organic compound, it is expected to be an irritant and lachrymator. Handle with full PPE in a fume hood.

Conclusion

The Wohl-Ziegler reaction provides a reliable and scalable synthetic route to this compound. The use of NBS offers significant advantages in terms of selectivity and safety over direct bromination with elemental bromine. While alternative benzylic bromination methods exist in principle, their application to this specific electron-deficient pyridine substrate is not well-documented in the literature, making the Wohl-Ziegler approach the current method of choice. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of this valuable synthetic intermediate.

References

  • Wohl–Ziegler reaction. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • 3,5-dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved January 28, 2026, from [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Retrieved January 28, 2026, from [Link] (Note: Placeholder URL, as the original link was not a valid deep link)

  • Wohl‐Ziegler reaction. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • 3,5-dichloro-4-pyridinecarbonitrile: a multisite substrate for carbon nucleophiles. Tetrahedron. Retrieved January 28, 2026, from [Link]

  • ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. Retrieved January 28, 2026, from [Link]

  • NBS: Radical Bromination. YouTube. Retrieved January 28, 2026, from [Link] (Note: Placeholder URL, as the original link was not a valid deep link)

  • Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. ResearchGate. Retrieved January 28, 2026, from [Link]

  • 4-Amino-3,5-dichloropyridine. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry. Retrieved January 28, 2026, from [Link]

  • Benzylic Bromination. Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Wohl-Ziegler Bromination. Chem-Station Int. Ed. Retrieved January 28, 2026, from [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Retrieved January 28, 2026, from [Link] (Note: Placeholder URL, as the original link was not a valid deep link)

  • Supporting information. The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. Retrieved January 28, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Amines. NCERT. Retrieved January 28, 2026, from [Link]

  • Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. PMC. Retrieved January 28, 2026, from [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved January 28, 2026, from [Link]

  • Process for benzylic bromination. Google Patents.

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of 4-(Bromomethyl)-3,5-dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and reactive intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Intermediates like 4-(Bromomethyl)-3,5-dichloropyridine and its derivatives are highly valuable building blocks, yet their inherent reactivity poses significant analytical challenges. Traditional methods often fall short, compromised by analyte degradation or the lack of appropriate reference standards. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for these challenging molecules, offering a robust, accurate, and direct route to purity assessment.

The Analytical Challenge: Why Purity Matters for Reactive Intermediates

This compound derivatives are characterized by a benzylic bromide, a functional group prized for its utility in synthesis but also notorious for its lability. When assessing the purity of such compounds, analysts face several critical hurdles:

  • Analyte Instability: Chromatographic methods like HPLC and GC can induce on-column or in-injector degradation, leading to an underestimation of the main component's purity and the appearance of artificial impurities.

  • Lack of Certified Reference Materials: As these are often novel or proprietary intermediates, identical, fully characterized reference standards required for conventional chromatographic quantification are typically unavailable.

  • Non-Specificty of Titrations: While titrimetric methods can quantify reactive halides, they are not specific and will react with any similar impurities, failing to provide a true purity value for the target compound.

These challenges necessitate an analytical technique that is non-destructive, structurally informative, and does not require an identical reference standard of the analyte. This is the precise domain where qNMR excels.

The qNMR Solution: A Primary Method of Measurement

Quantitative NMR operates on a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2] This relationship allows qNMR to function as a primary ratio method of measurement, capable of determining the purity or concentration of a substance by comparing its NMR signal integral to that of a certified internal standard of known purity and weight.[3]

Key Advantages of qNMR for Reactive Intermediates:

  • Absolute Quantification: It does not require calibration curves or an identical reference standard of the analyte.[2][4][5] A single, stable, certified internal standard can be used to quantify a multitude of different compounds.[4]

  • Non-Destructive: The sample is analyzed in solution and can be fully recovered, which is crucial when working with expensive or scarce materials.[2][6]

  • Structural Confirmation: A single qNMR experiment simultaneously confirms the identity of the analyte and quantifies its purity, along with any NMR-active impurities.[4][7]

  • High Precision and Accuracy: When performed under optimized conditions, qNMR rivals or even surpasses the accuracy of traditional chromatographic methods, with uncertainties below 0.1% being achievable.[8][9]

  • Regulatory Acceptance: qNMR is recognized by major pharmacopeias, including the U.S. Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), as a valid method for purity and content assignment.[8][10][11]

Comparative Analysis: qNMR vs. Alternative Techniques

To fully appreciate the value of qNMR, it is essential to objectively compare its performance against other common analytical techniques. The choice of method directly impacts the reliability of the purity value, which in turn affects stoichiometric calculations, impurity profiling, and the overall quality of the final active pharmaceutical ingredient (API).

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Direct proportionality of signal integral to molar concentration.Differential partitioning and UV absorbance.Vapor phase separation and flame ionization detection.
Analyte Standard Not required; uses a certified internal standard.[4][5]Required (identical to analyte).Required (identical to analyte).
Accuracy Very High (Potentially <0.1% uncertainty).[9]High (typically 1-2% uncertainty).High (typically 1-2% uncertainty).
Precision (%RSD) Excellent (<0.5%).Very Good (<1.0%).Very Good (<1.0%).
Specificity Very High (structurally specific).Moderate to High (retention time-based).Moderate to High (retention time-based).
Risk of Degradation Very Low (non-destructive).Moderate to High for lability.High for thermal lability.
Sample Throughput Moderate (approx. 10-15 min/sample).[5]High (with autosampler).High (with autosampler).

A Self-Validating Protocol for qNMR Purity Assessment

The trustworthiness of a qNMR result is built upon a rigorously controlled experimental procedure. Every parameter is chosen to ensure the fundamental proportionality of signal to concentration is maintained. This protocol outlines the steps for the purity determination of a this compound derivative.

Materials and Instrumentation
  • NMR Spectrometer: 400 MHz or higher field strength, equipped with a probe capable of precise temperature regulation.

  • Internal Standard (IS): A certified reference material (CRM) such as Dimethyl sulfone (DMSO2).

    • Causality: DMSO2 is chosen for its chemical stability, non-volatility, and simple singlet signal in a region of the ¹H NMR spectrum (around 3.1 ppm in DMSO-d6) that is typically free from analyte signals.[12] Its purity must be traceable to a national metrology institute (e.g., NIST).[13]

  • Deuterated Solvent: DMSO-d6.

    • Causality: DMSO-d6 is an excellent solvent for a wide range of organic compounds, including polar pyridines, and its residual proton signal does not interfere with the typical aromatic or benzylic regions.

  • Analytical Balance: Readable to at least 0.01 mg.

    • Causality: Accurate weighing is paramount as the final purity calculation is directly dependent on the initial masses of the analyte and internal standard.[13][14]

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Weigh Analyte (e.g., 15-20 mg) weigh_is 2. Weigh Internal Std. (e.g., 5-10 mg) weigh_analyte->weigh_is Accurate Mass Ratio is Critical dissolve 3. Dissolve in DMSO-d6 (0.7 mL) weigh_is->dissolve acquire 4. Acquire 1H NMR Spectrum (Set D1 ≥ 5*T1) dissolve->acquire process 5. Phasing & Baseline Correction acquire->process integrate 6. Integrate Analyte & IS Signals process->integrate calculate 7. Calculate Purity Using Formula integrate->calculate

Caption: qNMR workflow from sample preparation to final purity calculation.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound derivative into an NMR tube. Record the mass (m_Analyte) precisely.

    • Accurately weigh approximately 5-10 mg of the certified Dimethyl sulfone internal standard into the same NMR tube. Record the mass (m_IS) precisely.

    • Add a known volume (e.g., 0.7 mL) of DMSO-d6 to the tube, cap, and vortex until both solids are completely dissolved.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5 minutes).

    • Acquire a standard ¹H NMR spectrum using a 90° pulse. Key parameters must be set for quantification:[6]

      • Relaxation Delay (D1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation for all nuclei, preventing saturation and ensuring valid integration.

      • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[15] This ensures the integration error is less than 1%. Typically, 8 to 16 scans are sufficient.

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Manually phase the spectrum to ensure all peaks have a pure absorption shape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[16]

  • Purity Calculation:

    • Select a well-resolved signal for the analyte that is free from any overlap. For this compound, the singlet from the benzylic -CH₂Br protons (typically ~4.8 ppm) and the singlet from the aromatic protons (typically >8.5 ppm) are excellent candidates.[17]

    • Select the singlet for the internal standard (DMSO2 at ~3.1 ppm).

    • Integrate the selected analyte peak (I_Analyte) and the internal standard peak (I_IS).

    • Calculate the purity of the analyte using the following master equation:[13]

    Purity_Analyte (%w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I: Integral value of the respective signal.

    • N: Number of protons giving rise to the signal (e.g., N_Analyte = 2 for the -CH₂Br signal; N_IS = 6 for DMSO2).

    • MW: Molar mass of the respective compound.

    • m: Mass of the respective compound.

    • Purity_IS: Certified purity of the internal standard (as a percentage).

Data Interpretation and Method Validation

Trustworthiness through Self-Validation: The qNMR protocol is inherently self-validating. By calculating the purity using two different, well-separated signals from the analyte molecule (e.g., the benzylic and aromatic protons), you should obtain results that are statistically identical. A significant discrepancy would indicate an underlying issue, such as a co-eluting impurity overlapping with one of the signals, prompting further investigation.

Validation Parameters: For use in a regulated environment, a qNMR method must be validated according to guidelines like those from the USP.[3][10][18] Key parameters include:

  • Specificity: Demonstrated by the clear resolution of analyte and standard signals from each other and from impurities.

  • Linearity & Range: Assessed by preparing samples with varying analyte/standard ratios.

  • Accuracy: Determined by analyzing a sample of known, high purity or by spike/recovery experiments.

  • Precision: Evaluated through repeatability (multiple preparations) and intermediate precision (different days, analysts, or instruments).

Conclusion

For the challenging task of assessing the purity of reactive intermediates like this compound derivatives, Quantitative NMR is not merely an alternative but a superior analytical method. Its ability to deliver a direct, accurate, and structurally specific purity value without the need for an analyte-specific reference standard overcomes the primary weaknesses of traditional chromatographic techniques. By implementing a robust, carefully controlled protocol, researchers and drug development professionals can generate highly reliable data, ensuring the quality of critical intermediates and building a solid foundation for the entire synthetic route.

References

  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. (n.d.). PubMed. Retrieved from [Link]

  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Bernstein, M. (n.d.). qnmr: the handbook. Everand. Retrieved from [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). JEOL. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. (n.d.). IRE Journals. Retrieved from [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Florida. Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 579-586. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved from [Link]

  • Aromatic H. (n.d.). University of Calgary. Retrieved from [Link]

Sources

A Comparative Guide to Alternative Reagents for the Functionalization of the 4-Position of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry and drug development, frequently serving as a key building block for a wide range of therapeutic agents. The ability to selectively introduce diverse functionalities at the 4-position is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds. This guide provides an in-depth technical comparison of the primary synthetic strategies and alternative reagents for the targeted functionalization of the 4-position of 3,5-dichloropyridine. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to aid in the selection of the most suitable method for your specific research needs.

The Strategic Importance of C4 Functionalization

The electronic landscape of the 3,5-dichloropyridine ring renders the C4 proton the most acidic, making it the kinetic site for deprotonation.[1] This inherent reactivity provides a strategic entry point for the introduction of a wide array of substituents. The judicious choice of a synthetic method to exploit this reactivity is paramount and depends on factors such as the desired functional group, substrate scope, scalability, and tolerance of other functional groups within the molecule.

This guide will compare three principal methodologies:

  • Directed ortho-Metalation (DoM) and Electrophilic Quench: A powerful strategy that leverages the acidity of the C4 proton.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr): A classic approach for the introduction of heteroatomic nucleophiles.

Directed ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[2][3] In the case of 3,5-dichloropyridine, the two electron-withdrawing chlorine atoms enhance the acidity of the C4 proton, facilitating its abstraction by a strong, non-nucleophilic base.

Mechanism of Action

The process begins with the deprotonation of the C4 position by a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (typically -78 °C) to form a stable 4-lithio-3,5-dichloropyridine intermediate.[4][5][6] This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce the desired functionality at the 4-position. The use of sterically hindered, non-nucleophilic bases is crucial to prevent competitive nucleophilic addition to the pyridine ring.[4]

Directed_ortho_Metalation Directed ortho-Metalation of 3,5-Dichloropyridine cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench 3,5-Dichloropyridine 3,5-Dichloropyridine LDA LDA (or LiTMP) -78 °C, THF 4-Lithio-3,5-dichloropyridine 4-Lithio-3,5-dichloropyridine LDA->4-Lithio-3,5-dichloropyridine Deprotonation Electrophile Electrophile (E+) 4-Functionalized-3,5-dichloropyridine 4-Functionalized-3,5-dichloropyridine Electrophile->4-Functionalized-3,5-dichloropyridine Quench

Caption: Workflow for Directed ortho-Metalation and Electrophilic Quench.

Comparative Performance of Bases for Lithiation
BaseTypical ConditionsAdvantagesDisadvantages
LDA -78 °C, THFCommercially available, highly effective for deprotonation.[4][7]Can be prone to decomposition at higher temperatures.
LiTMP -78 °C, THFMore sterically hindered than LDA, reducing the risk of nucleophilic addition.[4]Often needs to be prepared in situ.
n-BuLi -78 °C, THFStrong base, but can act as a nucleophile, leading to side products.[1]Lower regioselectivity compared to lithium amides.
Experimental Protocol: Lithiation of 3,5-Dichloropyridine and Quench with an Aldehyde

Materials:

  • 3,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to generate LDA.[8]

  • Lithiation: Dissolve 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under argon. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the 3,5-dichloropyridine solution via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: To the solution of 4-lithio-3,5-dichloropyridine, add the aldehyde (1.2 equivalents) dropwise at -78 °C. Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-X bonds and have been widely applied to the functionalization of pyridines. For 3,5-dichloropyridine, these reactions typically proceed via a 4-halo or 4-organometallic intermediate.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[9] For the 4-position functionalization of 3,5-dichloropyridine, this can be achieved by first converting the substrate to a 4-pyridylboronic acid or ester, which then undergoes coupling with an aryl or vinyl halide. Alternatively, a 4-halo-3,5-dichloropyridine can be coupled with a suitable boronic acid. Given the reactivity of chloropyridines, more active palladium catalysts are often required.[10][11]

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition R-X Oxidative Addition R-Pd(II)-X R-Pd(II)(L₂)X Oxidative_Addition->R-Pd(II)-X Transmetalation R'B(OR)₂ Base Transmetalation R-Pd(II)-R' R-Pd(II)(L₂)R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-100Moderate to Good[12]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100Good to Excellent[13]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O100Good to Excellent[14]
Ligand-free (Pd(OAc)₂)NoneNa₂CO₃H₂O/DMF60Good[15]

Materials:

  • 3,5-Dichloro-4-pyridylboronic acid pinacol ester

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern catalyst system)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Dioxane/water mixture)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a Schlenk flask, add the 3,5-dichloro-4-pyridylboronic acid pinacol ester (1.2 equivalents), aryl bromide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 3:1 dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16][17]

B. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[18][19] This method is particularly useful for its high functional group tolerance.[20] For the 4-position functionalization of 3,5-dichloropyridine, a 4-pyridylzinc reagent can be generated in situ from 4-lithio-3,5-dichloropyridine by transmetalation with zinc chloride (ZnCl₂). This organozinc species can then be coupled with various aryl or vinyl halides.

Materials:

  • 3,5-Dichloropyridine

  • LDA (prepared in situ as described previously)

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF

  • Aryl iodide or bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF

Procedure:

  • Lithiation: Generate 4-lithio-3,5-dichloropyridine in situ as described in the DoM protocol.

  • Transmetalation: To the cold (-78 °C) solution of the lithiated pyridine, slowly add a solution of anhydrous ZnCl₂ (1.1 equivalents) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling: To the resulting solution of the 4-pyridylzinc reagent, add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.[21][22]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the introduction of heteroatom nucleophiles at the 4-position of the 3,5-dichloropyridine ring, provided the ring is sufficiently activated. Direct SNAr on 3,5-dichloropyridine is challenging due to the meta-position of the chloro substituents relative to the nitrogen. However, this can be overcome by introducing a strong electron-withdrawing group at the 4-position, such as a nitro group, which can then be displaced by a nucleophile. An alternative is the N-oxidation of the pyridine ring to enhance its electrophilicity.

Synthesis of 4-Amino-3,5-dichloropyridine via SNAr

A common application of SNAr in this context is the synthesis of 4-amino-3,5-dichloropyridine. One reported method involves a multi-step sequence starting from 3,5-dichloropyridine, including N-oxidation, nitration at the 4-position, and subsequent amination where the nitro group is displaced.[23] A more direct approach involves the amination of 4-nitro-3,5-dichloropyridine-N-oxide with aqueous ammonia.[24]

Materials:

  • 4-Nitro-3,5-dichloropyridine-N-oxide

  • Aqueous Ammonia

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, dissolve 4-nitro-3,5-dichloropyridine-N-oxide in acetonitrile.

  • Add aqueous ammonia to the solution.

  • Heat the reaction mixture to 70 °C and stir for approximately 3 hours.[24]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction after solvent removal.

  • The crude product can be purified by recrystallization.

Concluding Remarks and Future Outlook

The functionalization of the 4-position of 3,5-dichloropyridine is a critical transformation in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical industries. This guide has provided a comparative overview of three key methodologies: directed ortho-metalation, transition-metal catalyzed cross-coupling, and nucleophilic aromatic substitution.

  • Directed ortho-metalation offers a direct and efficient route for the introduction of a wide range of electrophiles.

  • Transition-metal catalyzed cross-coupling reactions , particularly Suzuki-Miyaura and Negishi couplings, provide powerful and versatile methods for the formation of C-C bonds, with a broad substrate scope.

  • Nucleophilic aromatic substitution is a suitable method for the introduction of heteroatom nucleophiles, often requiring prior activation of the pyridine ring.

The choice of the optimal reagent and methodology will ultimately be dictated by the specific synthetic target, the desired functional group to be introduced, and considerations of cost, scalability, and functional group compatibility. The ongoing development of more active and selective catalysts for cross-coupling reactions of chloropyridines continues to expand the synthetic toolbox available to researchers in this field.

References

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12). Available at: [Link]

  • Quickcompany. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Available at: [Link]

  • Trudell, M. L. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12). Available at: [Link]

  • Smith, K., & El-Hiti, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-516. Available at: [Link]

  • Buchwald, S. L., & Mauger, C. M. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Seregin, I. V., & Gevorgyan, V. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. Available at: [Link]

  • NRO Vlogs. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-425. Available at: [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • Al-Zaydi, K. M. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]

  • Larsson, A., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 932. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Wang, L., & Yin, D. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(10), 11894-11902. Available at: [Link]

  • Frontier, A. (2026). How To: Prepare LDA. University of Rochester. Available at: [Link]

  • ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • Kim, S., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. Available at: [Link]

  • Ackermann, L., & Fenner, S. (2011). Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. The Journal of Organic Chemistry, 76(15), 6049-6057. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Collum, D. B., & McNeil, A. J. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(25), 7936-7937. Available at: [Link]

  • Semantic Scholar. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available at: [Link]

  • Siddiqui, H. L., et al. (2012). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 17(12), 14696-14709. Available at: [Link]

  • Smith, A. B., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 6(1), 104-112. Available at: [Link]

  • Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Video]. YouTube. Available at: [Link]

  • Smith, M. D., & Bull, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(5), 1183-1194. Available at: [Link]

  • Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143. Available at: [Link]

Sources

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-(Bromomethyl)-3,5-dichloropyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in multi-step synthesis is a critical determinant of a project's success. Efficiency, yield, cost, and safety are paramount considerations that guide the choice of reagents. This guide provides an in-depth cost-benefit analysis of 4-(Bromomethyl)-3,5-dichloropyridine, a valuable yet specialized reagent, and compares its performance with its chloro-analogue, 4-(chloromethyl)-3,5-dichloropyridine, offering a comprehensive framework for informed decision-making in complex synthetic endeavors.

Introduction: The Strategic Importance of Pyridinylmethyl Halides

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of a reactive "handle" at the 4-position of the pyridine ring, such as a bromomethyl or chloromethyl group, transforms the otherwise stable aromatic core into a versatile electrophile for nucleophilic substitution reactions. This allows for the facile construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in a vast array of biologically active molecules. This compound, with its electron-deficient pyridine ring and a good leaving group, is a potent alkylating agent. Its utility is particularly noted in the synthesis of pharmaceutical intermediates where precise and efficient bond formation is crucial. A notable example of the importance of the 3,5-dichloropyridine moiety is in the structure of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD)[1].

Head-to-Head Comparison: this compound vs. 4-(Chloromethyl)-3,5-dichloropyridine

The primary alternative to this compound is its chloro-analogue. The choice between these two reagents hinges on a trade-off between reactivity, cost, and availability.

FeatureThis compound4-(Chloromethyl)-3,5-dichloropyridineRationale & Causality
CAS Number 159783-45-6142885-96-9[2]Unique identifiers for each chemical substance.
Molecular Weight 240.91 g/mol 190.07 g/mol [2]The difference in atomic mass between Bromine and Chlorine directly impacts the molecular weight.
Reactivity HigherLowerThe Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, making bromide a better leaving group in nucleophilic substitution reactions. This generally leads to faster reaction rates and allows for reactions under milder conditions.
Typical Yields Generally HigherGenerally LowerThe enhanced reactivity of the brominated compound often translates to higher conversion rates and, consequently, higher isolated yields of the desired product.
Reaction Conditions Milder (e.g., lower temperatures, weaker bases)More Forcing (e.g., higher temperatures, stronger bases)The better leaving group ability of bromide requires less energy input to achieve the transition state of the substitution reaction.
Cost per Gram HigherLowerThe synthesis of brominated compounds often involves more expensive reagents and potentially more complex procedures, leading to a higher market price.
Availability Less CommonMore CommonChlorination reactions are often more straightforward and utilize cheaper bulk starting materials, leading to wider commercial availability of the chloro-analogue.
Safety & Handling Lachyrmator, handle with care in a fume hood.[3]Irritant, handle with care in a fume hood.Both are reactive alkylating agents and require appropriate personal protective equipment (PPE) and engineering controls.

The Underlying Chemistry: A Deeper Dive into Reactivity

The decision to use the bromo- or chloro- derivative is fundamentally a question of balancing reactivity with cost. The principles of nucleophilic substitution (SN2) reactions govern the performance of these reagents. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, and is significantly influenced by the nature of the leaving group.

In the case of 4-(halomethyl)-3,5-dichloropyridines, the carbon of the methylene group is the electrophilic center. The halogen atom (bromine or chlorine) is the leaving group. The C-Br bond is weaker (bond energy of ~285 kJ/mol) than the C-Cl bond (~340 kJ/mol). This means that less energy is required to break the C-Br bond during the nucleophilic attack, resulting in a lower activation energy for the reaction. Consequently, this compound will generally react faster and under milder conditions than its chloro counterpart. This enhanced reactivity can be a significant advantage in multi-step syntheses, potentially leading to cleaner reactions, fewer byproducts, and higher overall yields.

Experimental Protocols: Representative Alkylation Reactions

N-Alkylation of Imidazole
  • Reaction:

  • Protocol using this compound:

    • To a solution of imidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of this compound (1.05 eq.) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome with 4-(chloromethyl)-3,5-dichloropyridine: To achieve a comparable reaction rate, it may be necessary to increase the reaction temperature to 50-70°C and potentially extend the reaction time. The yield may be slightly lower due to the lower reactivity of the starting material.

O-Alkylation of Phenol
  • Reaction:

  • Protocol using this compound:

    • To a solution of phenol (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (1.2 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add this compound (1.1 eq.) and stir the mixture at 50°C for 8-12 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by flash chromatography to obtain the desired ether.

  • Expected Outcome with 4-(chloromethyl)-3,5-dichloropyridine: A higher reaction temperature (e.g., refluxing acetonitrile) and a longer reaction time would likely be required. The use of a stronger base, such as sodium hydride, might be necessary to achieve complete deprotonation of the phenol and drive the reaction to completion.

S-Alkylation of Thiophenol
  • Reaction:

  • Protocol using this compound:

    • To a solution of thiophenol (1.0 eq.) in ethanol, add potassium hydroxide (1.1 eq.).

    • Stir the mixture at room temperature for 20 minutes.

    • Add a solution of this compound (1.0 eq.) in ethanol.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.

    • Separate the organic layer, dry over magnesium sulfate, and concentrate.

    • Purify the product by crystallization or column chromatography.

  • Expected Outcome with 4-(chloromethyl)-3,5-dichloropyridine: The reaction would likely be slower at room temperature. Gentle heating (40-50°C) may be required to achieve a reasonable reaction rate.

Visualization of the Decision-Making Workflow

The choice between this compound and its chloro-analogue can be visualized as a decision-making workflow, taking into account the key factors discussed.

decision_workflow start Initiate Synthesis Planning reagent_choice Select Alkylating Agent for 3,5-Dichloropyridine Moiety start->reagent_choice cost_analysis Cost & Availability Assessment reagent_choice->cost_analysis Budget Constraints reactivity_analysis Reactivity & Yield Requirements reagent_choice->reactivity_analysis Synthetic Goals chloro_reagent 4-(Chloromethyl)-3,5-dichloropyridine cost_analysis->chloro_reagent Lower Cost Higher Availability bromo_reagent This compound reactivity_analysis->bromo_reagent Higher Reactivity Milder Conditions Higher Yield decision Final Reagent Selection bromo_reagent->decision chloro_reagent->decision protocol_dev Develop Experimental Protocol decision->protocol_dev synthesis Execute Synthesis protocol_dev->synthesis

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the realms of pharmaceutical synthesis and agrochemical development, the isomeric purity of substituted dichloropyridines is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety.[1][2] As these compounds are foundational building blocks, ensuring their isomeric integrity is paramount.[3] This guide offers an in-depth comparison of the two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The presence of even trace-level isomeric impurities can significantly impact the therapeutic performance or introduce toxicity in drug products.[1] Therefore, robust and validated analytical methods are essential to detect, identify, and quantify these impurities.[1][4]

The Analytical Dichotomy: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for isomeric purity analysis hinges on the physicochemical properties of the substituted dichloropyridine isomers , primarily their volatility and thermal stability.[5][6]

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for separating volatile and thermally stable compounds.[5][7] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the isomers between these two phases, which is influenced by their boiling points and interactions with the stationary phase.[8][9]

  • Why Choose GC? For many dichloropyridine isomers, which are often volatile, GC offers high resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5][10] It is a well-established and cost-effective method for routine quality control.[6][10]

  • The Causality of Column Selection: The heart of the GC separation is the column. For dichloropyridine isomers, a non-polar or intermediate-polar capillary column is often the optimal choice. A non-polar phase, such as one based on dimethylpolysiloxane (e.g., DB-5), separates isomers primarily by their boiling points.[8][10] More polar phases can introduce additional selectivity based on dipole-dipole interactions, which can be advantageous for separating isomers with very similar boiling points.[8]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is the cornerstone technique for separating non-volatile, thermally unstable, or polar compounds.[5] It utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[9] The separation is governed by the isomers' interactions with both the mobile and stationary phases.[6]

  • Why Choose HPLC? When dealing with less volatile substituted dichloropyridines or those prone to degradation at high temperatures, HPLC is the superior choice.[5][10] Its versatility in terms of stationary and mobile phases allows for fine-tuning of selectivity to resolve complex isomeric mixtures.[4]

  • The Rationale Behind Phase Selection: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common starting point.[10] However, for challenging isomer separations, specialized columns that leverage different interaction mechanisms are invaluable. Columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, can offer unique selectivity for aromatic isomers like dichloropyridines.[11] Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange or hydrogen bonding mechanisms, can provide excellent resolution for polar and ionizable pyridine derivatives.[12][13]

Comparative Performance Data

The following table summarizes typical performance characteristics for GC and HPLC methods in the analysis of dichloropyridine isomers.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Applicability Volatile & Thermally Stable IsomersNon-volatile & Thermally Labile Isomers
Typical Column DB-5 (or equivalent non-polar to mid-polar)C18, Phenyl, PYE, NPE, Mixed-Mode
Limit of Detection (LOD) 0.01 - 0.1%[10]0.01 - 0.1%[10]
Limit of Quantitation (LOQ) 0.03 - 0.3%[10]0.03 - 0.3%[10]
Precision (%RSD) < 2%[10]< 2%[10]
Analysis Time Typically faster (minutes)[6][14]Can be longer (10-60 minutes)[6][14]
Solvent Consumption Minimal[5]Higher[6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, incorporating checks to ensure data integrity.

Protocol 1: Isomeric Purity of 2,5-Dichloropyridine by Gas Chromatography (GC-FID)

This protocol is adapted for the routine purity assessment of volatile dichloropyridine isomers.[10]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the dichloropyridine sample.
  • Dissolve in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to create a stock solution.
  • Further dilute to a final concentration of approximately 1 mg/mL.[10]

2. GC-FID Instrumentation and Conditions:

  • System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[10]
  • Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).[10]
  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[10]
  • Injector Temperature: 250 °C.[10]
  • Detector Temperature: 300 °C.[10]
  • Oven Temperature Program: Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.[10]
  • Injection Volume: 1 µL.[10]
  • Split Ratio: 50:1.[10]

3. Data Analysis and System Validation:

  • Purity Calculation: Determine purity using the area percent method, where the peak area of the main isomer is expressed as a percentage of the total area of all observed peaks.[10]
  • System Suitability: Before sample analysis, inject a standard solution of the dichloropyridine isomers to verify system performance. Key parameters to check include resolution between critical isomer pairs, peak symmetry, and reproducibility of retention times and peak areas.
Protocol 2: Isomeric Purity of Substituted Dichloropyridines by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a versatile starting point for various dichloropyridine isomers, particularly those that are less volatile.[10]

1. Sample Preparation:

  • Prepare a stock solution of the dichloropyridine sample in the mobile phase at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a working concentration of about 0.1 mg/mL.[10]

2. HPLC-UV Instrumentation and Conditions:

  • System: HPLC system equipped with a UV detector.[10]
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10] For enhanced separation of aromatic isomers, consider a pyrenylethyl (PYE) or nitrophenylethyl (NPE) column.[11]
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[10][15]
  • Flow Rate: 1.0 mL/min.[10]
  • Column Temperature: 30 °C.[10]
  • Detection Wavelength: 230 nm (or a wavelength appropriate for the specific dichloropyridine).[10]
  • Injection Volume: 10 µL.[10]

3. Data Analysis and System Validation:

  • Purity Calculation: Calculate purity using the area percent method from the chromatogram.[10]
  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light).[4] The method should be able to separate the main isomer peak from any degradation products.
  • Peak Purity Analysis: Utilize a diode array detector or mass spectrometer to assess peak purity and ensure that the main isomer peak is not co-eluting with any impurities.[16]

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC and HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to 1 mg/mL dissolve->dilute inject Inject 1 µL dilute->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Gas Chromatography (GC) workflow for isomeric purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate validate Peak Purity & Forced Degradation Analysis detect->validate calculate Calculate Area % integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) workflow for isomeric purity analysis.

Conclusion and Authoritative Grounding

The selection of an appropriate analytical method for the isomeric purity of substituted dichloropyridines is a critical decision that impacts the quality and safety of pharmaceutical and agrochemical products. GC is a robust and efficient technique for volatile isomers, while HPLC offers unparalleled versatility for a wider range of compounds. The protocols provided in this guide serve as a validated starting point for method development.

It is imperative that all analytical methods are developed and validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and compliance.[16][17][18]

References

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]

  • Agilent HPLC Column Selection guide. Agilent. Available at: [Link]

  • Gas Chromatography Columns for Reliable Analysis. Phenomenex. Available at: [Link]

  • GC Column Types & Selection Guide. Shimadzu. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]

  • GC and HPLC. Slideshare. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • GC Columns | Ultra-Low Bleed | Shop Online. Agilent. Available at: [Link]

  • 4 Key Differences Between GC and HPLC. Drawell. Available at: [Link]

  • Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents.
  • Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available at: [Link]

  • Guidance for Industry #169 - Drug Substance. Regulations.gov. Available at: [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. FDA. Available at: [Link]

  • 2,6-Dichloropyridine. Wikipedia. Available at: [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. Available at: [Link]

  • Docket No. FDA-2012-P-0583. Regulations.gov. Available at: [Link]

  • Steric hindrance in metal coordination drives the separation of pyridine regioisomers using rhodium(II)-based metal-organic polyhedra. Universitat Autònoma de Barcelona Research Portal. Available at: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available at: [Link]

  • Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. PMC. Available at: [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. Available at: [Link]

  • PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. ANU Open Research. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling 4-(Bromomethyl)-3,5-dichloropyridine: Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of novel compound synthesis and application, the safe handling of reactive intermediates is paramount. This guide provides an in-depth operational plan for the use of 4-(Bromomethyl)-3,5-dichloropyridine, a compound that, while not extensively characterized in publicly available safety literature, possesses structural motifs that demand a high degree of caution. As a brominated and chlorinated pyridine, it should be treated as a potent alkylating agent with significant potential for toxicity and irritation. This document is structured to provide not just a list of personal protective equipment (PPE), but the scientific rationale behind each recommendation, ensuring a culture of safety and integrity in your laboratory.

Hazard Analysis: Understanding the Reactivity of this compound

The chemical structure of this compound suggests several inherent hazards. The bromomethyl group is a classic alkylating agent, capable of reacting with nucleophiles in biological systems, including DNA and proteins. This reactivity is the basis for potential mutagenic, carcinogenic, and teratogenic effects, similar to many cytotoxic drugs used in chemotherapy[1][2]. The dichloropyridine ring further enhances the compound's reactivity and potential for toxicity.

Based on data from structurally analogous compounds, we can anticipate the following primary hazards:

  • Acute Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.

  • Corrosivity and Irritation: Expected to cause severe skin burns, serious eye damage, and respiratory tract irritation[3][4][5].

Given these anticipated hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before detailing specific PPE, it is crucial to implement engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.

  • Engineering Controls: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted within a certified chemical fume hood[6]. The fume hood provides primary containment, preventing the inhalation of dust or vapors.

  • Administrative Controls: Develop a standard operating procedure (SOP) for the handling of this compound. This SOP should include details on storage, waste disposal, and emergency procedures. Ensure all personnel are trained on the SOP before commencing work.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Double Gloving with Chemically Resistant GlovesThe outer glove should be a heavy-duty, chemically resistant material such as nitrile or neoprene. The inner glove can be a standard nitrile examination glove. This provides a dual barrier against accidental exposure. Change gloves immediately if contamination is suspected.
Eyes and Face Safety Goggles and a Face ShieldSafety goggles provide impact and splash protection for the eyes[7]. A face shield worn over the goggles offers an additional layer of protection for the entire face from splashes.
Body Chemically Resistant Laboratory Coat or GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is recommended. This provides better protection than a standard cotton lab coat, which can absorb spills.
Respiratory NIOSH-approved N95 or higher-level respiratorIn addition to working in a fume hood, a fit-tested N95 respirator should be worn, especially during weighing and transfer operations where aerosol generation is possible[8][9][10].
Feet Closed-toe shoes and Shoe CoversImpervious, closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn when handling larger quantities or when there is a significant risk of spills.
Experimental Protocol: Donning and Doffing PPE

The following step-by-step procedure ensures that PPE is worn and removed in a manner that minimizes the risk of contamination.

Donning Sequence:

  • Put on inner gloves.

  • Put on a disposable gown, ensuring complete coverage.

  • Put on a fit-tested N95 respirator.

  • Put on safety goggles and a face shield.

  • Put on outer gloves, ensuring the cuffs of the gloves go over the sleeves of the gown.

Doffing Sequence:

  • Remove outer gloves.

  • Remove the disposable gown.

  • Remove the face shield and goggles.

  • Remove the N95 respirator.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Diagram of PPE Decision Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Emergency cluster_disposal Disposal & Doffing A Review SDS and SOPs for this compound B Verify Fume Hood Certification A->B C Don Inner Gloves B->C D Don Disposable Gown C->D E Don N95 Respirator D->E F Don Goggles & Face Shield E->F G Don Outer Gloves Over Gown Cuffs F->G H Conduct Experiment in Fume Hood G->H I Spill or Contamination? H->I J Follow Emergency Spill Protocol I->J Yes K Continue Experiment I->K No L Dispose of Contaminated Waste in Designated Bins J->L K->L M Doff PPE in Correct Sequence L->M N Wash Hands Thoroughly M->N

Caption: Workflow for PPE selection and handling of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • If the spill is large, contact your institution's environmental health and safety (EHS) department.

    • For small spills within the fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Wear the full PPE ensemble during cleanup.

    • Collect the absorbed material and contaminated items in a sealed, labeled hazardous waste container[5][11][12].

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[4][6][13]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[4][6]. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][6].

Waste Disposal: A Critical Final Step

All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, gowns, shoe covers, and absorbent materials should be collected in a designated, sealed, and labeled hazardous waste container[14].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. (2016, June 13). Loba Chemie.
  • Medical Management Guidelines for Methyl Bromide (Bromomethane). (n.d.). Centers for Disease Control and Prevention (CDC).
  • 4-Amino-3,5-dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 4-Bromo-3,5-dichlorobenzenamine SDS. (n.d.). ECHEMI.
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, January 28).
  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. (2022, August 11). ChemicalBook.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). HALYARD.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • 3,5-Dibromopyridine. (n.d.). Jubilant Ingrevia.
  • Personal protective equipment for antineoplastic safety. (2023, August 1). PubMed.
  • Which PPE is required to be worn during chemotherapy compounding? (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3,5-dichloropyridine
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3,5-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.